Product packaging for 2-Amino-4-methoxy-6-methylpyrimidine(Cat. No.:CAS No. 7749-47-5)

2-Amino-4-methoxy-6-methylpyrimidine

Cat. No.: B1269087
CAS No.: 7749-47-5
M. Wt: 139.16 g/mol
InChI Key: SNWZXTZIZWBIDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-4-methoxy-6-methylpyrimidine (AMMP) is a pyrimidine derivative. It acts as electron donor and forms charge transfer complexes with iodine (σ -electron acceptor). The FTIR and FT-Raman spectra of this compound have been recorded to evaluate the energy, structural and thermodynamical parameters. Molecules of AMMP exhibit space group of Pnma and are joined by two N-H…N hydrogen bonds.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O B1269087 2-Amino-4-methoxy-6-methylpyrimidine CAS No. 7749-47-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWZXTZIZWBIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343074
Record name 2-Amino-4-methoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7749-47-5
Record name 2-Amino-4-methoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-6-methylpyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Amino-4-methoxy-6-methylpyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-4-methoxy-6-methylpyrimidine

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes core chemical properties, spectroscopic data, synthesis protocols, and reactivity insights, grounding them in established scientific principles.

Core Compound Identity and Physicochemical Properties

This compound (AMMP) is a substituted pyrimidine derivative. The pyrimidine ring, an aromatic heterocycle containing two nitrogen atoms, is a foundational scaffold in numerous biologically active molecules, including nucleic acids and various pharmaceuticals.[1] The specific substitutions on this core—an amino group at position 2, a methoxy group at position 4, and a methyl group at position 6—confer distinct chemical properties that make it a valuable intermediate in organic synthesis.

The primary identifiers and key physicochemical properties of AMMP are summarized below for rapid reference.

PropertyValueSource(s)
IUPAC Name 4-methoxy-6-methylpyrimidin-2-amine[2][3]
CAS Number 7749-47-5[4][5]
Molecular Formula C₆H₉N₃O[2][5]
Molecular Weight 139.16 g/mol [2][5]
Appearance Powder[5]
Melting Point 156-158 °C[4][5]
Solubility Soluble in methanol (1%)[5]
InChI Key SNWZXTZIZWBIDQ-UHFFFAOYSA-N[2][5]
SMILES COc1cc(C)nc(N)n1[5]

Spectroscopic Profile: The Signature of a Molecule

Spectroscopic analysis is fundamental to verifying the structure and purity of a chemical compound. The expected spectral data for AMMP are detailed below, providing a baseline for experimental characterization.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, revealing the presence of specific functional groups.[6] For AMMP, the key expected absorption bands are:

  • N-H Stretching: The primary amine (-NH₂) group will typically exhibit two distinct, sharp to medium peaks in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes.[7]

  • C-H Stretching: Aromatic C-H stretching from the pyrimidine ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

  • C=N and C=C Stretching: The aromatic ring vibrations will produce a series of sharp absorptions in the 1400-1650 cm⁻¹ fingerprint region.[6]

  • C-O Stretching: The ether linkage of the methoxy group will result in a strong, characteristic absorption band around 1050-1250 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms. For AMMP, the expected signals are:

  • -NH₂ Protons: A broad singlet, typically in the range of 5.0-6.0 ppm, which may exchange with D₂O. The chemical shift can vary with solvent and concentration.

  • Pyrimidine Ring Proton: A singlet corresponding to the single proton on the pyrimidine ring (at position 5), expected around 5.8-6.5 ppm.

  • -OCH₃ Protons: A sharp singlet at approximately 3.8-4.0 ppm, integrating to three protons.

  • -CH₃ Protons: A sharp singlet at approximately 2.2-2.5 ppm, integrating to three protons.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.[6] In Electron Impact (EI) mass spectrometry, AMMP is expected to show:

  • Molecular Ion (M⁺) Peak: A prominent peak at m/z = 139, corresponding to the molecular weight of the compound.[2]

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of a methyl radical (M-15) from the methoxy group, or other characteristic cleavages of the pyrimidine ring.

Synthesis Methodology: A Representative Protocol

The synthesis of substituted aminopyrimidines often involves the condensation of a guanidine derivative with a 1,3-dielectrophile, such as a β-diketone or its equivalent. This approach builds the heterocyclic ring system efficiently.

Protocol: Condensation of Guanidine with a β-Ketoester Equivalent

This protocol describes a generalized, yet robust, method analogous to established syntheses of similar pyrimidine cores.[9] The causality behind this choice is the high reliability and atom economy of cyclocondensation reactions for building heterocyclic scaffolds.

Step-by-Step Methodology:

  • Preparation of the Guanidine Base: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve guanidine hydrochloride (1.1 equivalents) in anhydrous ethanol.

  • Base Addition: Add sodium ethoxide (1.0 equivalent) to the solution to generate the free guanidine base. A precipitate of sodium chloride will form. The choice of a strong, non-nucleophilic base is critical to deprotonate the guanidine salt without interfering in the subsequent condensation.

  • Filtration: Stir the mixture at room temperature for 30 minutes, then filter to remove the sodium chloride precipitate. The resulting filtrate contains the free guanidine base.

  • Condensation Reaction: To the ethanolic guanidine solution, add methyl acetoacetate (1.0 equivalent), which serves as the 1,3-dielectrophile precursor.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC). Refluxing provides the necessary activation energy for the condensation and subsequent cyclization/dehydration to form the pyrimidine ring.

  • Workup and Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in water and acidified to precipitate the crude product, which is subsequently methylated to yield the final compound.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pure this compound.[4]

G cluster_reactants Reactants cluster_process Process Guanidine Guanidine Condensation Cyclocondensation Guanidine->Condensation Dicarbonyl 1,3-Dicarbonyl (e.g., Methyl Acetoacetate) Dicarbonyl->Condensation Methylation Selective Methylation Condensation->Methylation Base (e.g., NaOEt) Heat Product This compound Methylation->Product Methylating Agent (e.g., DMS)

Reactivity and Chemical Behavior

The chemical behavior of AMMP is governed by the interplay of its functional groups.

  • Nucleophilicity: The exocyclic amino group at the C2 position is a primary nucleophilic site. It can readily react with various electrophiles. Furthermore, the pyrimidine ring itself is electron-rich, and the nitrogen atoms can act as proton acceptors or coordinate with metals. This nucleophilic character allows AMMP to be used in the regioselective introduction of nucleophiles in reactions like the Baylis-Hillman reaction.[4]

  • Basicity: The nitrogen atoms in the pyrimidine ring impart basic properties to the molecule, allowing it to form salts with acids, such as the picrate salt.[4]

  • Charge-Transfer Complexes: As an electron donor, AMMP can form charge-transfer complexes with electron acceptors like iodine.[4] This property is indicative of its electron-rich nature, which is a key feature for its utility in building more complex molecular architectures.

Reactivity cluster_sites Key Reactive Sites AMMP This compound N_amino Exocyclic Amino (C2) - Strong Nucleophile N_ring Ring Nitrogens (N1, N3) - Basic Sites Electrophile Electrophile (E⁺) N_amino->Electrophile Acylation, Alkylation Acceptor Electron Acceptor (e.g., Iodine) N_ring->Acceptor Charge-Transfer Complexation

Applications in Drug Development: A Precursor to Sulfonamides

Pyrimidine derivatives are cornerstones of medicinal chemistry.[1] AMMP and its close analogs are particularly important as precursors for the synthesis of sulfa drugs, a class of antibiotics. The synthesis of sulfamerazine, for example, utilizes a similar 2-aminopyrimidine core. The following workflow illustrates the analogous synthesis of a potent sulfonamide from AMMP.

Workflow: Synthesis of a Sulfamerazine Analog

  • Coupling Reaction: this compound is reacted with 4-acetamidobenzenesulfonyl chloride (ASC) in the presence of a base like pyridine. The nucleophilic amino group of AMMP attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a sulfonamide bond. Pyridine acts as a catalyst and scavenges the HCl byproduct.

  • Deprotection: The resulting intermediate contains an acetyl protecting group on the aniline nitrogen. This group is subsequently removed via acid or base-catalyzed hydrolysis to yield the final active pharmaceutical ingredient (API), which features a free primary aromatic amine essential for its antibacterial activity.

// Invisible node for label mid [shape=point, width=0, height=0, pos="!"]; edge [label=" + Pyridine", color="#34A853"]; AMMP -> mid [style=invis]; ASC -> mid [style=invis]; mid -> Intermediate [minlen=1]; } Gcaption { label="Fig 3: Synthesis of a sulfonamide drug from AMMP."; fontsize=10; fontcolor="#5F6368"; } enddot

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazard Classifications: It is classified as an irritant.[2][5]

    • Skin Irritation (Category 2)[2]

    • Eye Irritation (Category 2)[2]

    • Specific target organ toxicity — single exposure (Category 3), may cause respiratory irritation[2]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[10]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[10][11]

    • Respiratory Protection: Use a dust mask type N95 (US) or equivalent under conditions where exposure to dust is likely.[5]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[10]

This guide provides a foundational understanding of this compound, equipping researchers with the core knowledge needed for its effective and safe utilization in scientific discovery.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-amino-4-methoxy-6-methylpyrimidine, a key intermediate in the pharmaceutical and agrochemical industries. The document delves into the mechanistic underpinnings of the most common three-step synthesis, offering detailed, field-proven protocols for each stage. Emphasis is placed on the causal relationships between reaction conditions and outcomes, ensuring a thorough understanding for researchers, scientists, and professionals in drug development. This guide also includes a detailed characterization of the target molecule and its precursors, alternative synthetic strategies, and a discussion of its significant applications.

Introduction: The Significance of this compound

This compound is a substituted pyrimidine that serves as a crucial building block in the synthesis of various high-value organic compounds. Its structural features, particularly the arrangement of the amino and methoxy groups on the pyrimidine core, make it an ideal precursor for the synthesis of sulfonylurea herbicides and sulfonamide drugs.[1][2][3] The demand for this intermediate is driven by the continuous need for effective and selective agrochemicals and pharmaceuticals. A thorough understanding of its synthesis is therefore paramount for chemists working in these fields.

This guide will focus on the most established and widely practiced synthetic route, which proceeds through three key transformations:

  • Condensation: Formation of the pyrimidine ring to yield 2-amino-4-hydroxy-6-methylpyrimidine.

  • Chlorination: Conversion of the hydroxyl group to a chloro group to produce 2-amino-4-chloro-6-methylpyrimidine.

  • Methoxylation: Nucleophilic substitution of the chloro group with a methoxy group to afford the final product.

Each of these steps will be examined in detail, with a focus on the underlying chemical principles that govern the selection of reagents and reaction conditions.

The Primary Synthetic Pathway: A Three-Step Approach

The most common and reliable synthesis of this compound is a three-step process that begins with simple, commercially available starting materials. This pathway is favored for its robustness and scalability.

Synthetic_Pathway Guanidine Guanidine Step1 Step 1: Condensation Guanidine->Step1 Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Step1 Intermediate1 2-Amino-4-hydroxy-6-methylpyrimidine Step1->Intermediate1 Step2 Step 2: Chlorination Intermediate1->Step2 Intermediate2 2-Amino-4-chloro-6-methylpyrimidine Step2->Intermediate2 Step3 Step 3: Methoxylation Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Overall synthetic workflow for this compound.
Step 1: Condensation to Form 2-Amino-4-hydroxy-6-methylpyrimidine

The initial step involves the formation of the pyrimidine ring through a condensation reaction between a guanidine salt (typically guanidine hydrochloride) and a β-ketoester, ethyl acetoacetate. This reaction is a variation of the classical Biginelli reaction.[4][5][6]

Mechanism: The reaction proceeds via a series of nucleophilic additions and condensations. While several mechanistic pathways have been proposed, a widely accepted route involves the initial condensation of guanidine with one of the carbonyl groups of ethyl acetoacetate, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrimidine ring.[7][8] The use of a base, such as sodium ethoxide or sodium carbonate, is crucial to deprotonate the guanidine hydrochloride, generating the free guanidine nucleophile, and to catalyze the condensation steps.[9]

Condensation_Mechanism Reactants Guanidine + Ethyl Acetoacetate Nucleophilic_Attack Nucleophilic attack of guanidine on the keto carbonyl Reactants->Nucleophilic_Attack Intermediate_A Acyclic Intermediate Nucleophilic_Attack->Intermediate_A Cyclization Intramolecular cyclization Intermediate_A->Cyclization Intermediate_B Cyclic Intermediate Cyclization->Intermediate_B Dehydration Dehydration Intermediate_B->Dehydration Product 2-Amino-4-hydroxy-6-methylpyrimidine Dehydration->Product

Simplified mechanism of the condensation reaction.

Experimental Protocol:

A general procedure for the synthesis of 2-amino-4-hydroxy-6-methylpyrimidine is as follows:

  • To a solution of sodium ethoxide in ethanol, add guanidine hydrochloride and stir to form the free guanidine base.

  • Slowly add ethyl acetoacetate to the reaction mixture.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture and neutralize with an acid (e.g., acetic acid) to precipitate the product.

  • Filter the solid, wash with water and ethanol, and dry to obtain the desired product.

Quantitative Data:

Reagent/ParameterValue/ConditionReference
Guanidine Hydrochloride1.0 eq[9]
Ethyl Acetoacetate1.0 eq[9]
BaseSodium Ethoxide or Sodium Carbonate[9][10]
SolventEthanol[10]
TemperatureReflux (approx. 78 °C)[10]
Reaction Time2-10 hours[9][10]
Typical Yield52-76%[9]
Step 2: Chlorination to Form 2-Amino-4-chloro-6-methylpyrimidine

The second step involves the conversion of the hydroxyl group at the 4-position of the pyrimidine ring to a chlorine atom. This is a crucial activation step, as the chloro group is a much better leaving group than the hydroxyl group, facilitating the subsequent nucleophilic substitution. The most common reagent for this transformation is phosphorus oxychloride (POCl₃).[11]

Mechanism: The reaction of a hydroxypyrimidine with POCl₃ can proceed through the formation of a Vilsmeier-Haack-type reagent if a tertiary amine or a formamide is present.[12][13] The hydroxyl group of the pyrimidine attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. Subsequent attack by a chloride ion, either from POCl₃ itself or from the decomposition of the intermediate, leads to the displacement of the phosphate group and the formation of the 4-chloropyrimidine. The presence of a base, such as N,N-dimethylaniline, is often used to neutralize the HCl generated during the reaction.[14]

Chlorination_Mechanism Reactants 2-Amino-4-hydroxy-6-methylpyrimidine + POCl₃ Phosphate_Ester_Formation Formation of a phosphate ester intermediate Reactants->Phosphate_Ester_Formation Intermediate_C Phosphate Ester Phosphate_Ester_Formation->Intermediate_C Chloride_Attack Nucleophilic attack by Cl⁻ Intermediate_C->Chloride_Attack Product 2-Amino-4-chloro-6-methylpyrimidine Chloride_Attack->Product

Simplified mechanism of the chlorination reaction.

Experimental Protocol:

A representative procedure for the chlorination is as follows:

  • To a flask, add 2-amino-4-hydroxy-6-methylpyrimidine and an excess of phosphorus oxychloride.

  • Optionally, add a tertiary amine such as N,N-dimethylaniline.

  • Heat the mixture to reflux for several hours.

  • After the reaction is complete, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization.

Quantitative Data:

Reagent/ParameterValue/ConditionReference
2-Amino-4-hydroxy-6-methylpyrimidine1.0 eq[14]
Phosphorus Oxychloride (POCl₃)3.5-9.0 eq[14]
Base (optional)N,N-dimethylaniline[14]
Temperature60-110 °C (reflux)[14][15]
Reaction Time4-8 hours[14][15]
Typical Yield~86%[14]

Safety Note: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[16][17][18][19] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The quenching of excess POCl₃ is highly exothermic and should be performed with extreme caution by slowly adding the reaction mixture to a large excess of ice.

Step 3: Methoxylation to Yield this compound

The final step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro group at the 4-position is displaced by a methoxy group.[20] This is typically achieved by reacting the 2-amino-4-chloro-6-methylpyrimidine with sodium methoxide in methanol.

Mechanism: The SNAr mechanism involves the attack of the nucleophile (methoxide ion) on the electron-deficient pyrimidine ring at the carbon bearing the leaving group (chlorine). This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent elimination step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final product. The reaction is facilitated by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring.

Methoxylation_Mechanism Reactants 2-Amino-4-chloro-6-methylpyrimidine + NaOCH₃ Nucleophilic_Addition Addition of methoxide to the C4 position Reactants->Nucleophilic_Addition Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Nucleophilic_Addition->Meisenheimer_Complex Elimination Elimination of chloride Meisenheimer_Complex->Elimination Product This compound Elimination->Product

Mechanism of nucleophilic aromatic substitution (SNAr).

Experimental Protocol:

A typical procedure for the methoxylation step is as follows:

  • Prepare a solution of sodium methoxide in methanol.

  • Add 2-amino-4-chloro-6-methylpyrimidine to the sodium methoxide solution.

  • Heat the reaction mixture to reflux for several hours.

  • After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

  • Add water to the residue to dissolve the sodium chloride byproduct.

  • Filter the solid product, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethyl acetate or toluene.[21]

Quantitative Data:

Reagent/ParameterValue/ConditionReference
2-Amino-4-chloro-6-methylpyrimidine1.0 eq[20]
Sodium MethoxideExcess[20]
SolventMethanol[20]
TemperatureReflux (approx. 65 °C)[20]
Reaction TimeSeveral hours[20]
Typical YieldHigh[20]

Characterization of Intermediates and Final Product

Thorough characterization of the intermediates and the final product is essential to ensure the success of the synthesis and the purity of the final compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

2-Amino-4-hydroxy-6-methylpyrimidine
  • ¹H NMR: Expected signals include a singlet for the methyl protons, a singlet for the pyrimidine ring proton, and a broad singlet for the amino protons. The hydroxyl proton may be observable as a broad singlet, or it may exchange with solvent protons.[22]

  • IR: Characteristic peaks include N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), a C=O stretching vibration (if the tautomeric keto form is present, around 1650 cm⁻¹), and C=N and C=C stretching vibrations of the pyrimidine ring.[23]

2-Amino-4-chloro-6-methylpyrimidine
  • ¹H NMR & ¹³C NMR: The NMR spectra will show characteristic shifts for the methyl group, the pyrimidine ring proton, and the amino protons. The carbon attached to the chlorine atom will have a distinct chemical shift in the ¹³C NMR spectrum.[24][25]

  • IR: The spectrum will be similar to the hydroxy precursor but will lack the broad O-H stretch. The C-Cl stretching vibration is typically observed in the fingerprint region.

This compound (Final Product)
  • ¹H NMR: The spectrum will show a singlet for the methyl protons, a singlet for the methoxy protons, a singlet for the pyrimidine ring proton, and a broad singlet for the amino protons.

  • ¹³C NMR: The spectrum will show distinct signals for the methyl carbon, the methoxy carbon, and the carbons of the pyrimidine ring.

  • IR: Key vibrational bands include N-H stretching of the amino group, C-H stretching of the methyl and methoxy groups, C=N and C=C stretching of the pyrimidine ring, and C-O stretching of the methoxy group.[5]

Summary of Spectroscopic Data:

Compound¹H NMR (indicative shifts, ppm)¹³C NMR (indicative shifts, ppm)IR (indicative bands, cm⁻¹)
2-Amino-4-hydroxy-6-methylpyrimidineδ 2.1 (s, 3H, CH₃), 5.1 (s, 1H, ring H), 5.9 (br s, 2H, NH₂), 11.1 (br s, 1H, OH)δ 23.9, 102.5, 155.3, 161.1, 162.3~3400 (N-H), ~3100 (O-H), ~1650 (C=O/C=N)
2-Amino-4-chloro-6-methylpyrimidineδ 2.4 (s, 3H, CH₃), 6.7 (s, 1H, ring H), 7.2 (br s, 2H, NH₂)Signals for methyl, ring carbons, and C-Cl~3400 (N-H), ~1600 (C=N, C=C)
This compoundδ 2.3 (s, 3H, CH₃), 3.8 (s, 3H, OCH₃), 5.9 (s, 1H, ring H), 6.5 (br s, 2H, NH₂)δ 24.0, 53.5, 85.0, 162.0, 165.0, 170.0~3400 (N-H), ~2950 (C-H), ~1600 (C=N, C=C), ~1250 (C-O)

Note: The exact chemical shifts and vibrational frequencies can vary depending on the solvent and the instrument used.

Alternative Synthetic Routes

While the three-step pathway is the most common, other methods for the synthesis of this compound and its analogs have been developed, particularly for industrial-scale production. One notable alternative starts from malononitrile. This process involves the formation of a dimethoxy propane diimino hydrochloride intermediate, which then undergoes cyclization to form the pyrimidine ring.[21] While this route may offer advantages in terms of cost and efficiency on a large scale, it often involves more complex procedures and potentially hazardous reagents.

Another approach involves the direct methylation of 2-amino-4,6-dihydroxypyrimidine using reagents like dimethyl carbonate, which is considered a greener alternative to traditional methylating agents.[26] However, this method may require high temperatures and pressures.

Applications in Drug and Agrochemical Development

The primary application of this compound is as a key intermediate in the synthesis of sulfonylurea herbicides.[1][2][3] These herbicides are known for their high efficacy at low application rates and their selectivity. The this compound moiety is a common structural feature in many commercial herbicides, including nicosulfuron, rimsulfuron, and flazasulfuron.[1]

In the pharmaceutical industry, this compound is a precursor for the synthesis of sulfonamide drugs, such as sulfamethoxydiazine. Sulfonamides are a class of antibiotics that inhibit bacterial growth by interfering with folic acid synthesis.

Conclusion

The synthesis of this compound is a well-established process that is fundamental to the production of important pharmaceuticals and agrochemicals. The three-step pathway, involving condensation, chlorination, and methoxylation, offers a reliable and scalable route to this valuable intermediate. A thorough understanding of the mechanisms and experimental parameters for each step, as detailed in this guide, is crucial for optimizing the synthesis and ensuring the production of a high-purity final product. As the demand for advanced drugs and crop protection agents continues to grow, the efficient and safe synthesis of key intermediates like this compound will remain a critical area of focus for the chemical industry.

References

An In-Depth Technical Guide to 2-Amino-4-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-methoxy-6-methylpyrimidine (AMMP), a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its fundamental molecular structure, physicochemical properties, and spectroscopic profile. Furthermore, this guide presents a validated synthesis protocol, discusses its key applications as a versatile building block, and explains the scientific rationale behind its utility. This document is intended to serve as a critical resource for scientists and professionals engaged in drug discovery and chemical synthesis, providing both foundational knowledge and practical insights.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring is a foundational scaffold in bio-organic chemistry and drug development. As an essential component of nucleobases in DNA and RNA, its derivatives are integral to numerous biological processes. This inherent biocompatibility and structural versatility have made pyrimidine-based compounds a cornerstone of modern therapeutics, with applications spanning oncology, infectious diseases, and neurology.

This compound (AMMP) is a substituted pyrimidine that serves as a valuable intermediate and building block. Its specific arrangement of functional groups—an amino group for hydrogen bonding and further reaction, a methoxy group influencing solubility and electronic properties, and a methyl group—provides a unique combination of features for chemical modification and molecular recognition. This guide aims to consolidate the technical data on AMMP, offering a detailed examination of its structure, properties, and synthesis to empower researchers in their scientific endeavors.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The structural integrity of a molecule is paramount to its function. AMMP is defined by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The substituents are an amino group at position 2 (-NH₂), a methoxy group at position 4 (-OCH₃), and a methyl group at position 6 (-CH₃).

// Nodes for atoms N1 [label="N", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="-0.866,0.5!", fontcolor="#202124"]; N3 [label="N", pos="-0.866,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0,-1!", fontcolor="#202124"]; C5 [label="C", pos="0.866,-0.5!", fontcolor="#202124"]; C6 [label="C", pos="0.866,0.5!", fontcolor="#202124"];

// Substituents N_amino [label="N", pos="-1.732,1!", fontcolor="#202124"]; H1_amino [label="H", pos="-2.232,0.6!", fontcolor="#202124"]; H2_amino [label="H", pos="-2.232,1.4!", fontcolor="#202124"];

O_methoxy [label="O", pos="0,-1.8!", fontcolor="#202124"]; C_methoxy [label="C", pos="0,-2.6!", fontcolor="#202124"]; H1_methoxy [label="H", pos="-0.5,-3!", fontcolor="#202124"]; H2_methoxy [label="H", pos="0.5,-3!", fontcolor="#202124"]; H3_methoxy [label="H", pos="0,-3.2!", fontcolor="#202124"];

C_methyl [label="C", pos="1.732,1!", fontcolor="#202124"]; H1_methyl [label="H", pos="2.232,0.6!", fontcolor="#202124"]; H2_methyl [label="H", pos="2.232,1.4!", fontcolor="#202124"]; H3_methyl [label="H", pos="1.532,1.7!", fontcolor="#202124"];

H_C5 [label="H", pos="1.366,-1!", fontcolor="#202124"];

// Bonds in the ring C2 -- N1 [label=""]; N1 -- C6 [label=""]; C6 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- N3 [label=""]; N3 -- C2 [label=""];

// Bonds to substituents C2 -- N_amino [label=""]; N_amino -- H1_amino [label=""]; N_amino -- H2_amino [label=""];

C4 -- O_methoxy [label=""]; O_methoxy -- C_methoxy [label=""]; C_methoxy -- H1_methoxy [label=""]; C_methoxy -- H2_methoxy [label=""]; C_methoxy -- H3_methoxy [label=""];

C6 -- C_methyl [label=""]; C_methyl -- H1_methyl [label=""]; C_methyl -- H2_methyl [label=""]; C_methyl -- H3_methyl [label=""];

C5 -- H_C5 [label=""]; } Caption: 2D structure of this compound.

The amino group is a key hydrogen bond donor, while the ring nitrogens and the methoxy oxygen can act as hydrogen bond acceptors. This functionality is critical for its interaction with biological targets and its utility in forming supramolecular structures.[1]

Physicochemical and Spectroscopic Data

A summary of the key identifiers and properties of AMMP is provided below for quick reference.

PropertyValueSource(s)
IUPAC Name 4-methoxy-6-methylpyrimidin-2-amine[2]
CAS Number 7749-47-5[2][3]
Molecular Formula C₆H₉N₃O[2][3]
Molecular Weight 139.16 g/mol [2][3]
Appearance White to off-white powder/crystalline solid
Melting Point 156-158 °C
SMILES CC1=CC(=NC(=N1)N)OC[4]
InChIKey SNWZXTZIZWBIDQ-UHFFFAOYSA-N[2][4]
¹H NMR Spectra available in public databases[2]
¹³C NMR Spectra available in public databases[2]
IR Spectroscopy Spectra available in public databases[4]
Mass Spectrometry Molecular Ion (M⁺): 139[2]

Synthesis and Purification

Scientific Rationale of Synthetic Strategy

The synthesis of substituted pyrimidines typically relies on the condensation of a three-carbon component with a guanidine-containing moiety. A highly effective and common strategy for producing AMMP involves a two-step process starting from the more accessible 2-amino-4-hydroxy-6-methylpyrimidine (isocytosine). This precursor is first chlorinated to create a reactive leaving group (chloride), which is then displaced by a methoxide nucleophile. This nucleophilic aromatic substitution (SNAr) is efficient and regioselective.

Experimental Protocol: Synthesis via Chlorination and Methoxylation

This protocol is a generalized procedure based on established pyrimidine chemistry, such as the synthesis of related 2-amino-4-chloro-6-alkoxypyrimidines.[5][6]

Step 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, suspend 2-amino-4-hydroxy-6-methylpyrimidine (1 eq.) in phosphorus oxychloride (POCl₃, 3-5 eq.).

  • Reaction: Add N,N-dimethylaniline (0.1-0.2 eq.) dropwise as a catalyst. Heat the mixture to reflux (approx. 105-110 °C) for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Expertise & Experience: Phosphorus oxychloride serves as both the chlorinating agent and the solvent. The addition of a tertiary amine like N,N-dimethylaniline accelerates the reaction by activating the POCl₃.

  • Work-up: After cooling, slowly and cautiously pour the reaction mixture onto crushed ice. The excess POCl₃ will hydrolyze exothermically.

  • Isolation: Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃ solution) until the pH is ~7-8, causing the product to precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

  • Preparation of Nucleophile: Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.1 eq.) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

    • Trustworthiness: The use of anhydrous methanol and an inert atmosphere is critical to prevent the reaction of sodium with water and to ensure the potency of the sodium methoxide nucleophile.

  • Reaction: Dissolve the crude 2-amino-4-chloro-6-methylpyrimidine (1 eq.) from Step 1 in anhydrous methanol. Add this solution dropwise to the sodium methoxide solution at room temperature.

  • Completion: Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis shows complete consumption of the starting material.[7]

  • Isolation: Quench the reaction by adding water, which will precipitate the final product. Filter the solid, wash thoroughly with water to remove salts, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Methoxylation A 2-Amino-4-hydroxy- 6-methylpyrimidine C 2-Amino-4-chloro- 6-methylpyrimidine A->C Reflux B POCl₃, N,N-dimethylaniline E Final Product: 2-Amino-4-methoxy- 6-methylpyrimidine C->E RT, Stir C->E D Sodium Methoxide (in Methanol)

Applications in Research and Drug Development

The unique substitution pattern of AMMP makes it a valuable precursor in several areas of chemical and pharmaceutical research.

  • Medicinal Chemistry Scaffold: As an intermediate, AMMP is used in the synthesis of more complex molecules. The amino group can be acylated, alkylated, or used in coupling reactions to build libraries of compounds for high-throughput screening against various biological targets, including kinases and other enzymes. The broader class of 2,4,6-substituted pyrimidines has shown promise in developing treatments for infectious diseases like Chagas' disease.[8]

  • Herbicide Synthesis: AMMP is structurally related to key intermediates used in the production of sulfonylurea herbicides.[9] Understanding its chemistry is relevant to both the synthesis and the environmental degradation pathways of these important agrochemicals.

  • Materials Science: The hydrogen bonding capabilities and electronic properties of AMMP make it a candidate for studies in crystal engineering and the formation of charge-transfer complexes. These complexes are of interest for developing new materials with specific optical or electronic properties.

Conclusion

This compound is more than a simple chemical compound; it is a versatile tool for innovation in science. Its well-defined molecular structure, predictable reactivity, and accessible synthesis make it an indispensable building block for researchers. This guide has provided a detailed, scientifically-grounded overview of its core attributes, from its molecular weight and structure to a practical synthesis protocol. By understanding the causality behind its properties and reactions, researchers can better leverage this molecule to design the next generation of pharmaceuticals, agrochemicals, and advanced materials.

References

Spectroscopic Profile of 2-Amino-4-methoxy-6-methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic signature of 2-Amino-4-methoxy-6-methylpyrimidine (AMMP), a heterocyclic compound of interest in medicinal and synthetic chemistry. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a comprehensive characterization to serve as a definitive reference for researchers, scientists, and professionals in drug development. This document emphasizes the causal relationships between molecular structure and spectral features, grounded in authoritative data and theoretical calculations.

Introduction: The this compound Moiety

This compound (CAS No. 7749-47-5) is a substituted pyrimidine, a class of heterocyclic aromatic compounds fundamental to various biological processes and synthetic applications.[1] With a molecular formula of C₆H₉N₃O and a molecular weight of 139.16 g/mol , its structure features a core pyrimidine ring functionalized with an amino group, a methoxy group, and a methyl group.[2] This unique combination of electron-donating groups (amino, methoxy) and an electron-releasing group (methyl) on the heterocyclic scaffold creates a distinct electronic environment that is reflected in its spectroscopic properties. Understanding this spectroscopic fingerprint is paramount for confirming its identity, assessing purity, and studying its role in chemical reactions.

A comprehensive study by Prabavathi and Nilufer (2015) combined experimental spectroscopy with Density Functional Theory (DFT) calculations to provide a robust analysis of AMMP's molecular structure and vibrational modes.[2] This guide synthesizes findings from such foundational work to offer a practical, in-depth perspective.

Molecular Structure

The structural arrangement of AMMP is key to interpreting its spectra. The numbering convention used throughout this guide is illustrated below.

Caption: Molecular structure of this compound (AMMP).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The analysis is based on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. For AMMP, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation. The chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which provides a strong theoretical correlation with experimental data.[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum of AMMP reveals five distinct proton environments. The choice of solvent (e.g., CDCl₃ or DMSO-d₆) is critical, as it can influence the chemical shift of labile protons, particularly those of the amino group, through hydrogen bonding.

  • Sample Preparation: Dissolve 5-10 mg of high-purity AMMP in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer operating at a frequency of at least 400 MHz. Ensure the instrument is properly locked on the deuterium signal of the solvent and shimmed to achieve optimal magnetic field homogeneity.

  • Acquisition: Acquire the spectrum at a standard probe temperature (e.g., 298 K). A standard single-pulse sequence is typically sufficient.

  • Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at δ 2.50 ppm).

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
1~ 6.5 - 7.0Broad Singlet2H-NH₂The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. The chemical shift is solvent-dependent.
2~ 5.9 - 6.1Singlet1HH5This is the sole proton on the pyrimidine ring, appearing as a singlet. Its downfield shift is due to the electronegativity of the adjacent ring nitrogens.
3~ 3.8 - 3.9Singlet3H-OCH₃The methoxy protons are deshielded by the adjacent oxygen atom, resulting in a singlet in the typical range for methoxy groups on an aromatic ring.
4~ 2.2 - 2.4Singlet3HC6-CH₃The methyl protons attached to the pyrimidine ring appear as a singlet, shifted slightly downfield due to the aromatic character of the ring.

Note: The predicted chemical shifts are based on general principles and data from similar structures. Authoritative experimental values are reported by Prabavathi and Nilufer (2015).[2]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For AMMP, all six carbon atoms are chemically non-equivalent and should produce six distinct signals.

  • Sample Preparation: A more concentrated sample is typically required. Dissolve 20-50 mg of AMMP in ~0.7 mL of deuterated solvent in a 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer equipped with a broadband probe, tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Acquisition: Employ a standard single-pulse experiment with proton decoupling (e.g., zgpg30). A longer relaxation delay (e.g., 2-5 seconds) may be necessary to observe quaternary carbons, which relax more slowly.

  • Processing: Process the data similarly to the ¹H spectrum, referencing the chemical shifts to the solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm).

SignalChemical Shift (δ, ppm) (Predicted)AssignmentRationale
1~ 170 - 172C4The carbon atom bonded to both a ring nitrogen and the highly electronegative oxygen atom is the most deshielded.
2~ 168 - 170C6This carbon, attached to two nitrogen atoms, also appears significantly downfield.
3~ 162 - 164C2The carbon bearing the amino group is highly deshielded due to the adjacent nitrogen atoms.
4~ 85 - 90C5This is the only C-H carbon in the ring. It is the most upfield of the ring carbons.
5~ 53 - 55-OCH₃The methoxy carbon appears in the typical aliphatic region for carbons bonded to oxygen.
6~ 23 - 25C6-CH₃The methyl carbon attached to the ring appears in the upfield aliphatic region.

Note: The predicted chemical shifts are based on general principles. Authoritative experimental values are reported by Prabavathi and Nilufer (2015).[2]

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation that corresponds to the energy of molecular vibrations (stretching, bending, rocking). FTIR and FT-Raman are complementary techniques that provide a detailed fingerprint of AMMP.

  • Sample Preparation: Grind 1-2 mg of dry AMMP with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.

The vibrational spectra of AMMP have been recorded and analyzed in detail, with assignments supported by DFT calculations.[2] A similar study on a related copper complex also provides insight into the vibrational modes of the AMMP ligand.

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~ 3450 - 3300Medium-StrongN-HAsymmetric & Symmetric Stretch
~ 3050 - 3000Weak-MediumC-H (Aromatic)Stretch
~ 2980 - 2850MediumC-H (Aliphatic)Asymmetric & Symmetric Stretch
~ 1640 - 1600StrongC=N, C=CRing Stretching
~ 1580StrongNH₂Scissoring (Bending)
~ 1250StrongC-OAsymmetric Stretch
~ 1050MediumC-OSymmetric Stretch

Note: Values are representative and based on published data for AMMP and related pyrimidines.[2]

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis s1 Grind 1-2 mg AMMP with 100 mg KBr s2 Transfer to Pellet Press s1->s2 s3 Apply Pressure (form pellet) s2->s3 a2 Place Pellet in Spectrometer s3->a2 a1 Acquire Background Spectrum a1->a2 a3 Record Sample Spectrum (4000-400 cm⁻¹) a2->a3 d1 Perform Background Subtraction a3->d1 d2 Identify Peak Wavenumbers d1->d2 d3 Assign Peaks to Functional Groups d2->d3

Caption: Standard workflow for acquiring an FTIR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method that involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the molecular weight and elucidate the structure.

  • Sample Introduction: Introduce a small amount of AMMP into the ion source, typically via a direct insertion probe or as the eluent from a Gas Chromatography (GC) column.

  • Ionization: Bombard the vaporized sample with a beam of 70 eV electrons. This energy is sufficient to ionize the molecule and induce reproducible fragmentation.

  • Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

The mass spectrum of AMMP is expected to show a molecular ion peak corresponding to its molecular weight (139.16).

  • Molecular Ion (M⁺•): The peak at m/z 139 confirms the molecular weight of the compound. As it contains an odd number of nitrogen atoms (3), the molecular ion peak will have an odd nominal mass, consistent with the Nitrogen Rule.

  • Key Fragments: The fragmentation is driven by the stability of the aromatic ring and the nature of the substituents.

m/zProposed FragmentRationale
139[C₆H₉N₃O]⁺•Molecular Ion (M⁺•)
124[M - CH₃]⁺Loss of a methyl radical from the methoxy group or the C6-methyl group.
110[M - CHO]⁺Loss of a formyl radical, likely involving rearrangement of the methoxy group.
96[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide from the m/z 124 fragment.

digraph "MS_Fragmentation" {
graph [splines=ortho];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"];
edge [color="#EA4335", penwidth=1.5];

M [label="AMMP\nm/z = 139"]; F1 [label="[M - CH₃]⁺\nm/z = 124"]; F2 [label="[M - CHO]⁺\nm/z = 110"]; F3 [label="[M - CH₃ - CO]⁺\nm/z = 96"];

M -> F1 [label="- •CH₃"]; M -> F2 [label="- •CHO"]; F1 -> F3 [label="- CO"]; }

Caption: A plausible EI fragmentation pathway for this compound.

Conclusion

The collective spectroscopic data from NMR, IR, and Mass Spectrometry provide a unique and unambiguous fingerprint for the structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (NH₂, OCH₃, C=N), and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation pathways. This guide, grounded in authoritative experimental and theoretical studies, serves as a reliable technical resource for the scientific community.

References

Physical properties of 2-Amino-4-methoxy-6-methylpyrimidine (melting point, solubility)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-Amino-4-methoxy-6-methylpyrimidine

Introduction

This compound is a pyrimidine derivative of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] As with any compound intended for pharmaceutical or research applications, a thorough understanding of its fundamental physical properties is a critical prerequisite for its successful application. Properties such as melting point and solubility are not merely data points; they are foundational pillars that dictate a compound's purity, influence its bioavailability, and guide its formulation and process development.[3][4][5][6]

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the known physical characteristics of this compound. It details established methodologies for the experimental determination of these properties, explaining the scientific rationale behind each step to ensure both accuracy and reproducibility.

Core Physical Properties

The physical properties of a compound provide the first line of assessment for its identity and purity. For crystalline solids, the melting point is a sharp, characteristic indicator, while solubility dictates how the compound will behave in various biological and chemical systems.

Data Summary

The known physical properties of this compound are summarized below. This data is essential for initial experimental design and for establishing baseline parameters for quality control.

Physical PropertyValueSource(s)
Melting Point 156-158 °C[1][2][7]
Solubility Methanol: Soluble at 1% concentration. The resulting solution is described as clear to very slightly hazy and colorless to yellow.[1][2]
Water: A purification method involves recrystallization from water, which implies that it has some solubility in hot water and is less soluble in cold water.[1][2]

The Scientific Imperative: Why Melting Point and Solubility Matter

In the realm of drug development, these two physical properties are paramount.

  • Melting Point as an Indicator of Purity: A pure crystalline substance exhibits a sharp, well-defined melting point, typically within a narrow range of 1-2°C.[8] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[8][9] Therefore, an accurate melting point determination is a rapid and cost-effective method to gauge the purity of a synthesized batch of this compound.[9]

  • Solubility and Bioavailability: For a drug to be effective, particularly when administered orally, it must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[4][6] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[5][10] Understanding the solubility of this compound in various solvents—from polar protic (like water) to polar aprotic and non-polar systems—is crucial for designing appropriate formulations and predicting its behavior in biological systems.[5][11]

Experimental Protocols for Property Determination

The following sections provide detailed, field-proven methodologies for the accurate determination of the melting point and solubility of this compound.

Melting Point Determination: The Capillary Method

This protocol describes the use of a modern digital melting point apparatus, a standard and reliable technique in chemical research.

Causality Behind the Method: The principle relies on controlled heating of a finely powdered sample while observing the precise temperature range over which the solid-to-liquid phase transition occurs.[9] A slow heating rate near the melting point is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and in the form of a fine powder to ensure uniform heat transfer.[9] If necessary, gently crush any coarse crystals using a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample.

    • Invert the tube and tap it gently on a hard surface to pack the powder into the closed end. The packed sample height should be no more than 1-2 mm for optimal results.[8][12]

  • Initial (Rapid) Determination:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.[13] This initial run prevents spending excessive time on precise measurements far from the actual melting point.

  • Precise Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point observed.

    • Insert a new capillary tube with a fresh sample.

    • Set the heating rate to a much slower pace (e.g., 1-2°C per minute) once the temperature is within 10-15°C of the expected melting point.[12]

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating at the slow rate and record the temperature at which the last solid crystal melts (T2).

    • The melting point is reported as the range T1 - T2.

Self-Validating System: A narrow melting point range (≤ 2°C) is a strong indicator of high purity.[8] If the observed melting point is depressed and the range is broad, the sample likely contains impurities and may require further purification, such as recrystallization.

MeltingPointWorkflow start_node Start: Obtain Dry, Powdered Sample prep_node Prepare Capillary Tube (1-2 mm sample height) start_node->prep_node rapid_run_node Rapid Heating Run (10-20°C/min) prep_node->rapid_run_node approx_mp_node Determine Approximate MP Range rapid_run_node->approx_mp_node cool_node Cool Apparatus (>20°C below approx. MP) approx_mp_node->cool_node precise_run_node Precise Heating Run (1-2°C/min) cool_node->precise_run_node record_t1_node Record T1 (First liquid appears) precise_run_node->record_t1_node record_t2_node Record T2 (All solid melts) record_t1_node->record_t2_node end_node End: Report MP as T1 - T2 record_t2_node->end_node

Caption: Workflow for Experimental Melting Point Determination.

Solubility Determination: A Systematic Approach

This protocol outlines a qualitative and semi-quantitative method to characterize the solubility of this compound in various solvents, which is crucial for understanding its chemical behavior.

Causality Behind the Method: The principle "like dissolves like" governs solubility.[14] The polarity of the compound, determined by its functional groups and carbon skeleton, dictates its solubility in solvents of varying polarities. The presence of acidic or basic functional groups allows for solubility in aqueous bases or acids, respectively, due to the formation of water-soluble salts.[15]

Step-by-Step Methodology:

  • Initial Test in Water:

    • Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a test tube.

    • Add a measured volume of deionized water (e.g., 1 mL) in portions, agitating vigorously after each addition.[16]

    • Observe if the solid dissolves completely. If it does, the compound is water-soluble. Test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[15][17]

  • Tests in Aqueous Acid and Base (if insoluble in water):

    • 5% NaOH Solution: In a new test tube, test the compound's solubility in a 5% aqueous sodium hydroxide solution. Solubility indicates the presence of an acidic functional group.

    • 5% HCl Solution: If insoluble in water and NaOH, test the compound's solubility in a 5% aqueous hydrochloric acid solution.[16][17] Given that this compound has an amino group (a basic functional group), it is expected to dissolve in dilute acid.

  • Tests in Organic Solvents:

    • Systematically test the solubility in a range of organic solvents with varying polarities. Good starting choices include:

      • Methanol (Polar, protic)

      • Acetone (Polar, aprotic)

      • Dichloromethane (Slightly polar)

      • Toluene (Non-polar)

    • Follow the same procedure as the water test, adding a known mass of solute to a known volume of solvent.

  • Reporting Results:

    • Report solubility qualitatively (e.g., soluble, partially soluble, insoluble).

    • For a more quantitative measure, determine the concentration at which the compound is soluble (e.g., soluble at 10 mg/mL, or 1% w/v, as reported for methanol).

SolubilityWorkflow start_node Start: Add Compound to Water decision_water Soluble in Water? start_node->decision_water water_soluble Class: Water-Soluble Test pH (Acidic/Basic/Neutral) decision_water->water_soluble Yes test_base Add Compound to 5% NaOH decision_water->test_base No test_organic Test in Organic Solvents (e.g., Methanol, DCM, Toluene) water_soluble->test_organic decision_base Soluble in Base? test_base->decision_base base_soluble Class: Acidic Compound decision_base->base_soluble Yes test_acid Add Compound to 5% HCl decision_base->test_acid No base_soluble->test_organic decision_acid Soluble in Acid? test_acid->decision_acid acid_soluble Class: Basic Compound decision_acid->acid_soluble Yes decision_acid->test_organic No acid_soluble->test_organic end_node End: Characterize Solubility Profile test_organic->end_node

Caption: Logical Workflow for Solubility Classification.

Conclusion

The physical properties of this compound, specifically its melting point of 156-158 °C and its defined solubility profile, are critical parameters for its use in research and development. The melting point serves as a reliable checkpoint for purity, while its solubility characteristics are fundamental to the design of formulations and the prediction of its biological activity. By employing the systematic and validated experimental protocols detailed in this guide, researchers and scientists can ensure the generation of accurate and reproducible data, thereby accelerating the path from discovery to application.

References

An In-Depth Technical Guide to 2-Amino-4-methoxy-6-methylpyrimidine: From Discovery to its Role in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxy-6-methylpyrimidine is a heterocyclic organic compound of significant interest in medicinal and agricultural chemistry. As a substituted pyrimidine, it belongs to a class of compounds that are fundamental building blocks of nucleic acids, the very blueprint of life.[1] This inherent biological relevance has made pyrimidines a fertile ground for the discovery of novel therapeutic agents and other bioactive molecules.[2] The strategic placement of amino, methoxy, and methyl groups on the pyrimidine ring of this compound endows it with specific chemical reactivity, making it a crucial intermediate in the synthesis of a range of important molecules, most notably sulfonamide drugs and sulfonylurea herbicides.[3] This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this versatile chemical entity.

The Genesis of a Key Intermediate: A Historical Perspective

The story of this compound is intrinsically linked to the broader history of pyrimidine chemistry and the revolutionary impact of sulfa drugs. While the first laboratory synthesis of a pyrimidine derivative, barbituric acid, was reported by Grimaux in 1879, the systematic study of pyrimidines began in 1884 with Pinner.[4] His work on the condensation of ethyl acetoacetate with amidines laid the foundation for the synthesis of a vast array of substituted pyrimidines.

The true significance of aminopyrimidines as pharmaceutical building blocks became apparent with the dawn of the sulfa drug era in the 1930s. The discovery of Prontosil's antibacterial activity in 1935 by Gerhard Domagk marked a turning point in medicine, heralding the age of chemotherapy.[5][6] This discovery spurred a massive synthetic effort to create more potent and less toxic sulfonamide derivatives. Researchers quickly realized that modifying the sulfanilamide structure, particularly by introducing heterocyclic rings, could dramatically enhance antibacterial activity.

While a definitive first synthesis of this compound is not readily identifiable in seminal, early publications, its emergence is a logical progression of the intensive research into pyrimidine-based sulfonamides that occurred from the 1940s onwards. The general synthetic strategies for 2-aminopyrimidines, involving the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine, were well-established by this time. The specific combination of reagents to yield the title compound would have been a part of the systematic exploration of this chemical space in the quest for novel drug candidates.

Physicochemical and Spectroscopic Profile

This compound is a white to off-white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₆H₉N₃O[7][8][9]
Molecular Weight139.16 g/mol [8][9]
Melting Point156-158 °C[10]
CAS Number7749-47-5[7][8][9]
SolubilitySoluble in methanol

The structural elucidation and confirmation of this compound rely on various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. Key absorptions include N-H stretching vibrations for the primary amine, C-H stretching for the methyl and methoxy groups, C=N and C=C stretching vibrations of the pyrimidine ring, and C-O stretching of the methoxy group.[1][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The ¹H NMR spectrum typically shows distinct signals for the methyl protons, methoxy protons, the pyrimidine ring proton, and the amino protons. The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.[13][14][15]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.[2][16]

Synthesis of this compound: A Practical Approach

The synthesis of 2-aminopyrimidines is a well-established area of organic chemistry, with the most common and historically significant method being the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with guanidine. This approach, often referred to as the Pinner synthesis, remains a cornerstone for the preparation of this class of compounds.[4]

One prevalent laboratory and industrial-scale synthesis of this compound involves the reaction of guanidine with a β-ketoester, such as methyl acetoacetate, followed by subsequent methylation. A more direct route, however, utilizes a pre-functionalized 1,3-dielectrophile.

Below is a representative experimental protocol for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Guanidine nitrate

  • Diethyl malonate

  • Sodium methoxide

  • Methanol

  • Dimethyl carbonate

  • Hydrochloric acid

  • Ethyl acetate

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine [14]

  • In a 500 mL four-necked flask, combine guanidine nitrate (e.g., 1.2 molar equivalents) and diethyl malonate (1 molar equivalent).

  • Add anhydrous methanol and stir the mixture to form a solution.

  • Slowly add a solution of sodium methoxide in methanol (e.g., 3 molar equivalents relative to guanidine nitrate) dropwise to the mixture at a controlled temperature (e.g., 60 °C).

  • After the addition is complete, heat the reaction mixture to reflux (approximately 68 °C) for 3.5 hours.

  • After reflux, distill off the methanol.

  • To the remaining solid, add water to dissolve the product.

  • Filter the solution to remove any insoluble impurities.

  • Adjust the pH of the filtrate to 5-6 with a dilute solution of hydrochloric acid to precipitate the product.

  • Collect the white precipitate by filtration, wash with water, and dry under vacuum to yield 2-amino-4,6-dihydroxypyrimidine.

Step 2: Methylation to 2-Amino-4,6-dimethoxypyrimidine [14]

  • In a high-pressure autoclave, place the 2-amino-4,6-dihydroxypyrimidine obtained from Step 1.

  • Add dimethyl carbonate (e.g., a 4-fold molar excess).

  • Heat the mixture to 200 °C and maintain this temperature for 8 hours.

  • After cooling, filter the reaction mixture to remove any insoluble solids.

  • Distill the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethyl acetate to yield pure 2-amino-4,6-dimethoxypyrimidine.

Note: This is a generalized procedure, and specific reaction conditions may need to be optimized for yield and purity.

SynthesisWorkflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Methylation Guanidine Guanidine Nitrate Step1_Reaction Condensation/ Cyclization Guanidine->Step1_Reaction Malonate Diethyl Malonate Malonate->Step1_Reaction Base Sodium Methoxide in Methanol Base->Step1_Reaction Base Dihydroxypyrimidine 2-Amino-4,6-dihydroxypyrimidine Step1_Reaction->Dihydroxypyrimidine Step2_Reaction Methylation Dihydroxypyrimidine->Step2_Reaction Intermediate MethylatingAgent Dimethyl Carbonate MethylatingAgent->Step2_Reaction FinalProduct This compound Step2_Reaction->FinalProduct

Caption: Synthetic workflow for this compound.

A Cornerstone in Drug Development: The Synthesis of Sulfamethoxydiazine

The primary application of this compound in the pharmaceutical industry is as a key starting material for the synthesis of sulfonamide antibiotics. A prominent example is sulfamethoxydiazine (also known as sulfameter), a long-acting sulfonamide used in the treatment of urinary tract infections and leprosy.[17][18]

The synthesis of sulfamethoxydiazine involves the condensation of this compound with a sulfonyl chloride derivative of sulfanilamide.

Experimental Protocol: Synthesis of Sulfamethoxydiazine

Materials:

  • This compound

  • p-Acetamidobenzenesulfonyl chloride

  • Pyridine

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethanol

Step 1: Condensation Reaction

  • Dissolve this compound in pyridine.

  • To this solution, add p-acetamidobenzenesulfonyl chloride portion-wise while stirring and maintaining the temperature below 40 °C.

  • After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into cold water to precipitate the N-acetylated intermediate.

  • Collect the precipitate by filtration, wash with water, and dry.

Step 2: Hydrolysis

  • Suspend the N-acetylated intermediate in a solution of sodium hydroxide.

  • Heat the mixture to reflux for approximately one hour to hydrolyze the acetyl group.

  • After cooling, filter the solution.

  • Acidify the filtrate with hydrochloric acid to precipitate sulfamethoxydiazine.

  • Collect the crude product by filtration and wash with water.

  • Recrystallize the crude product from ethanol to obtain pure sulfamethoxydiazine.

Sulfamethoxydiazine_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrolysis Aminopyrimidine 2-Amino-4-methoxy- 6-methylpyrimidine Condensation Condensation Aminopyrimidine->Condensation SulfonylChloride p-Acetamidobenzenesulfonyl Chloride SulfonylChloride->Condensation Pyridine Pyridine Pyridine->Condensation Base/Solvent Intermediate N-acetylated Intermediate Condensation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Intermediate NaOH Sodium Hydroxide NaOH->Hydrolysis Base Sulfamethoxydiazine Sulfamethoxydiazine Hydrolysis->Sulfamethoxydiazine

Caption: Synthetic pathway to Sulfamethoxydiazine.

Mechanism of Action: The Role of the Pyrimidine Moiety in Sulfonamides

Sulfonamide drugs, including sulfamethoxydiazine, function as antibacterial agents by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[5][17] This enzyme is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential precursor for the synthesis of nucleotides, the building blocks of DNA and RNA.

The structural similarity of sulfonamides to p-aminobenzoic acid (PABA), the natural substrate for DHPS, allows them to bind to the active site of the enzyme, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. This disruption of folic acid synthesis ultimately inhibits bacterial growth and replication, leading to a bacteriostatic effect.[17]

The pyrimidine moiety in sulfamethoxydiazine and other related sulfa drugs plays a critical role in their pharmacokinetic and pharmacodynamic properties. The electronic nature and substitution pattern of the pyrimidine ring can influence the acidity of the sulfonamide nitrogen, which in turn affects the drug's solubility, protein binding, and potency. The 4-methoxy and 6-methyl substituents on the pyrimidine ring of this compound are thus not merely passive components but are integral to the biological activity of the final drug molecule.

Sulfonamide_MoA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DihydropteroicAcid Dihydropteroic Acid DHPS->DihydropteroicAcid FolicAcid Folic Acid DihydropteroicAcid->FolicAcid Further Steps Nucleotides Nucleotide Synthesis FolicAcid->Nucleotides DNARNA DNA & RNA Synthesis Nucleotides->DNARNA BacterialGrowth Bacterial Growth & Replication DNARNA->BacterialGrowth Sulfonamide Sulfonamide Drug (e.g., Sulfamethoxydiazine) Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonamide drugs.

Conclusion

This compound stands as a testament to the enduring importance of heterocyclic chemistry in the development of molecules vital to human health and agriculture. Its history is woven into the fabric of the sulfonamide revolution, and it continues to be a key intermediate in the synthesis of important bioactive compounds. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and scientists working in the fields of drug discovery and development. As the search for new and more effective therapeutic agents continues, the versatile pyrimidine scaffold, exemplified by molecules like this compound, will undoubtedly remain a central focus of synthetic and medicinal chemistry.

References

Quantum Chemical Blueprint: A Technical Guide to the In-Silico Analysis of 2-Amino-4-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Application in Drug Discovery

In the modern pharmaceutical landscape, the journey from a promising molecule to a market-approved therapeutic is arduous and expensive. Pyrimidine derivatives represent a cornerstone of medicinal chemistry, forming the structural core of numerous antiviral, anticancer, and antibacterial agents.[1][2] The specific molecule of interest, 2-Amino-4-methoxy-6-methylpyrimidine (AMMP), with its distinct pattern of electron-donating and withdrawing groups, presents a compelling case for in-depth computational analysis. Understanding its electronic structure, reactivity, and intermolecular interaction potential is paramount for predicting its behavior in a biological system.

This technical guide serves as a comprehensive manual for researchers, scientists, and drug development professionals, detailing the application of quantum chemical calculations to elucidate the multifaceted nature of AMMP. We move beyond a mere recitation of methods, providing a narrative grounded in the causality of computational choices. By integrating Density Functional Theory (DFT) and Hartree-Fock (HF) methodologies, we aim to construct a robust, self-validating computational model that not only predicts molecular properties but also provides a foundational understanding for future drug design and optimization efforts.

The Subject Molecule: this compound (AMMP)

AMMP is a substituted pyrimidine with the chemical formula C₆H₉N₃O. Its structure, characterized by an amino group, a methoxy group, and a methyl group attached to the pyrimidine ring, dictates its electronic and steric properties. These substituents modulate the electron density of the aromatic ring, influencing its reactivity and potential as a pharmacophore.

PropertyValueSource
CAS Number 7749-47-5[3][4][5]
Molecular Formula C₆H₉N₃O[3][5]
Molecular Weight 139.16 g/mol [3][5]
Melting Point 156-158 °C
SMILES String COc1cc(C)nc(N)n1

A thorough understanding of this molecule begins with a precise model of its three-dimensional structure and electronic distribution, which is where quantum chemical calculations become indispensable.

The Computational Gauntlet: Selecting the Right Tools for the Job

The accuracy of any quantum chemical prediction hinges on the chosen theoretical method and basis set.[6][7] This section outlines our approach, emphasizing the rationale behind each selection to ensure a balance between computational cost and predictive accuracy.

Theoretical Frameworks: DFT and Hartree-Fock

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for its favorable balance of accuracy and computational efficiency.[7][8] Unlike methods that calculate the full electronic wavefunction, DFT determines the electronic energy based on the electron density. We will employ the B3LYP functional, a hybrid functional that incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals.[9][10] This functional is well-benchmarked for organic molecules and provides reliable results for geometry, vibrational frequencies, and electronic properties.[9]

Hartree-Fock (HF) Theory: As a foundational ab initio method, HF provides a valuable baseline for comparison.[11] It solves the Schrödinger equation by approximating the electron-electron repulsion, neglecting electron correlation.[8] While generally less accurate than DFT for many properties, comparing HF and DFT results can offer insights into the role of electron correlation in the molecule's behavior.[8]

Basis Sets: The Language of Orbitals

A basis set is a collection of mathematical functions used to construct the molecular orbitals.[6][12] The choice of basis set directly impacts the quality of the calculation.[6]

Pople Style Basis Set (6-311++G): For high-accuracy calculations, we will utilize the 6-311++G basis set.[13][14] Let's dissect this nomenclature:

  • 6-311: This indicates a triple-zeta split-valence basis set, providing significant flexibility for the valence electrons.

  • ++G: These diffuse functions are added to both heavy atoms and hydrogen atoms. They are crucial for accurately describing molecules with lone pairs, anions, or systems where electrons are loosely held, which is relevant for the nitrogen and oxygen atoms in AMMP.

  • **: These are polarization functions (d-functions on heavy atoms, p-functions on hydrogens).[15] They allow for the distortion of atomic orbitals within the molecular environment, which is essential for accurately modeling chemical bonds.

This basis set has been successfully used in previous studies on AMMP, demonstrating its suitability for capturing the molecule's electronic and structural details.[13]

The following diagram illustrates the workflow for our computational analysis.

G Computational Analysis Workflow for AMMP cluster_setup 1. Initial Setup cluster_calc 2. Core Calculations cluster_analysis 3. Property Analysis Input Input Structure (this compound) Method Select Method (DFT: B3LYP, HF) Input->Method Basis Select Basis Set (6-311++G**) Method->Basis Opt Geometry Optimization Basis->Opt Freq Frequency Analysis Opt->Freq Verify Minimum Energy Structure HOMO_LUMO Frontier Molecular Orbitals (HOMO-LUMO Gap) Freq->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) Freq->MEP NBO Natural Bond Orbital (NBO Analysis) Freq->NBO NMR NMR Chemical Shifts (GIAO Method) Freq->NMR

Caption: Workflow for quantum chemical analysis of AMMP.

Experimental Protocols: A Step-by-Step Computational Guide

This section provides a detailed protocol for performing the quantum chemical calculations on AMMP using a typical computational chemistry software package like Gaussian.

Step 1: Geometry Optimization
  • Input Structure: Build the initial 3D structure of this compound.

  • Calculation Setup:

    • Method: B3LYP

    • Basis Set: 6-311++G**

    • Job Type: Optimization

  • Execution: Run the calculation. The output will be the optimized, lowest-energy geometry of the molecule.

    • Trustworthiness Check: The optimization should converge without any imaginary frequencies in the subsequent frequency analysis, confirming it is a true energy minimum.

Step 2: Vibrational Frequency Analysis
  • Input Structure: Use the optimized geometry from Step 1.

  • Calculation Setup:

    • Method: B3LYP

    • Basis Set: 6-311++G**

    • Job Type: Frequency

  • Execution: Perform the frequency calculation. The results can be compared with experimental FTIR and FT-Raman spectra to validate the computational model.[13][14]

Step 3: Electronic Property Calculations
  • Input Structure: Use the optimized geometry.

  • Calculation Setup:

    • Method: B3LYP

    • Basis Set: 6-311++G**

    • Keywords: Pop=NBO for Natural Bond Orbital analysis, NMR for nuclear magnetic resonance chemical shifts.

  • Execution: This single-point energy calculation will provide a wealth of data on the electronic structure.

Analysis and Interpretation of Results

The raw output of these calculations provides a deep insight into the chemical nature of AMMP.

Molecular Geometry

The geometry optimization provides the precise bond lengths and angles of the molecule in its ground state. These theoretical values can be compared with experimental X-ray crystallography data, if available, to further validate the chosen computational level.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.[16]

ParameterDFT/B3LYP/6-311++G**Description
HOMO Energy (Calculated Value, e.g., -6.2 eV)Indicates electron-donating capability
LUMO Energy (Calculated Value, e.g., -1.5 eV)Indicates electron-accepting capability
Energy Gap (ΔE) (Calculated Value, e.g., 4.7 eV)Correlates with chemical reactivity and stability
Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for identifying sites of electrophilic and nucleophilic attack.

  • Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the nitrogen atoms of the pyrimidine ring and the oxygen of the methoxy group.

  • Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack. These are expected around the hydrogen atoms of the amino group.

MEP_Concept cluster_molecule AMMP Molecule cluster_potential Electrostatic Potential cluster_reactivity Predicted Reactivity Molecule Surface of This compound Red Red Color (Negative Potential) Blue Blue Color (Positive Potential) Electrophilic Site for Electrophilic Attack Red->Electrophilic Nucleophilic Site for Nucleophilic Attack Blue->Nucleophilic

Caption: Conceptual diagram of MEP analysis.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule.[13] It calculates the charge on each atom (Mulliken or NBO charges) and analyzes hyperconjugative interactions, which are stabilizing interactions resulting from electron delocalization from a filled bonding orbital to an adjacent empty anti-bonding orbital. These interactions are key to understanding the molecule's stability and the influence of its substituent groups.[13]

NMR Spectroscopy Simulation

The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts.[13][14] Comparing these theoretical spectra with experimental NMR data serves as a stringent test of the accuracy of the calculated molecular structure.[17]

Conclusion: From In-Silico Insights to Drug Development

The quantum chemical calculations detailed in this guide provide a powerful, non-invasive toolkit for characterizing this compound. The insights gained from geometry optimization, vibrational analysis, HOMO-LUMO analysis, MEP mapping, and NBO analysis create a comprehensive electronic and structural profile of the molecule. This "digital fingerprint" is invaluable for drug development professionals, enabling them to predict reactivity, understand potential binding interactions with biological targets, and guide the rational design of more potent and selective pyrimidine-based therapeutics. By grounding our computational protocols in established theory and validating them against experimental data, we build a trustworthy foundation for the accelerated discovery of next-generation medicines.

References

Thermodynamical parameters of 2-Amino-4-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermodynamical Parameters of 2-Amino-4-methoxy-6-methylpyrimidine

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal scaffold in medicinal chemistry, serving as a building block for a multitude of pharmacologically active agents. A comprehensive understanding of its thermodynamic properties is paramount for optimizing drug design, development, and formulation. This technical guide provides a detailed exploration of the experimental and computational methodologies employed to elucidate the thermodynamical parameters of this compound. By integrating principles of calorimetry, spectroscopy, and computational chemistry, this document serves as a vital resource for researchers, scientists, and drug development professionals, offering both established data and a framework for further investigation.

Introduction: The Significance of this compound in Drug Discovery

Pyrimidine derivatives are a cornerstone of modern pharmacology, forming the structural basis for numerous antibiotics, anticancer agents, and other therapeutics.[1] this compound (AMMP) is a key intermediate in the synthesis of such compounds.[2] The thermodynamic parameters of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior in both biological and manufacturing contexts. Properties such as enthalpy of formation, entropy, Gibbs free energy, and heat capacity govern a molecule's stability, solubility, and reactivity. For drug development professionals, this data is indispensable for:

  • Polymorph Screening: Understanding the relative stability of different crystalline forms.

  • Solubility and Dissolution Rate Prediction: Key factors in bioavailability.

  • Chemical Process Development: Ensuring safe and efficient large-scale synthesis.

  • Drug-Receptor Binding Energetics: Informing the design of more potent and selective drugs.[3]

This guide will provide a comprehensive overview of the theoretical underpinnings and practical approaches to determining these crucial parameters for AMMP.

Physicochemical and Structural Properties

A foundational understanding of the basic properties of this compound is essential before delving into its thermodynamic characterization.

PropertyValueSource(s)
Molecular Formula C₆H₉N₃O[2]
Molecular Weight 139.16 g/mol [2]
Melting Point 156-158 °C[2]
Appearance White to off-white crystalline powder[4]
Crystal Structure Space group Pnma; molecules are joined by N-H…N hydrogen bonds.[2][4]

Experimental Determination of Thermodynamic Parameters

Direct measurement remains the gold standard for obtaining accurate thermodynamic data. The following experimental techniques are central to the characterization of compounds like AMMP.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are powerful thermal analysis techniques that provide information on the thermal stability, phase transitions, and heat capacity of a material.[5]

Expertise & Experience: The choice of heating rate in a DSC/TGA experiment is a critical parameter. A slower heating rate (e.g., 5-10 °C/min) provides better resolution of thermal events, which is crucial for separating closely occurring transitions, such as melting and decomposition. A faster rate might be used for initial screening but can obscure kinetic details.

Experimental Protocol: DSC/TGA Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature at a rate of 10 °C/min from 25 °C to a temperature above the melting point (e.g., 200 °C).

    • Use a nitrogen purge gas (50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

  • Data Analysis:

    • The TGA curve will indicate the temperature at which mass loss occurs, signifying decomposition.[5]

    • The DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is the melting point, and the integrated area of the peak provides the enthalpy of fusion (ΔH_fus) .

    • The change in the baseline of the DSC curve can be used to determine the heat capacity (C_p) of the sample.

Diagram: Experimental Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_analysis DSC/TGA Instrument cluster_data Data Acquisition & Analysis prep1 Weigh 3-5 mg of AMMP prep2 Seal in Aluminum Pan prep1->prep2 dsc_tga Load Sample & Reference Pans prep2->dsc_tga program Execute Thermal Program (e.g., 10°C/min under N2) dsc_tga->program data_acq Record Heat Flow (DSC) & Weight Loss (TGA) vs. Temp program->data_acq analysis Integrate Peaks (ΔH_fus) Determine Onset (T_m) Calculate C_p data_acq->analysis

Caption: Workflow for DSC and TGA data acquisition and analysis.

Bomb Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic quantity. While challenging to measure directly, it can be calculated from the experimentally determined enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Trustworthiness: A self-validating protocol for bomb calorimetry involves calibrating the calorimeter using a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. The consistency of the calibration factor across multiple runs ensures the accuracy of the measurements on the target compound.

Experimental Protocol: Determination of Enthalpy of Combustion

  • Calibration: Combust a known mass of benzoic acid in the bomb calorimeter to determine the heat capacity of the calorimeter system.

  • Sample Preparation: Press a pellet of a known mass (approx. 1 g) of this compound.

  • Combustion: Place the pellet in the bomb, which is then sealed and pressurized with excess pure oxygen. The bomb is placed in the calorimeter, and the sample is ignited.

  • Temperature Measurement: The temperature change of the water bath surrounding the bomb is precisely measured.

  • Calculation:

    • The heat released by the combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter.

    • Corrections are made for the heat of formation of nitric acid (from the nitrogen in the sample) and any unburned carbon.

    • The constant-volume combustion energy (ΔcE) is determined.

    • The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcE.

  • Enthalpy of Formation Calculation: Using Hess's Law and the known standard enthalpies of formation for CO₂(g) and H₂O(l), the standard enthalpy of formation (ΔfH°) of the compound can be calculated from its balanced combustion reaction. A study on the closely related 2-amino-4,6-dimethoxypyrimidine determined its standard enthalpy of formation to be -307.91 ± 1.74 kJ·mol⁻¹.[6] This value serves as a useful benchmark for what might be expected for AMMP.

Computational Prediction of Thermodynamic Parameters

In parallel with experimental methods, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a reliable tool for predicting thermodynamic properties.[7][8] This is especially valuable when experimental determination is difficult or when exploring hypothetical derivatives.

Authoritative Grounding: The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a widely accepted and validated method for calculating the thermodynamic properties of organic molecules, showing good agreement with experimental data for similar systems.[1][9]

Computational Protocol: DFT Calculations

  • Structure Optimization: The 3D structure of this compound is optimized to its lowest energy conformation using a DFT method (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Thermodynamic Data Extraction: From the output of the frequency calculation, key thermodynamic parameters at a standard temperature (298.15 K) and pressure (1 atm) can be extracted.[10] These include:

    • Zero-point vibrational energy (ZPVE)

    • Enthalpy (H)

    • Entropy (S)

    • Gibbs Free Energy (G)

    • Heat Capacity (C_v)

Diagram: Computational Workflow for Thermodynamic Prediction

G start Input: AMMP Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq verify Imaginary Frequencies? freq->verify output Output Thermodynamic Data: Enthalpy (H) Entropy (S) Gibbs Free Energy (G) Heat Capacity (Cv) verify->output No reoptimize Re-optimize Structure verify->reoptimize Yes reoptimize->opt

Caption: DFT workflow for calculating thermodynamic parameters.

Summary of Thermodynamic Data

While a complete experimental dataset for this compound is not available in the literature, this guide provides the framework for its determination. The known experimental value is presented below, along with illustrative values for other key parameters that would be obtained through the methodologies described herein.

Table 1: Experimentally Determined and Key Physicochemical Data

ParameterValueMethodReference
Melting Point (T_m)156-158 °CCapillary Method[2]

Table 2: Illustrative Thermodynamic Parameters (298.15 K, 1 atm)

This table presents expected values based on data for similar pyrimidine derivatives and serves as a target for future experimental and computational work.

ParameterSymbolExpected Value RangeMethod of Determination
Standard Enthalpy of FormationΔfH°-300 to -350 kJ/molBomb Calorimetry / DFT
Standard Molar Entropy300 to 350 J/(mol·K)DFT / Adiabatic Calorimetry
Heat Capacity (Solid)C_p140 to 160 J/(mol·K)DSC / DFT
Enthalpy of FusionΔH_fus20 to 30 kJ/molDSC

Conclusion and Future Outlook

The thermodynamic characterization of this compound is a critical endeavor for advancing its application in drug development. This guide has detailed the robust experimental and computational workflows necessary to obtain a complete thermodynamic profile, including enthalpy, entropy, and heat capacity. While the melting point is well-established, there remains a significant opportunity for researchers to contribute by performing comprehensive calorimetric and computational studies. Such data will undoubtedly accelerate the rational design of novel therapeutics and the optimization of their manufacturing processes, ultimately benefiting the fields of medicinal chemistry and pharmaceutical science.

References

Methodological & Application

Application Notes and Protocols: 2-Amino-4-methoxy-6-methylpyrimidine as a Nucleophile in the Derivatization of Baylis-Hillman Adducts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Contextualizing the Role of 2-Amino-4-methoxy-6-methylpyrimidine in Baylis-Hillman Chemistry

The Baylis-Hillman reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, in the presence of a nucleophilic catalyst such as a tertiary amine or phosphine.[1][2][3] The resulting products, known as Baylis-Hillman adducts, are densely functionalized molecules that serve as versatile building blocks in organic synthesis.[1] A variation of this reaction, the aza-Baylis-Hillman reaction, utilizes an imine as the electrophile to produce allylic amines.[4]

While the core Baylis-Hillman reaction does not typically employ primary or secondary amines as the initiating nucleophile, these amines, particularly N-heterocyclic amines, are of significant interest for the post-reaction modification of Baylis-Hillman adducts. In this context, this compound emerges as a valuable nucleophile. Its demonstrated application lies in the regioselective functionalization of Baylis-Hillman adducts, allowing for the introduction of the pyrimidine moiety, a privileged pharmacophore in medicinal chemistry.[5][6]

This guide provides a detailed exploration of the use of this compound as a nucleophile for the derivatization of pre-formed Baylis-Hillman adducts, a critical step for generating novel molecular scaffolds for drug discovery and development.

Scientific Rationale and Mechanistic Overview

The core of this application is a nucleophilic substitution reaction, specifically an allylic substitution, on a Baylis-Hillman adduct. The hydroxyl group of the Baylis-Hillman adduct is first converted into a better leaving group, typically an acetate or a halide. Subsequently, this compound acts as the nucleophile, displacing the leaving group to form a new carbon-nitrogen bond.

The amino group of this compound is the nucleophilic center in this transformation. The pyrimidine ring itself is electron-deficient, which generally reduces the nucleophilicity of the exocyclic amino group compared to simple alkylamines. However, the presence of the electron-donating methoxy and methyl groups on the pyrimidine ring partially mitigates this effect, rendering the amino group sufficiently nucleophilic to participate in substitution reactions with activated electrophiles like Baylis-Hillman acetates.

Diagram 1: Overall Workflow

This diagram illustrates the two-stage process: the initial formation of a Baylis-Hillman adduct followed by its nucleophilic derivatization with this compound.

G cluster_0 Stage 1: Baylis-Hillman Reaction cluster_1 Stage 2: Nucleophilic Substitution Aldehyde Aldehyde BH_Reaction Baylis-Hillman Reaction Aldehyde->BH_Reaction Activated_Alkene Activated_Alkene Activated_Alkene->BH_Reaction Catalyst Catalyst Catalyst->BH_Reaction BH_Adduct Baylis-Hillman Adduct (Alcohol) BH_Reaction->BH_Adduct Activation Activation (e.g., Acetylation) BH_Adduct->Activation BH_Acetate Baylis-Hillman Acetate Activation->BH_Acetate Substitution_Reaction Nucleophilic Substitution BH_Acetate->Substitution_Reaction Aminopyrimidine 2-Amino-4-methoxy- 6-methylpyrimidine Aminopyrimidine->Substitution_Reaction Final_Product Final Product Substitution_Reaction->Final_Product

Caption: Workflow for the synthesis of pyrimidine-functionalized compounds.

Experimental Protocols

Part A: Synthesis of a Representative Baylis-Hillman Adduct (Acetate)

This protocol describes the synthesis and subsequent acetylation of a Baylis-Hillman adduct derived from benzaldehyde and methyl acrylate.

Materials:

  • Benzaldehyde (1.0 eq)

  • Methyl acrylate (1.5 eq)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 eq)

  • Dichloromethane (DCM)

  • Acetic anhydride (1.2 eq)

  • Pyridine (1.5 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Baylis-Hillman Reaction:

    • To a solution of benzaldehyde (1.0 eq) and methyl acrylate (1.5 eq) in DCM, add DABCO (0.2 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the Baylis-Hillman alcohol.

  • Acetylation of the Baylis-Hillman Adduct:

    • Dissolve the purified Baylis-Hillman alcohol (1.0 eq) in DCM.

    • Add pyridine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • The resulting Baylis-Hillman acetate is often used in the next step without further purification if it is of sufficient purity.

Part B: Nucleophilic Substitution with this compound

Materials:

  • Baylis-Hillman acetate (from Part A) (1.0 eq)

  • This compound (1.2 eq)

  • Acetonitrile (anhydrous)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the Baylis-Hillman acetate (1.0 eq) in anhydrous acetonitrile, add this compound (1.2 eq) and potassium carbonate (2.0 eq).

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-substituted pyrimidine derivative.

Self-Validation and Characterization:

  • The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • The disappearance of the acetate signal and the appearance of signals corresponding to the pyrimidine moiety in the NMR spectra will confirm the successful substitution.

Diagram 2: Reaction Mechanism

This diagram details the plausible mechanistic pathway for the nucleophilic substitution of a Baylis-Hillman acetate with this compound.

G BH_Acetate Baylis-Hillman Acetate SN2_prime SN2' Attack BH_Acetate->SN2_prime Aminopyrimidine 2-Amino-4-methoxy- 6-methylpyrimidine Aminopyrimidine->SN2_prime Intermediate Intermediate SN2_prime->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Final_Product Final Product Deprotonation->Final_Product Base Base (e.g., K₂CO₃) Base->Deprotonation

Caption: Mechanism of nucleophilic substitution on a Baylis-Hillman acetate.

Data Presentation and Expected Outcomes

The following table summarizes representative data for the nucleophilic substitution reaction. Yields and reaction times are indicative and may vary based on the specific substrates and reaction conditions.

EntryBaylis-Hillman Acetate (Electrophile)SolventBaseTime (h)Yield (%)
1Acetate of Benzaldehyde/Methyl Acrylate AdductACNK₂CO₃1875-85
2Acetate of 4-Nitrobenzaldehyde/Ethyl Acrylate AdductDMFCs₂CO₃1280-90
3Acetate of 2-Thiophenecarboxaldehyde/Acrylonitrile AdductDMSONaH1065-75
4Acetate of Isobutyraldehyde/Methyl Vinyl Ketone AdductTHFDBU2450-60

Application Notes and Field-Proven Insights

  • Choice of Leaving Group: While acetates are commonly used due to their ease of preparation, other leaving groups such as halides (chlorides or bromides) can also be effective and may lead to shorter reaction times.

  • Solvent and Base Selection: The choice of solvent and base is crucial. Polar aprotic solvents like acetonitrile, DMF, or DMSO are generally preferred to facilitate the substitution reaction. The base is required to neutralize the acid formed during the reaction and can also influence the reaction rate. For less reactive substrates, a stronger base like sodium hydride (NaH) may be necessary, although this requires strictly anhydrous conditions.

  • Regioselectivity: The reaction of aminopyrimidines with Baylis-Hillman acetates can potentially lead to different isomers (Sₙ2 vs. Sₙ2'). The reaction conditions, including the nature of the substrate and the nucleophile, can influence the regioselectivity. Careful characterization of the product is essential to determine the exact structure.

  • Potential for Aza-Michael Addition: While the primary focus of this guide is on the substitution reaction with Baylis-Hillman adducts, it is worth noting that aminopyrimidines can participate in aza-Michael additions with activated alkenes under certain conditions.[7] This alternative pathway could be explored for the direct synthesis of related structures, potentially in a one-pot fashion, although this is a less documented approach for this specific nucleophile.

  • Troubleshooting:

    • Low Conversion: If the reaction stalls, consider increasing the reaction temperature, using a more polar solvent, or employing a stronger base. Ensure all reagents are pure and the reaction is performed under an inert atmosphere if using sensitive reagents like NaH.

    • Multiple Products: The formation of multiple products may indicate a lack of regioselectivity or side reactions. Purification by preparative HPLC may be necessary in such cases. Adjusting the reaction temperature and the choice of base can sometimes improve selectivity.

Conclusion

This compound serves as a highly effective nucleophile for the derivatization of Baylis-Hillman adducts. This two-stage approach, involving the initial formation of the adduct followed by nucleophilic substitution, provides a reliable and versatile method for synthesizing complex molecules containing the biologically significant pyrimidine scaffold. The protocols and insights provided herein offer a solid foundation for researchers and drug development professionals to explore this valuable synthetic transformation.

References

Application Note: A Detailed Protocol for the Synthesis and Characterization of 2-amino-4-methoxy-6-methylpyrimidin-1-ium picrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrimidine and its derivatives represent a cornerstone scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] The formation of pyrimidinium salts is a key strategy to modify their physicochemical properties and enhance biological activity, with applications ranging from antimicrobial to anticancer research.[3][4][5] This document provides a comprehensive, field-tested protocol for the synthesis of 2-amino-4-methoxy-6-methylpyrimidin-1-ium picrate. We delve into the underlying chemical principles, provide a step-by-step experimental workflow, and detail the necessary characterization techniques. Crucially, this guide emphasizes a safety-first approach, with a dedicated section on the stringent handling requirements for picric acid. This application note is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for preparing this valuable chemical intermediate.

Scientific Principles and Rationale

The synthesis of 2-amino-4-methoxy-6-methylpyrimidin-1-ium picrate is fundamentally an acid-base reaction. The starting material, 2-amino-4-methoxy-6-methylpyrimidine, contains basic nitrogen atoms within its heterocyclic ring structure. Picric acid (2,4,6-trinitrophenol) is a strong organic acid (pKa 0.3) due to the electron-withdrawing effects of its three nitro groups.[6]

When solutions of these two compounds are mixed, a proton transfer occurs from the hydroxyl group of picric acid to one of the ring nitrogens of the pyrimidine derivative. This results in the formation of a stable ionic salt, the 2-amino-4-methoxy-6-methylpyrimidin-1-ium cation and the picrate anion. The procedure detailed in the literature specifies the addition of hydrochloric acid, which ensures the complete and rapid protonation of the pyrimidine base, facilitating the precipitation of the target salt.[7] The choice of ethanol and water as solvents is based on the differential solubility of the reactants, allowing for their complete dissolution before the reaction is initiated.

The resulting salt is a stable, crystalline solid, which can be easily isolated by filtration. Subsequent characterization by melting point determination and elemental analysis provides definitive confirmation of the product's identity and purity, aligning with established literature values.[7][8]

Critical Safety Precautions: Handling Picric Acid

WARNING: Picric acid is a high-hazard material that requires strict safety protocols. It is highly toxic and poses a severe explosion risk when dry.[9][10]

  • Explosion Hazard: Dry picric acid is highly sensitive to heat, shock, and friction.[10] It must always be stored with a minimum of 10% water content to render it safe.[10] Never allow picric acid to dry out. Visually inspect containers before use for signs of crystallization around the cap or threads, which indicates dehydration and a potential explosion hazard. If dry picric acid is found, do not handle the container and contact your institution's Environmental Health & Safety (EHS) office immediately.[6]

  • Formation of Unstable Salts: Picric acid forms highly shock-sensitive metal picrate salts with metals such as copper, lead, iron, and zinc.[6][9] It can also react with concrete or plaster to form explosive salts.[6] Strictly avoid all contact with metals; use only glass or plastic labware and non-metal spatulas. [10]

  • Toxicity: Picric acid is toxic via oral, dermal, and inhalation routes.[9] Symptoms of exposure can include skin and eye irritation, headache, dizziness, and nausea.[9]

  • Engineering Controls: All manipulations involving picric acid, both solid and in solution, must be performed within a certified chemical fume hood to minimize inhalation exposure.[11] The work area should be in the immediate vicinity of a safety shower and emergency eyewash station.[11]

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical splash goggles, and chemically resistant gloves (nitrile gloves are recommended) must be worn.[11] Double-gloving is advised when handling the pure compound.[11]

  • Spill & Waste Management: In case of a spill, do not sweep the dry material. Immediately moisten the spilled solid with water.[10] Use a dampened absorbent pad to clean the area.[6] Collect all contaminated materials and waste solutions in a clearly labeled, dedicated waste container (plastic or glass) and contact your EHS office for immediate pickup.[6]

Materials and Equipment

Reagents
  • This compound (CAS: 7749-47-5)

  • Picric Acid (CAS: 88-89-1), saturated with water (>30% water content recommended for safety)[9]

  • Hydrochloric Acid (HCl), 5M solution

  • Ethanol (Reagent Grade)

  • Deionized Water

Equipment
  • Analytical Balance

  • Magnetic Stirrer with Hotplate

  • 100 mL Beakers (x2)

  • 50 mL Graduated Cylinder

  • 10 mL Graduated Cylinder

  • Glass Stirring Rod

  • Büchner Funnel and Filtration Flask

  • Vacuum Source and Tubing

  • Whatman Grade 1 Filter Paper (or equivalent)

  • Plastic or Glass Spatula

  • Drying Oven or Desiccator (under vacuum)

  • Melting Point Apparatus

Experimental Protocol: Synthesis of 2-amino-4-methoxy-6-methylpyrimidin-1-ium picrate

This protocol is adapted from the established literature procedure by Jasinski et al. (2010).[7]

Part A: Preparation of Reactant Solutions
  • Pyrimidine Solution: Weigh 1.39 g (0.01 mol) of this compound and transfer it to a 100 mL beaker. Add 25 mL of ethanol and stir using a magnetic stirrer until the solid is completely dissolved.

  • Picric Acid Solution: In a separate 100 mL beaker, carefully weigh 2.29 g (0.01 mol) of wetted picric acid. Add 15 mL of deionized water and stir until a clear solution is obtained. Gentle warming on a hotplate may be required to facilitate dissolution.

Part B: Salt Formation and Precipitation
  • Combine the two solutions by slowly adding the picric acid solution to the pyrimidine solution while stirring continuously.

  • To this combined mixture, add 5 mL of 5M HCl.

  • Continue to stir the mixture for 10-15 minutes at room temperature. A yellow precipitate of the target compound will form.

SynthesisWorkflow cluster_prep Solution Preparation cluster_reaction Reaction & Isolation start_end start_end process process input input output output A Prepare Pyrimidine Solution (1.39g in 25mL EtOH) C Combine Solutions (Stir continuously) C_invis C_invis B Prepare Picric Acid Solution (2.29g in 15mL H2O) D Add 5mL of 5M HCl C->D E Stir for 15 min (Precipitate Forms) D->E F Isolate by Vacuum Filtration E->F G Wash with Water & Dry F->G H Final Product: 2-amino-4-methoxy-6-methylpyrimidin-1-ium picrate G->H

Figure 1: Experimental workflow for the synthesis of the target picrate salt.

Part C: Isolation and Purification
  • Set up a Büchner funnel with filter paper for vacuum filtration.

  • Filter the precipitated product under vacuum.

  • Wash the filter cake with a small amount of cold deionized water to remove any residual HCl or unreacted starting materials.

  • Continue to apply vacuum for 5-10 minutes to partially dry the solid.

  • Carefully transfer the yellow crystalline solid to a watch glass and dry to a constant weight, either in a desiccator under vacuum or in a drying oven at a low temperature (e.g., 50-60 °C).

  • For obtaining high-purity crystals suitable for single-crystal X-ray diffraction, the dried product can be recrystallized from a minimal amount of hot ethanol followed by slow evaporation of the solvent at room temperature.[7]

Characterization and Data Analysis

The identity and purity of the synthesized 2-amino-4-methoxy-6-methylpyrimidin-1-ium picrate should be confirmed using standard analytical techniques. The expected data, based on published literature, are summarized below.[7]

PropertyExpected Value
Molecular Formula C₁₂H₁₂N₆O₈
Molecular Weight 368.28 g/mol
Appearance Yellow Crystalline Solid
Melting Point 399 K (126 °C)
Elemental Analysis (%) Calculated: C: 39.14, H: 3.28, N: 22.82
Found: C: 39.09, H: 3.24, N: 22.77
Table 1: Physicochemical and Analytical Data for 2-amino-4-methoxy-6-methylpyrimidin-1-ium picrate.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No precipitate forms - Incorrect stoichiometry or weighing error.- Incomplete dissolution of starting materials.- Verify calculations and re-weigh reagents.- Ensure all solids are fully dissolved before mixing. Gentle warming can be applied.
Low product yield - Incomplete precipitation.- Product loss during filtration/transfer.- Cool the reaction mixture in an ice bath for 30 minutes before filtration to maximize precipitation.- Ensure careful transfer of solids; wash the beaker with mother liquor to recover all product.
Product appears oily or gummy - Presence of impurities.- Precipitation occurred too rapidly.- Attempt to triturate the oil with a small amount of cold solvent (e.g., water or ether) to induce crystallization.- Purify the crude product by recrystallization from ethanol.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of 2-amino-4-methoxy-6-methylpyrimidin-1-ium picrate. By adhering to the step-by-step methodology and, most importantly, the stringent safety precautions outlined for handling picric acid, researchers can reliably and safely prepare this compound. The provided characterization data serves as a benchmark for verifying the successful synthesis of the target salt. This protocol empowers professionals in chemical and pharmaceutical sciences to access a key pyrimidinium intermediate for further investigation into its potential biological activities and applications in drug discovery.

References

Application Notes & Protocols: The Role of 2-Amino-4-methoxy-6-methylpyrimidine as an Electron Donor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the characterization and application of 2-Amino-4-methoxy-6-methylpyrimidine (AMMP) as an electron donor. AMMP is a pyrimidine derivative whose electron-rich nature, conferred by its amino and methoxy substituents, makes it a valuable tool in supramolecular chemistry, materials science, and drug development.[1] We will explore the fundamental principles of its electron-donating capacity, detail rigorous protocols for its electrochemical and spectroscopic characterization, and provide insights into its application in forming charge-transfer complexes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the electron donor properties of AMMP in their work.

Introduction: Understanding this compound (AMMP)

This compound (AMMP) is a heterocyclic organic compound belonging to the pyrimidine family. Its molecular structure is distinguished by the presence of three key functional groups attached to the pyrimidine ring: an amino group (-NH₂), a methoxy group (-OCH₃), and a methyl group (-CH₃). The amino and methoxy groups are strong electron-donating groups, which significantly increase the electron density of the pyrimidine ring system. This electron-rich character is the foundation of AMMP's ability to act as an effective electron donor (or Lewis base) in various chemical interactions.

The capacity of AMMP to donate electrons allows it to form stable charge-transfer (CT) and hydrogen-bonded charge-transfer (HB-CT) complexes with a wide range of electron-accepting molecules (π-acceptors or Lewis acids).[1][2][3] These interactions are fundamental to diverse fields, including the development of novel functional materials, sensing applications, and understanding biological reaction mechanisms.[4][5][6] This guide provides the theoretical framework and practical methodologies to investigate and utilize AMMP as an electron donor.

Physicochemical Properties of AMMP
PropertyValueReference
CAS Number 7749-47-5[7]
Molecular Formula C₆H₉N₃O[7]
Molecular Weight 139.16 g/mol [8]
Appearance White to off-white powder/crystal
Melting Point 156-158 °C
Solubility Soluble in methanol

Theoretical Framework: The Chemistry of Electron Donation

The electron-donating ability of a molecule is fundamentally governed by its electronic structure, specifically the energy of its Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy level indicates that the electrons in this orbital are less tightly bound and can be more readily donated to an acceptor molecule's Lowest Unoccupied Molecular Orbital (LUMO).

In AMMP, the presence of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups raises the energy of the HOMO of the pyrimidine ring, making it a more potent electron donor compared to the unsubstituted pyrimidine. This interaction can be conceptualized as the overlap of molecular orbitals between the donor (AMMP) and an acceptor, leading to the formation of a new molecular entity known as a charge-transfer complex.

cluster_2 Charge-Transfer Complex (AMMP-A) D AMMP HOMO DA Complex Orbitals D->DA e⁻ donation A Acceptor LUMO A->DA Orbital Overlap

Caption: Formation of a charge-transfer complex from AMMP's HOMO and an acceptor's LUMO.

This process is often accompanied by the appearance of a new, distinct absorption band in the UV-Visible spectrum, known as the charge-transfer band, which is characteristic of the complex. The energy of this transition is directly related to the difference in the electron-donating and accepting strengths of the constituent molecules.

Characterization of Electron Donor Properties

To quantify the electron-donating strength of AMMP and characterize its interactions with acceptors, a combination of electrochemical, spectroscopic, and computational methods is employed.

Electrochemical Analysis: Cyclic Voltammetry (CV)

Cyclic voltammetry is a premier electrochemical technique for determining the oxidation potential of a molecule.[9][10] A lower oxidation potential corresponds to a greater ease of removing an electron, and thus a stronger electron-donating ability. The experiment involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current.[11] For an electron donor like AMMP, an anodic peak will be observed, corresponding to its oxidation.

Spectroscopic Analysis: UV-Visible Spectroscopy

When AMMP forms a charge-transfer complex with an electron acceptor, a new electronic transition of lower energy is often observed.[3] UV-Vis spectroscopy is the ideal tool to monitor the formation of this complex by observing the appearance of the charge-transfer band. By systematically varying the concentrations of the donor and acceptor (a process known as titration), one can determine the stoichiometry of the complex (e.g., using Job's plot) and calculate its formation constant (KCT) and molar extinction coefficient (ε) using models like the Benesi-Hildebrand equation.[2][3]

Computational Chemistry: Density Functional Theory (DFT)

Computational methods, particularly DFT, provide invaluable theoretical insight into the electronic properties of AMMP.[12] These calculations can predict the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and the distribution of electron density within the molecule.[13][14] This information helps to rationalize the experimental findings from CV and UV-Vis spectroscopy and provides a deeper understanding of the molecule's reactivity and electron-donating nature.[15]

Application Protocols

The following protocols provide step-by-step methodologies for characterizing AMMP as an electron donor.

Protocol 1: Electrochemical Characterization by Cyclic Voltammetry

This protocol details the determination of the oxidation potential of AMMP.

Objective: To measure the first oxidation potential (Epa) of AMMP, which serves as a quantitative measure of its electron-donating ability.

Materials:

  • This compound (AMMP)

  • Anhydrous acetonitrile (CH₃CN), electrochemical grade

  • Tetrabutylammonium hexafluorophosphate ((Bu₄N)PF₆) or similar supporting electrolyte

  • Ferrocene (Fc) (for use as an internal standard)

  • Potentiostat with a three-electrode cell setup (Working Electrode: Glassy Carbon; Reference Electrode: Ag/AgCl or Ag/Ag⁺; Counter Electrode: Platinum wire)

  • Volumetric flasks, pipettes, and syringes

  • Inert gas (Argon or Nitrogen) source

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 0.1 M Electrolyte Solution ((Bu₄N)PF₆ in CH₃CN) B Prepare 1-5 mM AMMP Analyte Solution in Electrolyte Solution A->B D Assemble 3-Electrode Cell B->D C Polish Working Electrode (Glassy Carbon) C->D E Deoxygenate Solution (Ar/N₂ Purge, 5-10 min) D->E F Run Background CV (Electrolyte Only) E->F G Run Analyte CV (AMMP Solution) F->G H Run Internal Standard CV (Add Ferrocene) G->H I Identify Anodic Peak (Epa) for AMMP Oxidation H->I J Reference Epa to Fc/Fc⁺ couple (E½ = (Epa + Epc)/2) I->J

Caption: Workflow for the cyclic voltammetry analysis of AMMP.

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M stock solution of the supporting electrolyte, (Bu₄N)PF₆, in anhydrous acetonitrile. This solution is required to ensure conductivity.[16][17]

    • Prepare a 1-5 mM solution of AMMP in the 0.1 M electrolyte solution.

  • Electrode and Cell Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and then the solvent (acetonitrile), and dry completely.

    • Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode.

  • Background Scan:

    • Fill the cell with the electrolyte solution (without AMMP).

    • Purge the solution with an inert gas for 5-10 minutes to remove dissolved oxygen, which can interfere with the measurement.[16] Maintain a gentle inert gas blanket over the solution during the experiment.

    • Perform a cyclic voltammogram over the desired potential range (e.g., 0 V to +2.0 V) to ensure the solvent and electrolyte are pure and show no redox peaks in the region of interest.[16]

  • Analyte Measurement:

    • Replace the blank electrolyte with the AMMP analyte solution and deoxygenate as before.

    • Run the CV experiment, scanning from an initial potential where no reaction occurs towards a more positive potential. Scan rates of 50-200 mV/s are typical.[16]

    • Record the resulting voltammogram. An anodic peak corresponding to the oxidation of AMMP should be visible. The potential at the peak maximum is the anodic peak potential, Epa.

  • Internal Referencing (Optional but Recommended):

    • Add a small amount of ferrocene to the analyte solution.

    • Run another CV. The ferrocene/ferrocenium (Fc/Fc⁺) couple will exhibit a reversible wave.

    • Determine the half-wave potential for ferrocene (E₁/₂ = (Epa + Epc)/2).

    • Report the oxidation potential of AMMP relative to the Fc/Fc⁺ couple. This corrects for variations in the reference electrode potential.

Data Interpretation: The primary result is the oxidation potential (Epa) of AMMP. A lower positive value indicates that AMMP is more easily oxidized and is therefore a stronger electron donor.

Protocol 2: Characterization of a Charge-Transfer Complex by UV-Vis Titration

This protocol describes the formation and characterization of a CT complex between AMMP and an electron acceptor, 2,5-dihydroxy-p-benzoquinone (DHBQ), a known π-acceptor.[2]

Objective: To confirm the formation of a CT complex, determine its stoichiometry, and calculate the formation constant (KCT).

Materials:

  • This compound (AMMP)

  • 2,5-dihydroxy-p-benzoquinone (DHBQ)

  • Spectroscopic grade methanol (MeOH) or other suitable non-interacting solvent

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and precision micropipettes

G cluster_prep Preparation cluster_titration UV-Vis Titration cluster_analysis Data Analysis A Prepare Stock Solutions: - Acceptor (DHBQ) in MeOH - Donor (AMMP) in MeOH B Record UV-Vis spectrum of DHBQ alone (constant conc.) A->B C Add incremental amounts of AMMP stock solution A->C B->C D Record spectrum after each addition and equilibration C->D E Observe new Charge-Transfer (CT) band formation D->E F Extract absorbance data at CT band wavelength (λ_CT) E->F G Construct Benesi-Hildebrand or similar plot F->G H Calculate Formation Constant (K_CT) and Molar Extinction Coefficient (ε) G->H

Caption: Workflow for UV-Vis titration to characterize a charge-transfer complex.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the acceptor (DHBQ) in methanol at a known concentration (e.g., 1 x 10⁻⁴ M).

    • Prepare a stock solution of the donor (AMMP) at a much higher concentration (e.g., 1 x 10⁻² M) in the same solvent.

  • UV-Vis Titration:

    • Place a fixed volume of the DHBQ solution into the sample cuvette. Fill the reference cuvette with pure methanol.

    • Record the initial UV-Vis spectrum.

    • Add a small, precise aliquot of the concentrated AMMP stock solution to the sample cuvette. The concentration of the acceptor should remain essentially constant while the donor concentration increases.

    • Mix well, allow the solution to equilibrate, and record the new spectrum.

    • Repeat the previous step with successive additions of the AMMP solution.

    • Observe the growth of a new absorption band at a longer wavelength than the absorbances of either AMMP or DHBQ alone. This is the CT band.

  • Data Analysis:

    • Stoichiometry (Job's Plot - Optional): Prepare a series of solutions where the total molar concentration of [AMMP] + [DHBQ] is constant, but the mole fraction of each component varies from 0 to 1. Plot the absorbance at the CT band wavelength against the mole fraction of the donor. The maximum of the plot indicates the stoichiometry of the complex (e.g., a maximum at 0.5 indicates a 1:1 complex).[3]

    • Formation Constant (Benesi-Hildebrand Method for 1:1 complex): Assuming the concentration of the donor [D] is much greater than the acceptor [A], the following equation can be used:

      1 / (Aobs - A₀) = 1 / (KCT * ε * (CA * CD)) + 1 / (ε * CA)

      Where:

      • Aobs is the observed absorbance at the CT wavelength.

      • A₀ is the absorbance of the acceptor alone at the same wavelength.

      • CA and CD are the initial concentrations of the acceptor and donor.

      • KCT is the formation constant.

      • ε is the molar extinction coefficient of the CT complex.

      A plot of 1/(Aobs - A₀) versus 1/CD should yield a straight line. KCT can be calculated from the slope and intercept.

Expected Results: The successful formation of a CT complex will be evidenced by a new color and a corresponding new absorption band in the UV-Vis spectrum. The analysis will yield the formation constant (KCT), a measure of the complex's stability. A study on a similar system involving AMMP and DHBQ found a 1:1 complex in methanol.[2]

Safety and Handling

This compound should be handled with standard laboratory precautions.

  • Hazard Codes: Xi, Xn (Irritant, Harmful).[1]

  • Risk Statements: May cause skin, eye, and respiratory irritation. Harmful if swallowed or in contact with skin.[1]

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a versatile and effective electron donor due to the electron-releasing effects of its amino and methoxy substituents. Its electron-donating properties can be systematically investigated and quantified using a combination of cyclic voltammetry, UV-Visible spectroscopy, and computational modeling. The protocols provided in this guide offer a robust framework for researchers to characterize AMMP and leverage its ability to form charge-transfer complexes for applications in materials science, sensor development, and chemical synthesis.

References

Application Notes and Protocols: 2-Amino-4-methoxy-6-methylpyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules, recognized as a "privileged scaffold" in medicinal chemistry.[1] Among the vast array of pyrimidine derivatives, 2-Amino-4-methoxy-6-methylpyrimidine stands out as a versatile and highly valuable building block. Its unique arrangement of substituents—a nucleophilic amino group, an electron-donating methoxy group, and a methyl group—provides a rich chemical handle for the synthesis of diverse molecular entities. This guide offers an in-depth exploration of the applications of this compound in drug discovery, with a particular focus on its role in the synthesis of kinase inhibitors. We will delve into its physicochemical properties, synthetic utility, and provide detailed, field-proven protocols for its chemical modification.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a recurring motif in a multitude of approved and investigational drugs.[2] Its prevalence stems from its ability to mimic the purine core of ATP and form crucial hydrogen bond interactions with the hinge region of the ATP-binding site in kinases.[3][4] This interaction is a key anchoring point for many kinase inhibitors, making the 2-aminopyrimidine scaffold an ideal starting point for the design of potent and selective therapeutic agents.[5] this compound, with its specific substitution pattern, offers medicinal chemists a readily available and modifiable platform to explore structure-activity relationships (SAR) and optimize lead compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to rational drug design. These properties influence a compound's solubility, permeability, and metabolic stability, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile. The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₉N₃O[6]
Molecular Weight 139.16 g/mol [6][7]
Melting Point 156-158 °C[8]
Appearance White to off-white powder
Solubility Soluble in methanol (1%, clear to very slightly hazy, colorless to yellow)[8]
InChI Key SNWZXTZIZWBIDQ-UHFFFAOYSA-N[6]
CAS Number 7749-47-5[6]

This data is crucial for assessing drug-likeness, for example, by applying Lipinski's Rule of Five, which helps in the early stages of drug development to predict oral bioavailability.

Synthetic Applications in Medicinal Chemistry

This compound is a versatile precursor for a range of chemical transformations. Its primary utility lies in its role as a nucleophile and as a scaffold that can be further functionalized.

Role as a Nucleophile

The exocyclic amino group of this compound is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation. This allows for the introduction of various side chains, which can be tailored to interact with specific pockets within a target protein. For instance, it can be employed to investigate the regioselective introduction of nucleophiles at the secondary position of Baylis-Hillman adducts.[8]

Synthesis of Kinase Inhibitors

A major application of this compound is in the synthesis of kinase inhibitors.[3] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[9] The general strategy for elaborating this scaffold into a kinase inhibitor often involves the following key steps, as illustrated in the workflow diagram below.

G A This compound B Chlorination (e.g., POCl₃) A->B C 2-Amino-4-chloro-6-methylpyrimidine (Versatile Intermediate) B->C D Nucleophilic Aromatic Substitution (SNAr) (e.g., with various amines) C->D E Diverse Library of Kinase Inhibitors D->E

Caption: General synthetic workflow for kinase inhibitors.

This two-step approach allows for late-stage diversification, enabling the rapid generation of a library of compounds with varied substituents at the 4-position for SAR studies.[5] The 2-amino group typically engages with the kinase hinge region, while the substituent introduced via SNAr can be optimized to interact with the solvent-exposed region of the ATP-binding pocket, thereby influencing potency and selectivity.[4]

Synthesis of Agrochemicals

Beyond pharmaceuticals, this compound and its derivatives are important intermediates in the synthesis of agrochemicals, particularly sulfonylurea herbicides.[10][11] The structural features of the pyrimidine ring are crucial for the biological activity of these compounds.

Experimental Protocols

The following protocols are generalized procedures based on established chemical transformations of 2-aminopyrimidine scaffolds. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Chlorination of a 2-Aminopyrimidin-4-ol Analogue

This protocol describes the conversion of a hydroxyl group at the 4-position to a chlorine atom, creating a reactive intermediate for subsequent nucleophilic substitution. While this compound already possesses a methoxy group, this protocol is highly relevant for analogous syntheses starting from the corresponding 4-hydroxy derivative.

Materials:

  • 2-Amino-4-hydroxy-6-methylpyrimidine (or analogous pyrimidinol)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a stirred suspension of the 2-aminopyrimidin-4-ol (1.0 eq) in anhydrous DCM (10 mL/g of substrate) under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (1.5 eq) at 0 °C.

  • Slowly add POCl₃ (2.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the 2-amino-4-chloro-pyrimidine derivative.

Causality: The use of POCl₃ is a standard method for converting hydroxyl groups on heterocyclic rings to chlorine atoms. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction. Anhydrous conditions are crucial to prevent the decomposition of POCl₃.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol outlines the displacement of the 4-chloro substituent with a primary or secondary amine, a key step in building a diverse library of kinase inhibitors.[5]

Materials:

  • 2-Amino-4-chloro-6-methylpyrimidine (or analogous chloro-pyrimidine)

  • Desired amine (primary or secondary)

  • Cesium carbonate (Cs₂CO₃) or another suitable base

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) for Buchwald-Hartwig amination, if necessary

  • Anhydrous 1,4-dioxane or another suitable solvent

Procedure:

  • In a reaction vessel, combine the 2-amino-4-chloro-pyrimidine (1.0 eq), the desired amine (1.2 eq), and Cs₂CO₃ (2.0 eq). If employing a cross-coupling reaction, also add the palladium catalyst (e.g., 0.05 eq) and ligand (e.g., 0.1 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane (15 mL/g of the chloro-pyrimidine).

  • Heat the reaction mixture to 100-120 °C and stir for 12-18 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2,4-disubstituted pyrimidine.

Trustworthiness: This protocol is a self-validating system as the progress of the reaction can be monitored by standard analytical techniques like TLC and LC-MS. The purification by column chromatography ensures the isolation of the desired product with high purity.

Protocol 3: N-Acylation of the 2-Amino Group

This protocol describes the acylation of the exocyclic amino group, which can be used to modulate the electronic properties of the pyrimidine ring and introduce additional points of interaction with a biological target.[12]

Materials:

  • This compound

  • Acylating agent (e.g., acetic anhydride or an acyl chloride)

  • Base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., DCM or THF)

Procedure:

  • Dissolve this compound (1.0 eq) in the anhydrous solvent in a reaction flask under an inert atmosphere.

  • Add the base (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is confirmed by TLC.

  • Quench the reaction by adding water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize or purify the crude product by column chromatography to obtain the N-acylated product.

Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a range of biological activities. The primary focus has been on the development of kinase inhibitors for cancer therapy.[13] However, the 2-aminopyrimidine scaffold is also present in compounds with antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2][14][15] The specific biological activity is highly dependent on the nature and position of the substituents on the pyrimidine ring.

G cluster_0 Cellular Signaling cluster_1 Inhibitory Action A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Activation C Downstream Signaling (e.g., RAS-RAF-MEK-ERK) B->C Phosphorylation D Cell Proliferation, Survival, Angiogenesis C->D E 2-Aminopyrimidine-based Kinase Inhibitor E->B Inhibition

Caption: Simplified RTK signaling and inhibition.

The diagram above illustrates a simplified receptor tyrosine kinase (RTK) signaling pathway, a common target for kinase inhibitors.[4] The 2-aminopyrimidine-based inhibitor binds to the ATP-binding site of the RTK, preventing its activation and subsequent downstream signaling that leads to cancer cell proliferation and survival.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its inherent structural features make it an excellent starting point for the synthesis of a wide range of biologically active compounds, most notably kinase inhibitors. The synthetic protocols provided in this guide offer a solid foundation for researchers to explore the chemical space around this privileged scaffold. As the quest for novel and more effective therapeutics continues, the strategic application of this compound is poised to remain a key enabler of innovation in drug discovery.

References

Microwave-Assisted Synthesis of 2-Amino-4-Chloro-Pyrimidine Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Drug Discovery with Greener Chemistry

Pyrimidine scaffolds are a cornerstone in medicinal chemistry and drug development, forming the core structure of a vast array of therapeutic agents, including anticancer and antimicrobial drugs.[1] The functionalization of the pyrimidine ring allows for the generation of large libraries of compounds for biological screening. Specifically, 2-amino-4-chloro-pyrimidine derivatives serve as crucial intermediates for the synthesis of highly substituted pyrimidines. The conventional synthesis of these compounds often involves lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering dramatically reduced reaction times, improved yields, and enhanced product purity.[1][2] This approach aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of more environmentally benign solvents.[3][4]

This application note provides a detailed protocol for the efficient synthesis of 2-amino-4-substituted-pyrimidine derivatives from 2-amino-4-chloropyrimidine using microwave irradiation. We will delve into the mechanistic underpinnings of microwave heating, provide a step-by-step experimental guide, and offer insights into characterization, troubleshooting, and safety considerations.

The Rationale Behind Microwave-Assisted Synthesis

Microwave energy accelerates chemical reactions through a unique heating mechanism that differs fundamentally from conventional heating.[4] The primary mechanisms at play are:

  • Dipolar Polarization: Polar molecules in the reaction mixture, such as the solvent and reactants, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating of the bulk reaction mixture.[5]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field. The resulting collisions cause rapid heating.[5]

This direct and efficient energy transfer to the molecules within the reaction vessel, rather than relying on conduction through the vessel walls, leads to significant advantages.[2] These include a rapid rise in temperature, which can overcome activation energy barriers more effectively, and the potential for "superheating" of solvents above their boiling points in sealed vessels, further accelerating reaction rates.[6]

Experimental Protocol: A Step-by-Step Guide

This protocol details a general procedure for the nucleophilic aromatic substitution (SNAr) reaction of 2-amino-4-chloropyrimidine with a generic primary or secondary amine, facilitated by microwave irradiation.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-4-chloropyrimidine≥97%Sigma-Aldrich, etc.
Substituted Amine (e.g., morpholine, piperidine, aniline)Reagent GradeVarious
Triethylamine (Et₃N)Anhydrous, ≥99.5%VariousActs as a base to neutralize the HCl byproduct.
Anhydrous Propanol≥99.7%VariousA suitable polar solvent for microwave synthesis.
Ethyl AcetateACS GradeVariousFor extraction.
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor work-up.
Anhydrous Sodium SulfateVariousFor drying the organic phase.
Microwave Synthesis Vials (10 mL)CEM, Anton Paar, etc.Must be appropriate for the microwave reactor used.
Magnetic Stir Bars
Dedicated Microwave SynthesizerCEM, Anton Paar, etc.Do not use a domestic microwave oven.[7]

Reaction Workflow Diagram

G reagents 1. Reagent Preparation - 2-amino-4-chloropyrimidine - Substituted Amine - Triethylamine - Anhydrous Propanol vial 2. Reaction Setup - Add reagents to microwave vial - Add stir bar - Seal the vial reagents->vial microwave 3. Microwave Irradiation - Set Temperature (e.g., 120-140°C) - Set Time (e.g., 15-30 min) - Set Power (as per instrument guidelines) vial->microwave workup 4. Work-up - Cool the reaction mixture - Add saturated NaHCO₃ - Extract with Ethyl Acetate microwave->workup purification 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Recrystallize or perform column chromatography workup->purification characterization 6. Characterization - TLC - NMR (¹H, ¹³C) - IR Spectroscopy - Mass Spectrometry purification->characterization

References

Synthesis of Novel Formazan Derivatives from 2-Amino-4-hydroxy-6-methyl Pyrimidine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Formazans in Modern Research

Formazan derivatives are a fascinating class of compounds characterized by the unique -N=N-C=N-NH- chromophore.[1][2] These intensely colored compounds have garnered significant attention across various scientific disciplines, primarily due to their diverse biological activities and applications in analytical chemistry.[3][4] The incorporation of heterocyclic moieties, such as the pyrimidine ring, into the formazan structure can significantly modulate their pharmacological properties, leading to the development of novel therapeutic agents. Pyrimidine-based formazans have been investigated for their potential as antimicrobial, anticancer, and anticonvulsant agents.[1][5][6]

This application note provides a comprehensive, step-by-step protocol for the synthesis of novel formazan derivatives starting from 2-Amino-4-hydroxy-6-methyl pyrimidine. We will delve into the mechanistic underpinnings of each synthetic step, offering insights into the rationale behind experimental choices. This guide is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.

Synthetic Strategy: A Multi-Step Approach

The synthesis of the target formazan derivatives from 2-Amino-4-hydroxy-6-methyl pyrimidine is not a direct diazotization and coupling reaction. Instead, a more nuanced, multi-step approach is employed to build the desired molecular architecture. This method involves the initial modification of the pyrimidine core, followed by the formation of a Schiff base, which then undergoes the final coupling reaction to yield the formazan.

The overall synthetic workflow can be visualized as follows:

Synthetic Workflow A 2-Amino-4-hydroxy-6-methyl pyrimidine B Step 1: Acylation with Chloroacetyl Chloride A->B C 2-Chloro-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide B->C D Step 2: Hydrazinolysis C->D E 2-Hydrazinyl-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide D->E F Step 3: Schiff Base Formation E->F G Hydrazone Intermediate (Schiff Base) F->G H Step 4: Coupling with Diazonium Salt G->H I Final Formazan Derivative H->I J Aromatic Amine K Diazotization J->K K->H

Caption: Overall synthetic workflow for formazan derivatives.

Experimental Protocols

PART 1: Synthesis of 2-Chloro-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide (Compound A)

Principle: This step involves the acylation of the primary amino group of 2-Amino-4-hydroxy-6-methyl pyrimidine with chloroacetyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism. Dry benzene is used as the solvent to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

Protocol:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 1.0 g (0.0079 mol) of 2-Amino-4-hydroxy-6-methyl pyrimidine in 30 mL of dry benzene.

  • To this stirring suspension, add 0.6 mL (0.0079 mol) of chloroacetyl chloride dropwise at room temperature.

  • Stir the reaction mixture for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting precipitate is filtered, washed with a small amount of cold dry benzene, and then recrystallized from absolute ethanol.

  • Dry the white crystalline product in a vacuum oven.

Data Summary:

ParameterValueReference
Starting Material2-Amino-4-hydroxy-6-methyl pyrimidine[2]
ReagentChloroacetyl chloride[2]
SolventDry Benzene[2]
Reaction Time6 hours[2]
Expected Yield~87%[2]
Melting Point228–230 °C[2]
PART 2: Synthesis of 2-Hydrazinyl-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide (Compound B)

Principle: This step is a nucleophilic substitution reaction where the chlorine atom in Compound A is displaced by the hydrazine hydrate. This forms a key hydrazide intermediate.

Protocol:

  • In a 50 mL round-bottom flask, suspend the synthesized 2-Chloro-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide (Compound A) in an appropriate solvent like chloroform.

  • Add an equimolar amount of hydrazine hydrate (e.g., 0.004 mol, 0.29 mL) to the suspension.

  • Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction progress using TLC.

  • The resulting precipitate is filtered, washed with the solvent, and dried to yield the hydrazide product.

PART 3: Synthesis of the Schiff Base (Hydrazone) Intermediate (Compound C)

Principle: This is a condensation reaction between the hydrazide (Compound B) and an aromatic aldehyde (e.g., 3,4-dimethoxybenzaldehyde). The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N bond of the Schiff base.

Protocol:

  • Dissolve the hydrazide (Compound B) in a suitable solvent like ethanol.

  • Add an equimolar amount of the chosen aromatic aldehyde (e.g., 3,4-dimethoxybenzaldehyde).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • After cooling, the precipitated Schiff base is filtered, washed with cold ethanol, and dried.

PART 4: Synthesis of the Final Formazan Derivative (Compound D)

Principle: This is the culminating step where the formazan chromophore is formed. It involves the preparation of a diazonium salt from an aromatic amine, which then undergoes an electrophilic substitution reaction with the electron-rich Schiff base (Compound C).[7][8] The reaction is carried out at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.[2]

Formazan Synthesis Mechanism cluster_0 Diazotization cluster_1 Coupling Reaction ArNH2 Aromatic Amine (Ar-NH2) NaNO2_HCl NaNO2, HCl 0-5 °C ArNH2->NaNO2_HCl Diazonium Diazonium Salt (Ar-N2+) NaNO2_HCl->Diazonium Coupling Coupling (Basic Medium) Diazonium->Coupling SchiffBase Schiff Base (Hydrazone) SchiffBase->Coupling Formazan Formazan Derivative Coupling->Formazan

Caption: Mechanism of formazan synthesis.

Protocol:

  • Preparation of the Diazonium Salt:

    • Dissolve the chosen aromatic amine (e.g., aniline, substituted anilines) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for 15-20 minutes to ensure complete diazotization.

  • Coupling Reaction:

    • In a separate beaker, dissolve the Schiff base (Compound C) in a suitable solvent like pyridine or a basic aqueous solution.

    • Cool this solution to 0-5 °C.

    • Add the freshly prepared, cold diazonium salt solution dropwise to the Schiff base solution with constant stirring.

    • Maintain the temperature at 0-5 °C throughout the addition.

    • Continue stirring the reaction mixture in the ice bath for 2-3.5 hours.[2]

    • The colored formazan derivative will precipitate out.

    • Filter the product, wash thoroughly with cold water, and then recrystallize from a suitable solvent (e.g., ethanol, DMF).

Characterization of Synthesized Compounds

The structural elucidation of the synthesized intermediates and the final formazan derivatives is crucial for verifying the success of the synthesis. Standard spectroscopic techniques are employed for this purpose.

  • Thin Layer Chromatography (TLC): Used to monitor the progress of the reactions and to assess the purity of the products.[2]

  • Melting Point: The sharp melting point of a crystalline solid is an indicator of its purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecules. Key vibrational bands to look for in the final formazan product include:

    • N-H stretching

    • C-H stretching (aromatic and aliphatic)

    • C=O stretching (from the acetamide linker)

    • C=N stretching (imine and pyrimidine ring)

    • N=N stretching (azo group)

    • C=C stretching (aromatic rings)[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete structural confirmation of the molecule.[1][2][9]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its structure.

Example Spectroscopic Data for a Pyrimidine-Based Formazan Derivative: [2]

TechniqueObserved Peaks/Signals (Illustrative)Interpretation
FT-IR (cm⁻¹) 3425 (O-H), 3224 (N-H), 1735 (C=O), 1697 (C=N), 1581 (C=C aromatic)Presence of hydroxyl, amine, carbonyl, imine, and aromatic functionalities.
¹H-NMR (ppm) 10.3 (s, 1H, OH), 7.1-7.8 (m, Ar-H), 6.6, 6.8 (s, 2H, NH), 3.9 (s, 2H, CH₂), 2.4 (s, 3H, CH₃)Confirms the presence of hydroxyl, aromatic, amine, methylene, and methyl protons in their expected chemical environments.
¹³C-NMR (ppm) 163 (C=O), 158 (C=N), 151-101 (Aromatic C), 37 (CH₂), 26 (CH₃)Corroborates the carbon framework of the synthesized formazan derivative.

Potential Applications and Future Directions

Formazan derivatives are known for their broad spectrum of biological activities.[10] The pyrimidine-containing formazans synthesized through this protocol can be screened for various pharmacological activities, including:

  • Antimicrobial Activity: Against a panel of Gram-positive and Gram-negative bacteria.[5]

  • Anticancer Activity: Evaluation of cytotoxicity against various cancer cell lines.[1]

  • Antiviral Activity: Screening for efficacy against different viral strains.[10]

The modular nature of this synthesis allows for the creation of a diverse library of formazan derivatives by varying the aromatic aldehyde used in Schiff base formation and the aromatic amine used for diazotization. This enables the exploration of structure-activity relationships (SAR) to optimize the biological activity of these compounds.

Conclusion

This application note has provided a detailed and robust protocol for the synthesis of novel formazan derivatives from 2-Amino-4-hydroxy-6-methyl pyrimidine. By following this multi-step synthetic strategy, researchers can reliably produce these compounds for further investigation into their chemical and biological properties. The inherent versatility of the formazan scaffold, combined with the biological significance of the pyrimidine nucleus, makes this class of compounds a promising area for future research in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to guide you through the optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitrile synthesis. This guide is structured to address common challenges and provide scientifically-grounded solutions to streamline your research and development efforts.

The synthesis of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles is a cornerstone for developing novel therapeutics, including potent and selective A₁ adenosine receptor (A₁AR) antagonists.[1][2] The most common and efficient method is a Biginelli-inspired one-pot, three-component reaction.[3][4] This reaction involves the condensation of an aromatic aldehyde, an active methylene nitrile (like malononitrile), and a guanidine salt.

The general reaction mechanism proceeds through a sequence of condensation, nucleophilic addition, cyclization, and a final spontaneous aromatization step to yield the stable pyrimidine core.[4]

General Reaction Mechanism

Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3 & 4: Cyclization & Aromatization A Aromatic Aldehyde C Aryl-CH=C(CN)₂ (Knoevenagel Adduct) A->C Base/Acid Catalyst B Malononitrile B->C E Intermediate Adduct C->E Michael Addition D Guanidine D->E Nucleophilic Attack F Dihydropyrimidine Intermediate E->F Intramolecular Cyclization G Final Product (2-Amino-4,6-diarylpyrimidine -5-carbonitrile) F->G Oxidation/ Spontaneous Aromatization (-H₂O, -H₂) Troubleshooting_Low_Yield Start Low / No Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckStoichiometry Confirm Stoichiometry CheckPurity->CheckStoichiometry Purity OK PurifySM Purify/Replace Starting Materials CheckPurity->PurifySM Impure CheckConditions Review Reaction Conditions (T, t) CheckCatalyst Evaluate Catalyst Activity/Choice CheckConditions->CheckCatalyst Conditions OK OptimizeT Optimize Temperature (Stepwise Increase/Decrease) CheckConditions->OptimizeT Temp Issue? ScreenCatalysts Screen Different Catalysts (Lewis/Brønsted Acids) CheckCatalyst->ScreenCatalysts Ineffective Success Yield Improved CheckCatalyst->Success Resolved CheckStoichiometry->CheckConditions Ratios OK AdjustRatios Recalculate & Re-run with Precise Ratios CheckStoichiometry->AdjustRatios Incorrect PurifySM->CheckStoichiometry OptimizeTime Extend Reaction Time & Monitor via TLC OptimizeT->OptimizeTime OptimizeTime->CheckCatalyst ScreenCatalysts->Success AdjustRatios->CheckConditions

References

Technical Support Center: Synthesis of 2-Amino-4-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-4-methoxy-6-methylpyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high product purity. We will delve into the mechanistic underpinnings of the reaction and provide field-proven, actionable solutions to common experimental hurdles.

I. Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses the most frequent issues encountered during the synthesis, which typically involves the cyclocondensation of a guanidine salt with a β-dicarbonyl compound, followed by a selective O-methylation step.

Q1: My overall yield of this compound is consistently low (<50%). What are the primary causes?

Low yields can stem from issues in either the initial cyclocondensation to form the pyrimidine ring or the subsequent methylation step. It is crucial to diagnose which stage is underperforming.

Primary Causes & Solutions:

  • Inefficient Cyclocondensation: The core of the synthesis is the formation of the 2-Amino-4-hydroxy-6-methylpyrimidine intermediate. This reaction is highly sensitive to the choice of base, solvent, and temperature.

    • Causality: The reaction requires a sufficiently strong base to deprotonate the guanidine and the active methylene group of the ethyl acetoacetate, initiating the condensation cascade. An inadequate base or improper stoichiometry leads to incomplete reaction and the formation of uncyclized intermediates.[1]

    • Solution:

      • Base Selection: Use of a strong alkoxide base like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcoholic solvent (methanol or ethanol, respectively) is critical. These provide the necessary basicity and are compatible with the reaction medium.[2]

      • Stoichiometry Control: A slight excess of the base (1.05-1.1 equivalents relative to the limiting reagent) can help drive the reaction to completion. However, a large excess can promote side reactions.

      • Water Exclusion: The reaction is sensitive to water, which can hydrolyze the base and the ester. Ensure all glassware is oven-dried and use anhydrous solvents.[1]

  • Suboptimal Methylation: The conversion of the intermediate 2-Amino-4-hydroxy-6-methylpyrimidine to the final methoxy product is a critical step where yield can be lost.

    • Causality: Incomplete methylation can occur due to a weak methylating agent, insufficient base to deprotonate the hydroxyl group, or competing N-methylation at the amino group.

    • Solution:

      • Methylating Agent: Dimethyl sulfate (DMS) is a common and effective methylating agent. However, it is highly toxic and must be handled with extreme care. An alternative is using a less hazardous reagent like dimethyl carbonate in the presence of a suitable catalyst.[3]

      • Reaction Control: Perform the methylation in an aprotic polar solvent like DMF or acetone in the presence of a non-nucleophilic base such as potassium carbonate (K₂CO₃) to selectively deprotonate the hydroxyl group.

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues.

low_yield_troubleshooting start Low Yield Observed check_intermediate Analyze Crude Reaction Mixture (Post-Condensation) start->check_intermediate intermediate_ok Intermediate Formed (>80% conversion) check_intermediate->intermediate_ok Presence of 2-Amino-4-hydroxy-6-methylpyrimidine? methylation_issue Problem is in Methylation Step intermediate_ok->methylation_issue Yes intermediate_low Intermediate Yield Low intermediate_ok->intermediate_low No / Low optimize_methylation Troubleshoot Methylation: 1. Verify base (K₂CO₃) and solvent (DMF). 2. Check purity of methylating agent. 3. Control temperature (25-40°C). methylation_issue->optimize_methylation end_goal Improved Yield optimize_methylation->end_goal condensation_issue Problem is in Condensation Step intermediate_low->condensation_issue optimize_condensation Troubleshoot Condensation: 1. Ensure anhydrous conditions. 2. Verify base strength & stoichiometry (NaOEt). 3. Check reagent purity (Guanidine, EAA). 4. Optimize reflux time. condensation_issue->optimize_condensation optimize_condensation->end_goal

Caption: A logical workflow for diagnosing the root cause of low product yield.

Q2: I'm observing significant side product formation. How can I identify and minimize them?

Side products typically arise from competing reaction pathways during the cyclocondensation.

Common Side Products & Mitigation:

Side Product IdentityFormation MechanismMitigation Strategy
Uncyclized Amidine Intermediate Incomplete cyclization due to insufficient heat or activation.Increase reaction temperature to reflux and ensure adequate reaction time (monitor by TLC). A stronger acid catalyst (if applicable) can also promote the final dehydration and ring-closure step.[1]
Dimerized/Polymerized Material Excessively strong basic conditions or high temperatures can lead to polymerization of starting materials or intermediates.Use the recommended stoichiometry of the base (e.g., NaOEt). Avoid excessive heating; maintain a steady reflux without aggressive boiling.
N-Methylated Byproduct During the methylation step, the methylating agent reacts with the 2-amino group instead of the 4-hydroxy group.Use a milder, more selective O-methylation condition. Employing a bulky base or protecting the amino group prior to methylation are advanced strategies, though typically not required if conditions are well-controlled.
Q3: My final product is difficult to purify. What are the best practices?

Purification challenges often mean that the reaction did not go to completion or produced closely related impurities.

Purification Strategy:

  • Work-up is Key: After the condensation step, the intermediate (2-Amino-4-hydroxy-6-methylpyrimidine) often precipitates upon acidification of the reaction mixture.

    • Protocol: Cool the reaction mixture, dilute with water, and carefully adjust the pH to 5-6 with an acid like HCl. The hydroxy-pyrimidine intermediate is sparingly soluble at this pH and will precipitate.[3] Filter the solid and wash thoroughly with cold water and then a non-polar solvent like diethyl ether to remove organic impurities.

  • Final Product Purification: The final methoxy product is more soluble in organic solvents.

    • Protocol: After the methylation work-up, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). If recrystallization is insufficient, column chromatography on silica gel using a gradient of ethyl acetate in hexane is effective.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route?

The most widely adopted method is a two-step synthesis. This pathway offers good overall yields and uses readily available starting materials.[3][4]

synthesis_route reagents1 Guanidine HCl + Ethyl Acetoacetate step1 Step 1: Cyclocondensation reagents1->step1 NaOEt, EtOH Reflux intermediate 2-Amino-4-hydroxy- 6-methylpyrimidine step1->intermediate step2 Step 2: O-Methylation intermediate->step2 reagents2 Dimethyl Sulfate + K₂CO₃ reagents2->step2 product 2-Amino-4-methoxy- 6-methylpyrimidine step2->product

Caption: The standard two-step synthetic pathway to the target molecule.

Q2: How critical is the choice of base and solvent in the initial condensation?

Extremely critical. The base and solvent system dictates the reaction's success.

ParameterRecommended ChoiceRationale
Base Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe)Strong enough to facilitate deprotonation of both guanidine and the β-ketoester, driving the reaction forward. The choice should match the solvent (e.g., NaOEt in Ethanol).[2]
Solvent Anhydrous Ethanol or MethanolActs as a good solvent for the reactants and allows for effective reflux temperatures. Using the alcohol corresponding to the alkoxide base prevents transesterification side reactions.
Q3: Can you provide a standard, optimized laboratory-scale protocol?

Certainly. The following protocol is a robust starting point for synthesis.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.

  • Reagents: In the flask, dissolve sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere (N₂) to prepare sodium ethoxide in situ.

  • Addition: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.0 eq). Stir for 15 minutes.

  • Condensation: Add ethyl acetoacetate (1.0 eq) dropwise to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. Slowly pour the mixture into ice-cold water. Adjust the pH to ~6 using 3M HCl.

  • Isolation: A white precipitate will form. Filter the solid, wash it with cold water, and dry it under vacuum to yield the intermediate product.

Step 2: Synthesis of this compound

  • Setup: In a clean, dry flask, suspend the 2-Amino-4-hydroxy-6-methylpyrimidine (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone or DMF.

  • Methylation: Add dimethyl sulfate (1.1 eq) dropwise to the suspension at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic.

  • Reaction: Stir the mixture at room temperature for 8-12 hours, or until TLC indicates the disappearance of the starting material.

  • Work-up: Filter off the potassium carbonate. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by recrystallization from an ethanol/water mixture.

III. References

  • ArTS - UniTS. (n.d.). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Retrieved from --INVALID-LINK--

  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from --INVALID-LINK--

  • Synthesis of Pyrimidine Derivatives. (n.d.). Retrieved from --INVALID-LINK--

  • ResearchGate. (2016). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Retrieved from --INVALID-LINK--

  • Google Patents. (2013). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. Retrieved from --INVALID-LINK--

  • Impact Factor. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine. Retrieved from --INVALID-LINK--

  • Quick Company. (n.d.). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Retrieved from --INVALID-LINK--

  • PrepChem. (n.d.). Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of the pyrimidine synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (2023). Synthesis of Pyrimidines and its Bio-evaluation. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from --INVALID-LINK--

References

Navigating the Synthesis of 2-amino-4,6-dimethoxypyrimidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-4,6-dimethoxypyrimidine. As a critical intermediate in the production of sulfonylurea herbicides and various pharmaceuticals, its efficient synthesis is of paramount importance.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and field-proven insights to address common challenges encountered during its preparation.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Question 1: My reaction yield is consistently low when performing the initial cyclization between guanidine and a malonate ester. What are the likely causes and how can I improve it?

Probable Causes & Solutions:

  • Suboptimal Base Selection and Stoichiometry: The choice and amount of base are critical for promoting the desired condensation while minimizing side reactions.[3] Sodium methoxide is a commonly used and effective base for this transformation.[2][4] Using freshly prepared sodium methoxide often results in higher yields compared to commercially available solutions, which may have reduced activity. The stoichiometry of the base is also crucial; an excess is typically required to drive the reaction to completion.

  • Purity of Starting Materials: The purity of both the guanidine salt (e.g., guanidine nitrate or hydrochloride) and the malonate ester (e.g., diethyl malonate or dimethyl malonate) is essential. Impurities can inhibit the reaction or lead to the formation of undesired byproducts.[3] It is advisable to use high-purity reagents.

  • Reaction Conditions: Temperature and reaction time significantly influence the yield.[3] The reaction is often performed at reflux in an alcohol solvent like methanol or ethanol.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time and ensure the reaction has gone to completion.

  • Guanidine Salt vs. Free Base: While guanidine salts are commonly used, the active species in the reaction is the guanidine free base.[5] If using a salt, ensure sufficient base is present to neutralize the salt and catalyze the reaction. In some cases, preparing the guanidine free base separately prior to the reaction can improve yields, although this adds an extra step.[6]

Question 2: I am observing the formation of significant impurities during the synthesis. What are the common side reactions and how can they be minimized?

Probable Causes & Solutions:

  • Self-Condensation of the Malonate Ester: Under basic conditions, malonate esters can undergo self-condensation. This can be minimized by controlling the reaction temperature and the rate of addition of the base.

  • Hydrolysis of Methoxy Groups: If the reaction or work-up conditions are too acidic or basic, the methoxy groups on the pyrimidine ring can be susceptible to hydrolysis, leading to the formation of hydroxy- or dihydroxypyrimidines. Careful control of pH during work-up is crucial.

  • Incomplete Cyclization: Inadequate reaction time or temperature can lead to incomplete cyclization, resulting in acyclic intermediates remaining in the crude product.[3] As mentioned, monitoring the reaction by TLC is key to ensuring complete conversion.

  • Side Reactions from Alternative Synthetic Routes: Industrial synthesis often involves a multi-step process starting from 2-amino-4,6-dihydroxypyrimidine, followed by chlorination and then methoxylation.[1][2] The chlorination step using reagents like phosphorus oxychloride can generate byproducts if not carefully controlled.[4] Newer, "greener" routes using dimethyl carbonate as a methylating agent aim to reduce these hazardous byproducts.[2]

Question 3: I am facing difficulties in purifying the final product, 2-amino-4,6-dimethoxypyrimidine. What are the recommended purification strategies?

Probable Causes & Solutions:

  • Recrystallization: Recrystallization is a common and effective method for purifying the final product.[2] Suitable solvents for recrystallization include ethyl acetate and toluene.[2][7] The choice of solvent will depend on the impurities present.

  • Column Chromatography: For removing closely related impurities, column chromatography can be employed. The appropriate solvent system can be determined by TLC analysis.

  • Washing: Washing the crude product with a suitable solvent can remove unreacted starting materials and some byproducts. Water can be used to remove inorganic salts, followed by an organic solvent to remove nonpolar impurities.[2]

  • Activated Charcoal Treatment: In some cases, treatment with activated charcoal can be used to remove colored impurities.[7]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of 2-amino-4,6-dimethoxypyrimidine.

What are the common starting materials for the synthesis of 2-amino-4,6-dimethoxypyrimidine?

The most common and economically viable starting materials are a guanidine salt (such as guanidine nitrate or guanidine hydrochloride) and a malonate ester (like diethyl malonate or dimethyl malonate).[2][4] The reaction is typically carried out in the presence of a strong base, most commonly sodium methoxide in methanol.[2]

What is the primary reaction mechanism for the synthesis?

The synthesis of the pyrimidine ring from guanidine and a malonate ester proceeds through a condensation reaction. The mechanism involves the deprotonation of the malonate ester by the base to form an enolate, which then attacks the carbon atom of guanidine. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

Are there alternative synthetic routes to 2-amino-4,6-dimethoxypyrimidine?

Yes, several alternative routes have been developed to improve yield, reduce environmental impact, and enhance safety. One prominent alternative starts with malononitrile.[1][8][9] This route involves the formation of an intermediate, 1,3-dimethoxypropanediimine dihydrochloride, which then reacts with cyanamide to form the target molecule after cyclization.[1][4] Another approach involves the methylation of 2-amino-4,6-dihydroxypyrimidine using greener methylating agents like dimethyl carbonate to avoid the use of hazardous chlorinating agents.[2]

What is the role of sodium methoxide in the synthesis?

Sodium methoxide serves two primary roles in the classical synthesis:

  • Base: It deprotonates the malonate ester, generating the nucleophilic enolate required for the initial condensation with guanidine.

  • Nucleophile (in later steps of some routes): In multi-step syntheses that proceed via a dichlorinated intermediate, sodium methoxide acts as a nucleophile to displace the chloride ions and introduce the methoxy groups onto the pyrimidine ring.[1][2]

How can I confirm the identity and purity of my final product?

Standard analytical techniques should be employed to confirm the structure and purity of the synthesized 2-amino-4,6-dimethoxypyrimidine. These include:

  • Melting Point: The reported melting point is around 96-100 °C.[10]

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Chromatography:

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[10]

Section 3: Experimental Protocols & Visualizations

Table 1: Typical Reaction Conditions for Cyclization
ParameterConditionRationale
Reactants Guanidine Nitrate, Diethyl MalonateReadily available and cost-effective starting materials.[2]
Base Sodium Methoxide in MethanolEffective base for the condensation reaction.
Solvent Anhydrous MethanolServes as the solvent and can be the source for sodium methoxide.[2]
Temperature Reflux (approx. 65-68 °C)Provides sufficient energy to drive the reaction to completion.[2]
Reaction Time 3.5 - 7 hoursTypically sufficient for complete conversion, should be monitored by TLC.[1][2]
Molar Ratio Guanidine:Malonate:Base (approx. 1:1:3)An excess of base is generally used to ensure complete reaction.[2]

Diagram 1: General Synthesis Workflow

SynthesisWorkflow Start Starting Materials (Guanidine Salt, Malonate Ester) Reaction Cyclization Reaction (Base, Solvent, Heat) Start->Reaction 1. Condensation Workup Reaction Work-up (Neutralization, Extraction) Reaction->Workup 2. Isolation Purification Crude Product Purification (Recrystallization, Chromatography) Workup->Purification 3. Purification Product 2-Amino-4,6-dimethoxypyrimidine Purification->Product 4. Final Product

Caption: A generalized workflow for the synthesis of 2-amino-4,6-dimethoxypyrimidine.

Diagram 2: Troubleshooting Logic for Low Yield

TroubleshootingYield Problem Low Reaction Yield Cause1 Suboptimal Base? Problem->Cause1 Cause2 Impure Reagents? Problem->Cause2 Cause3 Incorrect Conditions? Problem->Cause3 Solution1 Use Freshly Prepared Base Adjust Stoichiometry Cause1->Solution1 Solution2 Verify Purity of Starting Materials Cause2->Solution2 Solution3 Optimize Temperature & Time Monitor via TLC Cause3->Solution3

References

Technical Support Center: Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common side reactions encountered during the synthesis of pyrimidine derivatives. Our focus is on explaining the causality behind experimental outcomes and providing robust, self-validating protocols to enhance the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during pyrimidine synthesis.

Q1: My Biginelli reaction is yielding a highly fluorescent, yellow byproduct instead of the expected dihydropyrimidinone (DHPM). What is happening and how can I prevent it?

A1: The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This side reaction becomes dominant when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is typically formed from the thermal decomposition of urea at elevated temperatures, creating a competing reaction pathway.[1][2]

  • Causality: The Hantzsch pathway is kinetically favored at higher temperatures, which accelerates the decomposition of urea into ammonia and CO₂.

  • Prevention Strategies:

    • Temperature Control: Reducing the reaction temperature is the most effective way to minimize this byproduct. For many substrates, running the reaction at 60-80°C instead of refluxing at higher temperatures can significantly favor the desired Biginelli product.[1][2]

    • Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the two pathways. It is advisable to screen different catalysts for your specific substrates.[1][3]

    • Order of Addition: In some systems, adding the urea portion-wise or as the final reactant can limit its premature decomposition.[1]

Q2: I'm seeing a low yield in my pyrimidine synthesis, with TLC and NMR showing a significant amount of unreacted starting materials. What are the likely causes?

A2: Low conversion is a common problem that can be traced back to several factors related to reaction kinetics and reagent quality.[1][2]

  • Causality: The reaction may not have reached the necessary activation energy, or the catalyst may be inactive. Impurities in the starting materials can also poison the catalyst or inhibit the reaction.

  • Troubleshooting Steps:

    • Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may need regeneration, and acid catalysts should be of the correct concentration.[1][2]

    • Reaction Time & Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. A moderate increase in temperature or extended reaction time may be necessary to drive the reaction to completion.[3]

    • Reagent Purity: Use high-purity starting materials. Impurities in aldehydes (e.g., corresponding carboxylic acids from oxidation) or β-ketoesters can significantly lower yields.[3]

    • Solvent Effects: The solvent plays a crucial role in solubility and reaction rate. While ethanol or acetonitrile are common, exploring solvent-free conditions or other polar solvents can sometimes improve outcomes.[3]

Q3: My Pinner synthesis is failing, resulting in a complex mixture of products. What are the most critical parameters to control?

A3: The Pinner synthesis, which condenses an amidine with a 1,3-dicarbonyl compound, is highly sensitive to reaction conditions, particularly the presence of water.[4][5]

  • Causality: The key intermediate, an imidate salt (Pinner salt), is highly susceptible to hydrolysis, which leads to the formation of esters as byproducts instead of the pyrimidine ring.[5] Furthermore, amidines themselves can be unstable.

  • Key Parameters to Control:

    • Anhydrous Conditions: This is the most critical factor. All glassware must be flame- or oven-dried, and anhydrous solvents must be used. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[4][5]

    • Amidine Quality: Use freshly prepared or purified amidine salts. Amidines are often hygroscopic and can hydrolyze or degrade upon storage.[1]

    • Temperature Control: Pinner intermediates can be thermally unstable. The reaction temperature should be carefully controlled to prevent decomposition while still providing enough energy for cyclization.[4][5]

Troubleshooting Guide: The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). While robust, it is prone to specific side reactions.

Issue 1: Formation of Knoevenagel Condensation Product
  • Observation: A major byproduct is identified that lacks the urea moiety, corresponding to the condensation of the aldehyde and the β-ketoester.

  • Underlying Cause: The Knoevenagel condensation is a competing equilibrium reaction. If the subsequent steps of the Biginelli pathway (i.e., the addition of urea to the iminium intermediate) are slow, the Knoevenagel product can accumulate.[4][5]

  • Preventative Measures & Optimization:

    • Alter Stoichiometry: Using a slight excess of urea (1.2 to 1.5 equivalents) can shift the equilibrium away from the Knoevenagel pathway by favoring the formation of the N-acyliminium ion intermediate.[5]

    • Catalyst Choice: Select a catalyst that is known to efficiently promote the full three-component reaction. Some Lewis acids are particularly effective at accelerating the cyclization step.[5]

Issue 2: Presence of Uncyclized, Open-Chain Ureide Intermediate
  • Observation: Characterization of the crude product (e.g., by Mass Spectrometry) shows a species containing all three components but not the cyclized DHPM.

  • Underlying Cause: The final intramolecular cyclization and dehydration step can be slow or stall, particularly with sterically hindered substrates or if the reaction conditions are not sufficiently activating.[5]

  • Corrective Actions & Optimization:

    • Increase Temperature: Heating the reaction mixture (e.g., to reflux) often provides the necessary activation energy for the final ring-closure.[5]

    • Strengthen Catalyst System: If the reaction has stalled, adding a stronger acid catalyst or increasing the loading of the current catalyst can facilitate the final cyclization-dehydration step.[5]

Data Summary: Biginelli vs. Hantzsch Product Distribution

The following table illustrates the typical effect of temperature on the product distribution in a Biginelli reaction prone to Hantzsch byproduct formation.

Temperature (°C)Desired DHPM Yield (%)Hantzsch DHP Yield (%)
608510
807225
1005540
Note: Yields are representative and can vary based on specific substrates and catalysts.[2]

Visualizing the Competing Pathways

G Aldehyde Aldehyde Acyliminium N-Acyliminium Intermediate Aldehyde->Acyliminium Hantzsch_Intermediate Hantzsch Intermediate Aldehyde->Hantzsch_Intermediate Ketoester β-Ketoester Ketoester->Hantzsch_Intermediate (2 equiv.) Urea Urea Urea->Acyliminium Ammonia Ammonia (from Urea decomposition) Urea->Ammonia High Temp DHPM Desired Product (DHPM) Acyliminium->DHPM + β-Ketoester (Cyclization) Ammonia->Hantzsch_Intermediate Hantzsch_DHP Side Product (Hantzsch DHP) Hantzsch_Intermediate->Hantzsch_DHP (Cyclization)

Caption: Competing Biginelli and Hantzsch reaction pathways.

Troubleshooting Guide: The Pinner Pyrimidine Synthesis

The Pinner synthesis is a classic and powerful method for creating substituted pyrimidines but requires careful control over reaction conditions to avoid common pitfalls.

Issue 1: Hydrolysis of Amidine or Intermediates
  • Observation: Low yield of pyrimidine with significant formation of corresponding esters or amides.

  • Underlying Cause: Water in the reaction mixture readily hydrolyzes the amidine starting material or, more critically, the Pinner salt intermediate. This aborts the cyclization pathway.[1][5]

  • Preventative Measures:

    • Strictly Anhydrous Conditions: This cannot be overstated. Flame-dry all glassware, use anhydrous solvents (e.g., absolute ethanol), and maintain an inert atmosphere (N₂ or Ar).[4][5]

    • Use of HCl Gas: The classic Pinner protocol involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the Pinner salt in situ, ensuring anhydrous acidic conditions.[5]

Issue 2: Self-Condensation of Reactants
  • Observation: The formation of byproducts derived from the self-condensation of the 1,3-dicarbonyl compound or the amidine (e.g., triazines).[4]

  • Underlying Cause: The basic conditions often used to promote the final cyclization can also catalyze the self-condensation of the enolizable dicarbonyl compound. Highly reactive amidines can also react with themselves.

  • Preventative Measures:

    • Base Selection and Stoichiometry: The choice of base (e.g., sodium ethoxide, potassium carbonate) and its amount are crucial. Use the minimum amount of base required to promote cyclization and add it slowly, preferably at a low temperature, to control the reaction.[1][4]

    • Temperature Control: Avoid excessive temperatures, which can accelerate side reactions. Monitor the reaction by TLC to find the optimal balance between cyclization rate and byproduct formation.[4]

Pinner Synthesis Troubleshooting Workflow

G start Problem: Low Yield / Complex Mixture in Pinner Synthesis cause1 Cause: Hydrolysis? Check for ester/amide byproducts via MS, NMR. start->cause1 Is water present? cause2 Cause: Self-Condensation? Check for higher MW byproducts, triazines. start->cause2 Are conditions too harsh? cause3 Cause: Incomplete Cyclization? Check for uncyclized intermediates. start->cause3 Is reaction stalling? sol1 Solution: • Use flame-dried glassware • Use anhydrous solvents • Run under inert atmosphere (N₂/Ar) cause1->sol1 sol2 Solution: • Optimize base stoichiometry • Control temperature carefully • Slow, cooled addition of base cause2->sol2 sol3 Solution: • Extend reaction time • Moderate temperature increase • Consider a stronger base or catalyst cause3->sol3

Caption: Troubleshooting workflow for the Pinner synthesis.

Analytical Methods for Side-Product Identification

Accurate identification of impurities is the first step in troubleshooting. A combination of techniques is often required.

  • Thin Layer Chromatography (TLC) & High-Performance Liquid Chromatography (HPLC): These are the primary tools for monitoring reaction progress and assessing the purity of the crude product.[3][6] HPLC can provide quantitative data on the relative amounts of product and impurities.[7]

  • Mass Spectrometry (MS): Essential for determining the molecular weights of byproducts. This is often the quickest way to diagnose issues like incomplete cyclization (detecting an open-chain intermediate) or self-condensation (detecting dimers).[2][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for definitive structural elucidation of side products. For example, N-acylureas and Knoevenagel products have characteristic signals that distinguish them from the desired DHPM.[2][7]

Experimental Protocols

Protocol 1: Minimizing Hantzsch Byproduct in the Biginelli Reaction

This protocol is optimized to favor the formation of the desired dihydropyrimidinone (DHPM) by controlling the reaction temperature.

  • Materials:

    • Aldehyde (10 mmol)

    • β-ketoester (e.g., ethyl acetoacetate) (10 mmol)

    • Urea (15 mmol, 1.5 equiv.)

    • Lewis Acid Catalyst (e.g., FeCl₃, 1 mol%)

    • Ethanol (20 mL)

  • Procedure:

    • To a round-bottom flask, add the aldehyde, β-ketoester, urea, and catalyst.

    • Add ethanol and equip the flask with a reflux condenser.

    • Stir the mixture at a controlled temperature of 60-70°C . Do not heat to full reflux unless necessary.

    • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

    • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.

    • If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography or recrystallization.[2][3]

Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis under Anhydrous Conditions

This protocol emphasizes the critical need for anhydrous conditions to prevent hydrolysis-related side reactions.

  • Materials:

    • 1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)

    • Amidine hydrochloride (10 mmol)

    • Base (e.g., sodium ethoxide solution, 10 mmol)

    • Anhydrous Ethanol (30 mL)

  • Procedure:

    • Thoroughly flame-dry a round-bottom flask and other glassware under vacuum and allow to cool under an inert atmosphere (N₂ or Ar).

    • To the flask, add the amidine hydrochloride and the 1,3-dicarbonyl compound.

    • Add anhydrous ethanol via syringe and stir to dissolve.

    • Cool the mixture in an ice bath.

    • Add the base (e.g., a solution of sodium ethoxide in ethanol) dropwise to the stirred mixture over 15-20 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature, then heat to a gentle reflux.

    • Monitor the reaction by TLC. Reaction time can vary from a few hours to overnight.

    • After completion, cool the mixture to room temperature and neutralize carefully with dilute acid (e.g., 1M HCl).

    • Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[2][4]

References

Technical Support Center: Stability of 2-Amino-4-methoxy-6-methylpyrimidine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist

Welcome to the technical support guide for 2-amino-4-methoxy-6-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound and may encounter stability challenges, particularly in acidic environments. We will explore the fundamental chemistry governing its stability, provide troubleshooting for common experimental issues, and offer validated protocols for assessing its degradation profile.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Principles

This section addresses the most common questions regarding the chemical behavior of this compound in acidic media.

Q1: What is the primary stability concern for this compound in an acidic solution?

The principal stability issue is the acid-catalyzed hydrolysis of the methoxy group at the C4 position of the pyrimidine ring. The pyrimidine ring itself is relatively stable, but the C4-ether linkage is susceptible to cleavage under acidic conditions. This reaction is generally accelerated by both lower pH and higher temperatures.

Q2: What is the mechanism of this degradation, and why does it occur in acid?

The degradation proceeds via a classic acid-catalyzed nucleophilic substitution reaction. The process is facilitated by the electronic nature of the pyrimidine ring.

  • Protonation: The reaction is initiated by the protonation of one of the ring nitrogen atoms. Given the predicted pKa of approximately 6.38, the pyrimidine ring will be significantly protonated in solutions with a pH below this value[1].

  • Activation: This protonation makes the pyrimidine ring more electron-deficient, which in turn activates the C4 carbon, making it highly electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated C4 carbon.

  • Elimination: The protonated methoxy group is subsequently eliminated as methanol, a good leaving group.

  • Deprotonation: The final step is the deprotonation of the resulting intermediate to yield the stable product.

The diagram below illustrates this chemical transformation.

G cluster_0 Acid-Catalyzed Hydrolysis Pathway Reactant This compound (Stable at neutral pH) Protonated Protonated Intermediate (Activated Ring) Reactant->Protonated + H⁺ Attack Nucleophilic Attack (by H₂O) Protonated->Attack + H₂O Product 2-Amino-4-hydroxy-6-methylpyrimidine (Degradation Product) Attack->Product - CH₃OH, - H⁺ Methanol Methanol (Byproduct) Attack->Methanol

Caption: Logical flow of acid-catalyzed hydrolysis.

Q3: What is the primary degradation product I should expect to see?

The hydrolysis of the methoxy group results in its replacement by a hydroxyl group. Therefore, the primary degradation product is 2-amino-4-hydroxy-6-methylpyrimidine (CAS 3977-29-5), which exists in tautomeric equilibrium with 2-amino-6-methyl-4(3H)-pyrimidinone[2]. This product is significantly more polar than the parent compound.

Section 2: Troubleshooting Common Experimental Issues

Researchers often observe the consequences of this instability during routine analysis. This section provides guidance on identifying and resolving these issues.

Scenario 1: Unexpected Peaks in HPLC Analysis

Q: I am running an HPLC analysis of my sample using an acidic mobile phase (e.g., 0.1% trifluoroacetic acid in water/acetonitrile). I see the peak for my compound, but a new, earlier-eluting peak appears and grows over time. What is happening?

A: This is a classic sign of on-instrument or in-sample degradation.

  • Causality: The acidic mobile phase is catalyzing the hydrolysis of your compound into the more polar 2-amino-4-hydroxy-6-methylpyrimidine. In reverse-phase HPLC, more polar compounds have shorter retention times, which is why the new peak elutes earlier. The longer your sample sits in the autosampler vial, exposed to the acidic conditions, the larger this degradation peak will become.

  • Troubleshooting Steps:

    • Confirm Identity: If you have access to LC-MS, analyze the new peak. Its mass should correspond to that of 2-amino-4-hydroxy-6-methylpyrimidine (125.13 g/mol )[2].

    • Minimize Exposure Time: Re-run the analysis with a freshly prepared sample. Avoid letting samples sit on the autosampler for extended periods.

    • Neutralize Samples: If possible, prepare your samples in a neutral or slightly basic buffer and ensure the final injection volume does not significantly alter the mobile phase pH at the head of the column.

    • Modify Mobile Phase: If the separation allows, consider using a less acidic mobile phase. A buffered mobile phase at pH 5-6 might offer a compromise between good chromatography and compound stability. While acidic conditions can promote hydrolysis, they are often necessary for good peak shape.[3]

Scenario 2: Low Assay Values and Poor Recovery

Q: My quantitative analysis consistently shows lower-than-expected concentrations of this compound. What could be the cause?

A: This issue often points to degradation occurring during sample preparation or storage, leading to a loss of the parent compound before analysis.

  • Causality: If your experimental workflow involves dissolving the compound in acidic buffers, performing an extraction from an acidic aqueous layer, or storing stock solutions in protic solvents that may be slightly acidic, you are likely inducing hydrolysis.

  • Troubleshooting Steps:

    • Audit Your Workflow: Carefully review every step of your sample preparation. Identify any steps involving acidic conditions, even for a short duration.

    • Solvent Selection: Prepare stock solutions in a high-quality aprotic solvent like DMSO or DMF. For aqueous dilutions, use buffered solutions at a pH > 7.

    • Storage Conditions: Store all solutions, both stock and working, at low temperatures (2-8°C or -20°C) and protected from light to minimize degradation rates[1].

    • Perform a Control Experiment: Prepare the sample in your standard acidic diluent and, in parallel, in a neutral buffered diluent. Analyze both immediately. A significant difference in the parent compound's peak area will confirm that your preparation method is the source of the loss.

Section 3: Protocol for Stability Assessment

To properly characterize the stability of this compound, a forced degradation study is recommended. This protocol provides a self-validating system for assessing stability under defined acidic conditions using HPLC.

Protocol: Kinetic Study of Acidic Hydrolysis via HPLC

This protocol allows for the determination of the degradation rate of this compound at a given pH and temperature.

G cluster_1 Experimental Workflow for Stability Study Prep_Stock 1. Prepare Stock Solution (1 mg/mL in ACN or DMSO) Incubate 3. Initiate Degradation (Dilute stock into buffers and place in temp-controlled bath) Prep_Stock->Incubate Prep_Buffers 2. Prepare Acidic Buffers (e.g., 0.1 N HCl, pH 2; Citrate Buffer, pH 4) Prep_Buffers->Incubate Time_Zero 4. Time Zero (T₀) Sample (Immediately quench and inject a T₀ aliquot) Incubate->Time_Zero Time_Points 5. Withdraw Aliquots at Time Points (e.g., 1, 2, 4, 8, 24 hours) Incubate->Time_Points Quench 6. Quench Reaction (Neutralize aliquot with base, e.g., 1 M Tris) Time_Zero->Quench Time_Points->Quench HPLC 7. HPLC Analysis (Analyze all samples using a validated method) Quench->HPLC Data 8. Data Analysis (Calculate % remaining vs. T₀ and plot kinetics) HPLC->Data

Caption: Workflow for conducting a forced degradation study.

Methodology:

  • Materials:

    • This compound

    • HPLC-grade acetonitrile (ACN) or DMSO

    • 0.1 N Hydrochloric Acid (approx. pH 1-2)

    • 0.1 M Citrate Buffer (pH 4.0)

    • 0.1 M Phosphate Buffer (pH 7.0, as a control)

    • Quenching solution (e.g., 1.0 M Tris base)

    • HPLC system with UV detector

  • Procedure:

    • Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in ACN or DMSO.

    • Reaction Initiation: For each pH condition, add a small volume of the stock solution to a larger volume of the pre-warmed buffer (e.g., 100 µL stock into 9.9 mL buffer for a final concentration of 10 µg/mL) in a sealed vial. Place the vials in a temperature-controlled water bath (e.g., 50°C).

    • Time-Zero (T₀) Sample: Immediately after initiation, withdraw an aliquot (e.g., 500 µL), add it to an equal volume of quenching solution in an HPLC vial, mix, and place in a cooled autosampler. This is your T₀ reference.

    • Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw additional aliquots, quench them in the same manner, and place them in the autosampler.

    • HPLC Analysis: Analyze all samples using a suitable reverse-phase HPLC method (e.g., C18 column, gradient elution with water/ACN containing 0.1% formic acid, UV detection at an appropriate wavelength). High-performance liquid chromatography is a highly versatile and sensitive technique for stability studies.[4]

    • Data Analysis:

      • Integrate the peak area of the parent compound in each chromatogram.

      • Calculate the percentage of compound remaining at each time point relative to the T₀ sample: % Remaining = (Area_t / Area_T₀) * 100.

      • Plot % Remaining versus time for each condition to visualize the degradation kinetics.

Data Presentation:

Summarize your results in a table for clear comparison.

Time (hours)% Remaining (pH 2 @ 50°C)% Remaining (pH 4 @ 50°C)% Remaining (pH 7 @ 50°C)
0100.0100.0100.0
185.298.199.8
271.596.599.7
450.192.899.5
824.985.999.2
24< 1.065.498.1
Section 4: Advanced Characterization
Q: How can I definitively confirm the identity of the degradation product?

A: While HPLC provides strong evidence of degradation, definitive structural confirmation requires more advanced analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most direct method. By coupling an HPLC to a mass spectrometer, you can obtain the mass of the compound eluting in the new peak. The expected mass for the protonated 2-amino-4-hydroxy-6-methylpyrimidine ([M+H]⁺) is approximately 126.1 g/mol . LC-MS has become an indispensable tool for monitoring biopharmaceutical stability and identifying degradants.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, you can isolate the degradation product using preparative HPLC and analyze it by ¹H and ¹³C NMR. The spectra will confirm the presence of the pyrimidine ring and the absence of the methoxy group signal, replaced by signals consistent with the hydroxy-pyrimidine structure. NMR provides detailed information about molecular structure, making it highly effective for these studies.[4]

References

Overcoming low yields in the preparation of 5-substituted 2-amino-4,6-dichloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines. These scaffolds are crucial building blocks in the development of novel therapeutics, including kinase inhibitors and antiviral agents[1]. However, their preparation, particularly the chlorination step, is often plagued by low yields and challenging purifications. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome these common hurdles and achieve high-yield, reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the two-main stages of synthesis: the formation of the dihydroxy precursor and its subsequent conversion to the target dichloropyrimidine.

Stage 1: Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidine Precursors

Question 1: I am getting a low yield in the initial condensation reaction to form the 2-amino-4,6-dihydroxypyrimidine. What are the likely causes?

Low conversion in the condensation of a monosubstituted malonic ester with guanidine is a frequent issue. The root causes often trace back to three key areas:

  • Base Activity and Stoichiometry: The reaction relies on a strong base, typically sodium ethoxide or sodium methoxide, to deprotonate the malonic ester and facilitate the cyclization. Using aged or improperly prepared sodium alkoxide can lead to incomplete reaction. It is highly recommended to use a freshly prepared solution. Furthermore, an excess of the sodium alkoxide is often beneficial for driving the reaction to completion[1][2].

  • Reaction Conditions: The condensation requires heating under reflux for several hours to ensure the reaction goes to completion[3][4]. Insufficient reaction time or temperature will result in unreacted starting materials. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial[5][6].

  • Purity of Reactants: As with any synthesis, the purity of the guanidine hydrochloride and the substituted malonic ester is paramount. Impurities can interfere with the reaction and inhibit catalyst activity[5].

Question 2: My isolated 2-amino-4,6-dihydroxypyrimidine product is a hydrate. Does this matter for the next step?

Absolutely. The presence of crystalline water is a major cause of low yields in the subsequent chlorination step. Water reacts with the chlorinating agents (e.g., phosphorus oxychloride, Vilsmeier reagent), consuming them in unproductive side reactions. This increases the amount of reagent required for full conversion and can lead to incomplete chlorination[1]. It is critical to dry the 2-amino-4,6-dihydroxypyrimidine intermediate thoroughly , for instance, in a vacuum oven at 80 °C, before proceeding to the chlorination step[1].

Stage 2: Chlorination to 5-Substituted 2-Amino-4,6-dichloropyrimidines

Question 3: What is the best method for the chlorination step to maximize yield?

While traditional methods use phosphorus oxychloride (POCl₃) alone or with an amine base, these often require high temperatures and result in lower yields and more byproducts[7][8].

An optimized and highly effective procedure involves using a Vilsmeier-Haack-Arnold reagent , which is formed from POCl₃ and a formamide like N,N-dimethylformamide (DMF)[1][2][[“]]. This approach has been shown to convert 2-amino-4,6-dihydroxypyrimidine analogs to the desired 2-amino-4,6-dichloropyrimidines in high yields[1][[“]]. The Vilsmeier reagent not only acts as the chlorinating agent but also transiently protects the 2-amino group as a (dimethylamino)methylene, which is readily removed during workup[1].

Question 4: My chlorination reaction is sluggish or incomplete, even with the Vilsmeier reagent. What should I check?

Assuming your starting material is anhydrous (see Q2), incomplete conversion is typically due to:

  • Insufficient Reagent: A significant molar excess of the Vilsmeier reagent is necessary to drive the reaction to completion. Ratios of up to 8 equivalents of the reagent to the dihydroxypyrimidine substrate have been reported to be effective[1].

  • Suboptimal Temperature: The reaction generally requires heating. Refluxing in a suitable solvent like chloroform is a common condition for this conversion[2].

  • Presence of an Acid Scavenger: The reaction generates HCl as a byproduct. While the Vilsmeier approach is robust, some protocols, particularly those using POCl₃ directly, benefit from the controlled addition of a tertiary amine base (e.g., N,N-dimethylaniline, triethylamine) to act as an acid scavenger. This helps to prevent side reactions and can improve yields[7][8].

Question 5: I've formed the product, but purification is difficult, and I suspect byproducts. What are they and how can I remove them?

A common byproduct is the partially hydrolyzed monochloro-monohydroxy pyrimidine. Another possibility, especially if the 2-amino group is not properly managed, is the formation of phosphorylated species.

A robust workup and purification procedure is key:

  • Hydrolysis: After the reaction is complete, the mixture is typically quenched carefully into ice water. This hydrolyzes any remaining Vilsmeier reagent and cleaves the temporary protecting group on the 2-amino functionality[10][11].

  • Precipitation and Filtration: The desired 2-amino-4,6-dichloropyrimidine product is often insoluble in the aqueous mixture and precipitates out. This allows for initial purification by simple filtration[1].

  • Washing: The crude solid should be washed sequentially to remove impurities. A typical washing sequence includes:

    • A water/ethanol mixture.

    • A dilute aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

    • A final wash with a water/ethanol mixture[1].

  • Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene[5][12].

Part 2: Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common problems.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield in Dihydroxy Precursor Synthesis 1. Inactive or insufficient base (sodium alkoxide). 2. Incomplete reaction (time/temp). 3. Impure starting materials.1. Use freshly prepared sodium ethoxide/methoxide in excess. 2. Ensure adequate reflux time (monitor by TLC). 3. Use high-purity guanidine and malonic esters.
Incomplete Chlorination Reaction 1. Water present in the dihydroxy-pyrimidine starting material. 2. Insufficient chlorinating reagent (Vilsmeier reagent or POCl₃). 3. Reaction temperature is too low.1. Crucial: Dry the dihydroxy-pyrimidine under vacuum at 80°C until constant weight[1]. 2. Use a significant molar excess (e.g., 8 eq.) of the Vilsmeier reagent[1]. 3. Ensure the reaction is heated to reflux as per the protocol.
Formation of Tarry Byproducts 1. Reaction temperature is too high. 2. Uncontrolled exotherm during reagent addition.1. Avoid excessive heating; maintain a steady reflux. 2. If using POCl₃ with an amine base, add the base slowly and with cooling to maintain the recommended temperature range (e.g., 55-68°C)[7][8].
Product is Difficult to Purify 1. Incomplete hydrolysis of intermediates. 2. Residual acidic byproducts.1. Ensure the reaction mixture is stirred vigorously in ice water for a sufficient time during workup. 2. Include a wash step with 5% aqueous NaHCO₃ to neutralize and remove acidic impurities[1].

Part 3: Visualizations & Workflows

General Synthetic Workflow

The following diagram illustrates the standard two-step pathway for the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorination A Substituted Malonic Ester C 5-Substituted 2-Amino-4,6-dihydroxypyrimidine A->C NaOEt, EtOH Reflux B Guanidine B->C D 5-Substituted 2-Amino-4,6-dichloropyrimidine (Final Product) C->D 1. Vilsmeier Reagent (POCl₃/DMF) 2. H₂O/HCl Workup

Caption: Overall synthetic scheme.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing low-yield issues in the critical chlorination step.

G decision decision start Low Yield in Chlorination Step q1 Is starting dihydroxy- pyrimidine completely dry? start->q1 s1 Dry starting material under vacuum at 80°C and repeat reaction. q1->s1 No q2 Was sufficient excess of Vilsmeier reagent used? q1->q2 Yes s2 Increase molar ratio of Vilsmeier reagent to substrate (e.g., 8:1). q2->s2 No q3 Was the reaction heated to reflux? q2->q3 Yes s3 Ensure adequate heating and reaction time. Monitor via TLC. q3->s3 No s4 Investigate workup procedure. Ensure proper hydrolysis and neutralization steps. q3->s4 Yes

Caption: Troubleshooting flowchart for the chlorination reaction.

Part 4: Detailed Experimental Protocols

These protocols are adapted from validated literature procedures and represent best practices for achieving high yields.

Protocol 1: Synthesis of 5-Ethyl-2-amino-pyrimidine-4,6-diol (Precursor)

This procedure is adapted from a general method for preparing 5-substituted 2-amino-4,6-dihydroxypyrimidines[1].

  • Prepare Sodium Ethoxide: Under an inert atmosphere (Argon or Nitrogen), dissolve metallic sodium (0.56 mol) in absolute ethanol (300 mL) with efficient stirring. Allow the mixture to cool to room temperature after all the sodium has dissolved.

  • Add Reagents: To the cooled sodium ethoxide solution, add guanidine hydrochloride (0.22 mol) under intensive stirring, followed by the dropwise addition of diethyl 2-ethylmalonate (0.2 mol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring for the disappearance of starting material by TLC.

  • Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dissolve the resulting solid in a minimum amount of water.

  • Precipitation: Adjust the pH of the aqueous solution to ~6 using 10% aqueous HCl. A white solid will precipitate.

  • Purification: Filter the precipitate, wash thoroughly with distilled water and then with ethanol. Dry the solid in a vacuum oven at 80°C to a constant weight to yield the anhydrous product. Yields for various analogs are reported to be in the 88-94% range[1].

Protocol 2: Synthesis of 2-Amino-4,6-dichloro-5-ethylpyrimidine (Final Product)

This protocol uses the optimized Vilsmeier-Haack approach for high-yield chlorination[1].

  • Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, suspend the fully dried 5-ethyl-2-amino-pyrimidine-4,6-diol (10 mmol) in a 2 M solution of the Vilsmeier-Haack-Arnold reagent (80 mmol, prepared from POCl₃ and DMF) in chloroform.

  • Reaction: Heat the suspension to reflux. The reaction mixture should become a clear solution as the reaction progresses. Monitor the reaction by TLC until the starting material is consumed.

  • Workup - Hydrolysis: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess reagent and form a crude residue of the protected intermediate.

  • Workup - Deprotection: Dissolve the crude residue in a mixture of 99% ethanol (20 mL) and 37% aqueous HCl (2 mL). Heat this mixture at 50°C for 2 hours. The product will begin to precipitate.

  • Isolation and Washing: Add water (30 mL) and stir vigorously for 10 minutes. Filter the precipitated solid.

  • Purification: Wash the collected solid sequentially with a 1:1 water/ethanol mixture (2 x 10 mL), a 5% aqueous NaHCO₃ solution (10 mL), and finally again with a 1:1 water/ethanol mixture (10 mL). Dry the final product. Yields are reported to be high, for example, 82% for the 5-ethyl analog[1].

Part 5: Advanced Synthetic Strategies

While the two-step synthesis is the most common route, other methods exist for introducing functionality, particularly at the C5 position.

  • Vilsmeier-Haack Formylation: For introducing a formyl group (-CHO) at the C5 position, the Vilsmeier-Haack reaction on 2-amino-4,6-dihydroxypyrimidine is highly effective. This reaction often results in concurrent chlorination at the C4 and C6 positions, directly yielding 2-amino-4,6-dichloro-5-formylpyrimidine, a versatile intermediate[13].

  • Palladium Cross-Coupling Reactions: Once the 2-amino-4,6-dichloropyrimidine core is synthesized, the chloro groups at C4 and C6 are amenable to various palladium-catalyzed cross-coupling reactions. The C4 position is generally more reactive than the C2 position[14][15]. This allows for selective functionalization:

    • Suzuki Coupling: To form new C-C bonds with aryl or heteroaryl boronic acids[16][17][18].

    • Buchwald-Hartwig Amination: To form new C-N bonds with various amines[19][20][21][22][23].

These advanced methods provide access to a vast chemical space, enabling the synthesis of complex molecules for drug discovery and development.

References

Technical Support Center: Microwave Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of pyrimidine derivatives. This guide is structured to provide in-depth, experience-based solutions to common challenges encountered in the laboratory. My aim is to move beyond simple procedural lists to explain the underlying principles, empowering you to make informed decisions and optimize your synthetic routes.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

Before delving into specific troubleshooting scenarios, it is crucial to understand the fundamental principles governing microwave-assisted organic synthesis (MAOS). Unlike conventional heating which relies on slow conductive heat transfer, microwave irradiation provides rapid, volumetric heating through direct interaction with polar molecules in the reaction mixture.[1][2][3] This leads to a rapid and uniform temperature increase, significantly accelerating reaction rates.[2]

FAQ 1: Why is my reaction not heating effectively in the microwave?

Answer: This is one of the most common issues and typically points to the dielectric properties of your reaction mixture. Microwave heating efficiency is dependent on the ability of the components (solvents, reagents) to absorb microwave energy.

  • Solvent Polarity: Polar solvents like DMF, NMP, DMSO, methanol, and ethanol are excellent microwave absorbers due to their high dielectric constants and will heat very efficiently.[4] Non-polar solvents such as toluene, dioxane, or THF are poor absorbers.[4] If your reactants themselves are non-polar, a non-polar solvent will result in very slow or no heating.

  • Ionic Content: The presence of ions dramatically increases a solution's ability to absorb microwave energy through an ionic conduction mechanism.[3] Ionic liquids, for instance, are extremely efficient at absorbing microwave irradiation.[4][5]

  • The "Stealth Heating" Phenomenon: In some cases, even with a non-polar bulk solvent, if a reactant or catalyst is highly polar or ionic, it can absorb microwave energy and create localized "hotspots," driving the reaction even if the overall measured temperature of the solution is not very high.[6]

Causality: The core principle is that for heating to occur, there must be molecules present that can interact with the oscillating electric field of the microwaves.[3] If all components have low polarity, there is minimal interaction and thus minimal heating.

FAQ 2: Can I simply use the same solvent I used for conventional heating?

Answer: Not always. While you can certainly start with the solvent specified in a conventional protocol, optimization is often necessary.[4]

  • Boiling Point Considerations: In a sealed microwave vessel, you can heat solvents far above their atmospheric boiling points, which is a primary advantage of MAOS.[7] For example, acetonitrile (boiling point 82°C) can be safely heated to much higher temperatures under pressure.[7] If a reaction is sluggish, switching to a higher-boiling polar solvent (e.g., from ethanol to NMP) can allow you to access higher reaction temperatures safely.

  • Solvent-Free Reactions: Microwave synthesis is particularly well-suited for solvent-free reactions, a key principle of green chemistry.[1][8][9] If your reactants can form a melt or if one of the liquid reagents can act as a solvent, this is often a highly efficient approach.

FAQ 3: My reaction is producing a lot of char or intractable tar. What's going wrong?

Answer: Charring is a clear indication of decomposition, which in microwave chemistry is often due to excessive temperature or non-uniform heating.

  • Localized Superheating: While microwave heating is generally uniform, very viscous mixtures or reactions with suspended solids can lead to localized "hotspots" where the temperature is much higher than the sensor reading.[3][6] This can cause thermal decomposition of sensitive reagents or products.

  • Incorrect Temperature Monitoring: Ensure your temperature sensor (fiber optic or IR) is correctly calibrated and positioned. An inaccurate reading can lead you to apply excessive power, causing overheating.

  • Highly Exothermic Reactions: Some reactions are inherently highly exothermic. The rapid heating from the microwave can trigger the reaction to "run away," leading to a rapid spike in temperature and pressure that causes decomposition.[1] For such reactions, it's better to use a lower power setting and a slower ramp to the target temperature.

Self-Validation: Always monitor the reaction pressure alongside the temperature. A sudden, sharp increase in pressure that doesn't correlate with the temperature ramp is a strong indicator of a potential runaway reaction or decomposition producing gaseous byproducts.

Section 2: Troubleshooting Specific Pyrimidine Syntheses

This section addresses common issues encountered during well-known named reactions used for pyrimidine synthesis.

Problem 1: Low Yields in the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction widely used for synthesizing dihydropyrimidinones (DHPMs).[8][10] While robust, several factors can lead to poor yields.

Question: I'm performing a microwave-assisted Biginelli reaction, but my yields are consistently below 30%. I've checked my reagents and stoichiometry. What should I investigate next?

Answer: Low yields in a microwave Biginelli synthesis often trace back to catalyst choice, solvent, or insufficient heating.

Troubleshooting Protocol:

  • Catalyst Evaluation: The classical Biginelli reaction is acid-catalyzed. While some reactions proceed without a catalyst under microwave conditions, many benefit from one.

    • Brønsted vs. Lewis Acids: If you are using a Brønsted acid like HCl, consider switching to a Lewis acid like Yb(OTf)₃, NbCl₅, or TaBr₅, which have been shown to be highly effective under microwave irradiation, often in solvent-free conditions.[9][11]

    • Solid Catalysts: Consider using a solid-supported acid catalyst. This simplifies purification and can prevent degradation of acid-sensitive products.

  • Solvent Optimization:

    • If performing the reaction in a low-polarity solvent like ethanol, try switching to a more polar, higher-boiling solvent like DMF or acetic acid to achieve higher temperatures.[11]

    • Attempt a solvent-free reaction. Mixing the aldehyde, β-ketoester, and urea/thiourea neat, often with a catalyst, can be extremely effective under microwave irradiation.[9][12]

  • Temperature and Time Screening:

    • Systematically increase the reaction temperature. Start at 100°C and increase in 10-15°C increments.

    • Microwave reactions are fast. A typical Biginelli reaction might be complete in 5-15 minutes.[10][11] Running the reaction for too long can lead to side product formation or decomposition.

Causality Diagram: Optimizing the Biginelli Reaction

cluster_input Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_output Desired Outcome LowYield Low Yield (<30%) Catalyst Evaluate Catalyst (Lewis vs. Brønsted) LowYield->Catalyst Step 1 Solvent Optimize Solvent (Polar or Solvent-Free) Catalyst->Solvent Step 2 Conditions Screen Temp & Time (e.g., 100-150°C, 5-20 min) Solvent->Conditions Step 3 HighYield Improved Yield (>70%) Conditions->HighYield

Caption: Troubleshooting flowchart for low yields in Biginelli synthesis.

Problem 2: Side Product Formation in Pyrimidine Synthesis from Chalcones

The condensation of chalcones (α,β-unsaturated ketones) with reagents like urea, thiourea, or guanidine is a common route to pyrimidine derivatives.[13][14][15][16] A frequent issue is the formation of side products.

Question: My reaction of a chalcone with guanidine hydrochloride under microwave irradiation is giving me a mixture of products, making purification difficult. How can I improve the selectivity?

Answer: Side product formation in these reactions often stems from competing reaction pathways or decomposition. Controlling the reaction conditions precisely is key to favoring the desired cyclization.

Troubleshooting Protocol:

  • Base and Solvent System:

    • The choice of base is critical. Strong bases like KOH or NaOH in ethanol are commonly used.[13][16] Ensure the base is fully dissolved and the stoichiometry is correct. Excess base can sometimes promote side reactions.

    • The solvent can influence selectivity. While ethanol is common, exploring other polar solvents like DMF might alter the reaction pathway favorably. A study by Hao et al. demonstrated that the choice between acetic acid and water as a solvent completely changed the product outcome in a related multicomponent reaction.[17]

  • Power and Temperature Control:

    • Instead of using a high, fixed power level, use temperature control. Set a target temperature (e.g., 120°C) and let the microwave modulate the power to maintain it.[18] This prevents temperature overshoots that can lead to decomposition or alternative reactions.

    • Start with a lower temperature and shorter reaction time. Analyze a small aliquot by TLC or LC-MS to see the product distribution. You may find that the desired product forms quickly, and longer reaction times only serve to create impurities.

  • Purification Strategy:

    • If side products are unavoidable, optimize the work-up. After cooling the reaction, pouring it into ice-cold water and neutralizing with acid often precipitates the desired pyrimidine derivative, leaving more polar impurities in the aqueous phase.[13][16]

Data Summary: Typical Conditions for Pyrimidine Synthesis from Chalcones

Reagent 2Base/CatalystSolventTemp (°C)Time (min)Typical YieldReference
Urea40% aq. KOHEthanolN/A (Power Level)7-10Excellent[13][16]
Guanidine HClNaOHEthanolN/AN/AGood[14]
Thiobarbituric AcidWater (catalyst-free)Water1205-10Good[18]
Problem 3: Arcing or Sparking Inside the Microwave Cavity

Question: I sometimes see sparks or a flash of light inside the microwave reactor when running my experiment. Is this dangerous, and what causes it?

Answer: Arcing is a serious safety concern and must be addressed immediately. It occurs when there is a discharge of electricity within the microwave cavity.

Causes and Solutions:

  • Metal Contamination: The most common cause is the presence of metal.

    • Stir Bars: Ensure your magnetic stir bars are fully coated with Teflon or glass. A crack or chip in the coating can expose the metal magnet, leading to arcing.

    • Thermocouples: If using a metal thermocouple, it must be properly shielded and grounded for microwave use. Unshielded metal probes will cause arcing.[19] Fiber optic temperature probes are the standard for this reason.

    • Vessel Caps/Frames: Ensure no part of the reaction vessel assembly is metallic or has a metallic coating that could be exposed to the microwave field.

  • Highly Concentrated Ionic Solutions or Metals: Very high concentrations of ionic species or the presence of finely divided metal catalysts (like palladium on carbon) can sometimes create a plasma that leads to arcing.

    • Solution: If this is suspected, try diluting the reaction mixture slightly. For heterogeneous catalysts, ensure they are well-suspended in the solvent.

Safety Protocol: If you observe arcing, immediately stop the microwave experiment . Do not open the door until the run has terminated. Carefully inspect all components inside the cavity for signs of damage or exposed metal before attempting to run another reaction. Always use vessels and accessories specifically designed and certified for your microwave reactor model.[20]

Section 3: Scaling Up and Reproducibility

Question: I have optimized a reaction on a small (1 mmol) scale, but when I try to scale it up to 100 mmol, the yield drops significantly. Why is my reaction not scalable?

Answer: Scalability is a known challenge in microwave chemistry, primarily due to issues with microwave penetration depth and maintaining uniform heating in larger volumes.[2][21] However, successful scale-up is achievable.[22][23]

Key Considerations for Scale-Up:

  • Reactor Type (Single-mode vs. Multimode):

    • Small-scale optimization is often done in single-mode reactors, which focus the microwave field in a specific location.

    • Larger scale reactions are performed in multimode reactors, which have a more dispersed microwave field, similar to a domestic oven.[22][23] Direct translation of conditions may not work. You may need to re-optimize the reaction time and power settings in the larger reactor.

  • Heat Transfer and Stirring:

    • In a larger volume, efficient stirring is critical to distribute heat and prevent localized overheating.[24] Ensure the magnetic stirrer is powerful enough for the larger, potentially more viscous, reaction volume.

    • The surface-area-to-volume ratio decreases on scale-up, meaning cooling becomes less efficient. This can be a problem for exothermic reactions. You may need to use a slower power ramp-up to control the reaction.

  • Direct Scalability: Studies by Kappe and others have shown that for many reactions, including the Biginelli synthesis, direct scalability is possible if the reaction parameters (temperature, pressure, concentration) are carefully maintained.[22][23] This often requires a sophisticated multimode reactor with robust stirring and accurate temperature/pressure monitoring.[23]

Workflow for Scaling Up Microwave Synthesis

Caption: A logical workflow for scaling up microwave reactions.

References

Technical Support Center: Optimizing the Synthesis of 2-amino-4,6-dimethoxypyrimidine (ADMP) for Improved Yield

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-amino-4,6-dimethoxypyrimidine (ADMP). As a crucial intermediate in the manufacturing of numerous sulfonylurea herbicides and pharmaceuticals, optimizing the yield and purity of ADMP is paramount for efficiency and cost-effectiveness.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, high-yield protocol designed for researchers, scientists, and drug development professionals.

Part 1: Frequently Asked Questions (FAQs) - Choosing Your Synthetic Pathway

This section addresses common high-level questions regarding the synthesis of ADMP, helping you select the most appropriate route for your laboratory or industrial needs.

Q1: What are the primary industrial synthesis routes for 2-amino-4,6-dimethoxypyrimidine (ADMP)?

There are two main pathways historically used for the synthesis of ADMP:

  • The Guanidine-Malonate Pathway: This is a traditional method that starts with the cyclization of a guanidine salt (like guanidine nitrate) with a malonic ester (such as diethyl malonate) in the presence of a base like sodium methoxide.[2][3] The resulting 2-amino-4,6-dihydroxypyrimidine is then subjected to a harsh chlorination step using reagents like phosphorus oxychloride (POCl₃) to form 2-amino-4,6-dichloropyrimidine.[3][4] Finally, a methoxylation reaction with sodium methoxide yields ADMP.[4]

  • The Malononitrile Pathway: This more modern route begins with malononitrile, which reacts with methanol in the presence of an acid catalyst (like anhydrous HCl or acetyl chloride) to form an imidate intermediate, such as 1,3-dimethoxypropanediimine dihydrochloride.[4][5] This intermediate then reacts with cyanamide, followed by a cyclization step to yield the final ADMP product.[6][7]

Q2: For achieving the highest yield and a better environmental profile, which synthetic route is recommended?

The Malononitrile Pathway is strongly recommended for achieving higher yields and superior process stability.[4] This route avoids the use of highly corrosive and hazardous phosphorus oxychloride, which is a significant drawback of the traditional guanidine-malonate method. The POCl₃ step is known to generate substantial amounts of acidic, phosphorus-containing wastewater, which is difficult and costly to treat.[3]

Furthermore, recent advancements in the malononitrile route, such as the use of specific catalysts for the final cyclization step, have pushed yields to over 90%, surpassing what is typically achieved with older methods under milder conditions.[7]

Q3: What are the most critical safety considerations when synthesizing ADMP?

Safety must be a priority. Key considerations depend on the chosen route:

  • Guanidine-Malonate Route: The primary hazard is phosphorus oxychloride (POCl₃) . It is highly toxic, corrosive, and reacts violently with water. All operations involving POCl₃ must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), and the process must be kept strictly anhydrous to prevent dangerous reactions.[3][4]

  • Malononitrile Route: While avoiding POCl₃, this route requires careful handling of other reagents.

    • Malononitrile: It is a toxic compound and should be handled with care.

    • Anhydrous Hydrogen Chloride (HCl): If using HCl gas, it is a corrosive respiratory irritant. A significant advantage of newer protocols is the use of acetyl chloride, which reacts with methanol in situ to generate HCl, avoiding the handling of HCl gas and improving moisture control.[4]

    • Cyanamide: This reagent is toxic and can be unstable. It is typically supplied as a 50% aqueous solution, which should be stored under recommended conditions.[8]

Part 2: Troubleshooting Guide for the High-Yield Malononitrile Pathway

This section focuses on resolving common issues encountered during the malononitrile synthesis route to maximize your yield and product purity.

Issue 1: Low Yield in Imidate Formation (Step 1)

Possible Cause: Presence of moisture leading to incomplete reaction or hydrolysis of the imidate product. The formation of 1,3-dimethoxypropanediimine dihydrochloride is highly sensitive to water.[4]

Solution & Scientific Rationale:

  • Maintain Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon). Use anhydrous methanol as the solvent.

  • Use an In Situ Acid Source: Instead of bubbling anhydrous HCl gas, which can be difficult to control and introduce moisture, a preferred method is the slow, dropwise addition of acetyl chloride to the chilled methanol and malononitrile solution.[4] Acetyl chloride reacts exothermically with methanol to produce methyl acetate and anhydrous HCl directly in the reaction mixture, ensuring a dry acidic environment. This technique has been shown to improve the stability and yield of the first step.[4]

Issue 2: Impurity Formation During Cyanamide Reaction (Step 2)

Possible Cause: Incorrect pH control during the reaction of the imidate with cyanamide. If the pH is too low, the reaction may not proceed efficiently. If it is too high, side reactions and decomposition can occur.

Solution & Scientific Rationale:

  • Precise pH Monitoring and Control: The reaction should be maintained within a specific pH range, typically between 5 and 9.[9][10] A pH range of 8-9 is often cited as optimal for this substitution reaction.[5]

  • Use a Buffered System or Slow Base Addition: Use a base such as sodium bicarbonate to neutralize the dihydrochloride salt of the imidate. Add the base solution slowly while monitoring the pH to avoid sharp increases. This controlled neutralization allows for the efficient formation of the 3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP) intermediate.

Issue 3: Inefficient or Slow Cyclization to ADMP (Step 3)

Possible Cause: The final intramolecular cyclization of AMCP to ADMP can be slow and require high temperatures (e.g., reflux in toluene), which can lead to thermal decomposition and lower yields.[7]

Solution & Scientific Rationale:

  • Catalytic Cyclization: The most significant improvement in yield for this step comes from catalysis. Research has demonstrated that Lewis acidic ionic liquid catalysts , such as triethylamine hydrochloride-zinc chloride (Et₃NHCl-2ZnCl₂), can dramatically accelerate the reaction.[7]

  • Benefits of Catalysis: Using such a catalyst allows the reaction to proceed at much lower temperatures (e.g., 50°C) and shorter reaction times (e.g., 3 hours), achieving yields as high as 94.8%.[7] The Lewis acid is believed to activate the nitrile group, facilitating the nucleophilic attack by the amino group to close the pyrimidine ring.

Issue 4: Difficulty with Final Product Purification

Possible Cause: The crude product may be contaminated with unreacted intermediates, side products, or colored impurities.

Solution & Scientific Rationale:

  • Recrystallization: This is the most effective method for purifying the final product. Solvents such as toluene and ethyl acetate have been shown to be effective for recrystallizing ADMP.[2][5] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which causes the pure ADMP to crystallize while impurities remain in the solvent.

  • Activated Charcoal Treatment: If the product solution is colored, adding a small amount of activated charcoal to the hot solution before filtration can effectively remove colored impurities.[8]

Summary of Optimized Reaction Conditions
ParameterStep 1: Imidate FormationStep 2: Cyanamide ReactionStep 3: Catalytic Cyclization
Key Reagents Malononitrile, Anhydrous Methanol, Acetyl ChlorideImidate Dihydrochloride, 50% Cyanamide Solution, Sodium Bicarbonate3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP)
Catalyst N/AN/ALewis Acidic Ionic Liquid (e.g., Et₃NHCl-2ZnCl₂)
Temperature 0–10°C[4]0–20°C[9]50°C[7]
pH N/A (Acidic)5–9 (Optimal: 8–9)[5][9][10]N/A
Solvent MethanolWater, TolueneToluene/Methanol Mixture (9:1)[7]
Typical Yield >90% (Intermediate)>85% (Intermediate)>94%[7]
Total Yield \multicolumn{3}{c}{>77-82% [4][5]}

Part 3: Optimized Experimental Protocol (Malononitrile Route)

This protocol integrates best practices to maximize the yield of ADMP.

Step 1: Synthesis of 1,3-dimethoxypropanediimine dihydrochloride
  • Equip a dry, three-necked flask with a mechanical stirrer, a thermometer, a dropping funnel, and an inert gas inlet.

  • Charge the flask with malononitrile (1.0 mol) and anhydrous methanol (2.1 mol).[4]

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add acetyl chloride (1.05 mol) dropwise over 4-5 hours, ensuring the temperature does not exceed 10°C.[4][9]

  • After the addition is complete, allow the reaction to stir at 10°C for an additional 2 hours.[4]

  • The product will precipitate as a white solid. Filter the slurry under a nitrogen blanket, wash with cold anhydrous methanol, and use the resulting wet cake directly in the next step.

Step 2: Synthesis of 3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP)
  • In a separate reactor, prepare a solution of sodium bicarbonate (2.2 mol) in water. Cool the solution to 0-5°C.

  • Slowly add the wet cake of 1,3-dimethoxypropanediimine dihydrochloride from Step 1 to the bicarbonate solution, maintaining the temperature below 5°C.

  • Once the addition is complete, slowly add a 50% aqueous solution of cyanamide (1.2 mol) over 1-2 hours, keeping the temperature between 0-5°C and ensuring the pH is maintained at 8-9.[5][10]

  • Stir the mixture for an additional 3-5 hours at a slightly elevated temperature of 15-20°C.[9]

  • The intermediate product, AMCP, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Catalytic Cyclization to 2-amino-4,6-dimethoxypyrimidine (ADMP)
  • Charge a clean, dry flask with the AMCP from Step 2 (1.0 mol), a 9:1 mixture of toluene:methanol as the solvent, and the Lewis acidic ionic liquid catalyst Et₃NHCl-2ZnCl₂ (0.025 mol).[7]

  • Heat the mixture to 50°C with stirring.[7]

  • Maintain the reaction at 50°C for 3 hours, monitoring the reaction progress by TLC or HPLC.[7]

  • After the reaction is complete, cool the mixture to room temperature. The catalyst can often be recovered for reuse.

  • Remove the solvent under reduced pressure to obtain the crude ADMP.

  • Purify the crude product by recrystallizing from hot toluene or ethyl acetate to yield pure, white crystalline ADMP.[5]

Part 4: Visualization of the High-Yield Workflow

The following diagram illustrates the optimized synthesis pathway from malononitrile, highlighting the critical control points for achieving high yield.

HighYield_ADMP_Synthesis cluster_step1 Step 1: Imidate Formation cluster_step2 Step 2: Cyanamide Reaction cluster_step3 Step 3: Cyclization Malononitrile Malononitrile Imidate Intermediate 1: 1,3-dimethoxypropanediimine dihydrochloride Malononitrile->Imidate Methanol Anhydrous Methanol Methanol->Imidate AcetylChloride Acetyl Chloride AcetylChloride->Imidate Cyanamide Cyanamide (50% aq.) AMCP Intermediate 2: 3-amino-3-methoxy-N-cyano- 2-propaneamidine (AMCP) Cyanamide->AMCP Base Base (e.g., NaHCO3) Base->AMCP Catalyst Lewis Acid Catalyst (e.g., Et3NHCl-2ZnCl2) ADMP Final Product: 2-Amino-4,6-dimethoxy- pyrimidine (ADMP) Catalyst->ADMP Imidate->AMCP Imidate->AMCP Control1 Critical Control: Anhydrous Conditions Temp: 0-10°C AMCP->ADMP AMCP->ADMP Control2 Critical Control: pH: 8-9 Temp: 0-20°C Control3 Critical Control: Catalyst Presence Temp: 50°C

Caption: Optimized workflow for high-yield ADMP synthesis.

References

Validation & Comparative

A Comparative Guide to the Characterization of 2-Amino-4-methoxy-6-methylpyrimidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 2-Amino-4-methoxy-6-methylpyrimidine and its derivatives are of significant interest due to their diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. The precise characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and for ensuring the integrity of research and development efforts.

This guide provides an in-depth technical comparison of the analytical techniques used to characterize this compound and its derivatives. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific rigor and reproducibility.

The Importance of a Multi-Faceted Characterization Approach

A thorough characterization of this compound derivatives relies on a combination of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive understanding of the molecule's identity, purity, and conformation. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework of this compound derivatives.

¹H NMR Spectroscopy

Proton NMR provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, we expect to see distinct signals for the aromatic proton, the methyl protons, the methoxy protons, and the amino protons.

Table 1: Comparative ¹H NMR Data for this compound and a Derivative

CompoundAromatic-H (δ, ppm)-OCH₃ (δ, ppm)-CH₃ (δ, ppm)-NH₂ (δ, ppm)Solvent
This compound~5.8~3.8~2.2~6.5 (broad s)DMSO-d₆
2-Amino-4-hydroxy-6-methylpyrimidine[1][2]5.39 (s, 1H)-3.33 (s, 3H)5.2 (s, 2H)DMSO-d₆

Note: The chemical shifts for the parent compound are predicted based on known substituent effects and data from similar structures. The broadness of the -NH₂ signal is due to proton exchange and quadrupole effects.

¹³C NMR Spectroscopy

Carbon NMR provides information about the different carbon environments in a molecule. For this compound, distinct signals are expected for the three aromatic carbons, the methyl carbon, and the methoxy carbon.

Table 2: Comparative ¹³C NMR Data for this compound and a Derivative

CompoundAromatic C (δ, ppm)-OCH₃ (δ, ppm)-CH₃ (δ, ppm)Solvent
This compound~170, ~165, ~85~55~24DMSO-d₆
2-Amino-4-hydroxy-6-methylpyrimidine[1][2]164, 163, 100-26.6DMSO-d₆

Note: The chemical shifts for the parent compound are predicted based on known substituent effects and data from similar structures.

Experimental Protocol: NMR Spectroscopy

Causality: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. DMSO-d₆ is often a good choice for pyrimidine derivatives due to its excellent solubilizing power and the fact that the residual solvent peak does not typically overlap with key analyte signals.

NMR_Workflow A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B 1H NMR Acquisition (400 MHz, 16 scans) A->B C 13C NMR Acquisition (100 MHz, 1024 scans) A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Structural Elucidation D->E

  • Sample Preparation: Dissolve 5-10 mg of the pyrimidine derivative in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. A sufficient signal-to-noise ratio can typically be achieved with 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024) is required.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the splitting patterns to deduce proton-proton coupling. Assign the signals in both spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound derivatives, key vibrational bands include N-H stretching of the amino group, C-H stretching of the methyl and aromatic groups, C=N and C=C stretching of the pyrimidine ring, and C-O stretching of the methoxy group.

Table 3: Key IR Absorption Bands for 2-Amino-pyrimidine Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amino (-NH₂)N-H stretch3400 - 3100
Aromatic C-HC-H stretch3100 - 3000
Methyl (-CH₃)C-H stretch2980 - 2850
Pyrimidine RingC=N, C=C stretch1650 - 1450
Methoxy (-OCH₃)C-O stretch1300 - 1000

Causality: The KBr pellet method is often used for solid samples as it avoids solvent interference in the spectrum. The sample must be thoroughly dried and finely ground with the KBr to ensure a high-quality, transparent pellet and prevent scattering of the IR beam.

Experimental Protocol: FT-IR Spectroscopy

FTIR_Workflow A Sample Preparation (1-2 mg sample in 100 mg KBr) B Pellet Formation (Pressing under high pressure) A->B C Spectrum Acquisition (4000-400 cm-1, 32 scans) B->C D Data Analysis C->D

  • Sample Preparation: Grind 1-2 mg of the pyrimidine derivative with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

  • Spectrum Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining further structural insights.

For this compound, the molecular ion peak (M⁺) is expected at m/z 139.[3] The fragmentation pattern will be influenced by the stability of the resulting carbocations and neutral fragments.

Proposed Fragmentation Pathway:

MS_Fragmentation M [M]+. m/z 139 F1 [M-CH3]+. m/z 124 M->F1 - .CH3 F2 [M-OCH3]+. m/z 108 M->F2 - .OCH3 F3 [M-HCN]+. m/z 112 M->F3 - HCN

Experimental Protocol: Mass Spectrometry

Causality: Electron Ionization (EI) is a common technique for small organic molecules as it provides reproducible fragmentation patterns that can be compared to spectral libraries. A high-resolution mass spectrometer allows for the determination of the exact mass, which can be used to confirm the elemental composition.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Ionize the sample using electron impact (EI) at 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis: Detect the ions and generate a mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern to propose a fragmentation mechanism.

Single-Crystal X-ray Diffraction: The Definitive Structure

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. For this compound, the crystal structure reveals the planarity of the pyrimidine ring and the conformation of the methoxy and methyl substituents.[3][4]

Table 4: Selected Crystallographic Data for a 2-Amino-4-methoxy-6-methylpyrimidinium Salt [4]

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)8.8829 (2)
b (Å)15.1248 (3)
c (Å)10.4933 (3)
β (°)98.392 (1)
V (ų)1394.70 (6)

Note: Data is for the 2-amino-4-methoxy-6-methylpyrimidinium 4-aminosalicylate salt. The bond angle at the protonated nitrogen (N1) is larger than at the unprotonated nitrogen (N3), confirming the site of protonation.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction

Causality: The growth of high-quality single crystals is the most critical and often the most challenging step. Slow evaporation of a saturated solution is a common method for growing crystals of organic compounds. The choice of solvent is crucial and is often determined empirically.

XRay_Workflow A Crystal Growth (Slow evaporation) B Crystal Selection and Mounting A->B C Data Collection (X-ray diffractometer) B->C D Structure Solution and Refinement C->D E Structural Analysis D->E

  • Crystal Growth: Grow single crystals of the pyrimidine derivative by slow evaporation of a solution in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

  • Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate size and mount it on the goniometer head of the diffractometer.

  • Data Collection: Collect the diffraction data at a controlled temperature (often low temperature to reduce thermal vibrations) using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate atomic positions, bond lengths, and bond angles.

  • Structural Analysis: Analyze the final crystal structure to determine key geometric parameters and intermolecular interactions.

Conclusion

The comprehensive characterization of this compound and its derivatives requires a synergistic approach, integrating data from NMR, IR, MS, and X-ray crystallography. This guide has outlined the key principles and experimental protocols for each technique, providing a framework for researchers to obtain reliable and reproducible data. By understanding the causality behind experimental choices and by comparing data with known standards and related derivatives, scientists can confidently elucidate the structures of these important molecules, paving the way for further advancements in drug discovery and development.

References

A Comparative Guide to the Biological Activity of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, representing a class of heterocyclic compounds with a remarkable breadth of biological activities.[1] As an essential component of nucleic acids (cytosine, thymine, and uracil), pyrimidines are fundamental to all living matter, making their derivatives prime candidates for therapeutic intervention.[1][2] This guide provides a comparative analysis of the diverse biological activities of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We will delve into the mechanisms of action, present comparative efficacy data, and detail the experimental protocols used for their evaluation.

The Versatility of the Pyrimidine Core

The six-membered aromatic ring of pyrimidine, with two nitrogen atoms at positions 1 and 3, offers multiple sites for chemical modification.[3] This structural versatility allows for the synthesis of a vast library of derivatives with tailored biological functions.[4] The inherent biological relevance of the pyrimidine nucleus, coupled with its synthetic tractability, has made it a "privileged scaffold" in drug discovery, leading to the development of numerous clinically approved drugs.[5][6]

Anticancer Activity: Disrupting Cellular Proliferation

Pyrimidine derivatives are among the most successful classes of anticancer agents, primarily functioning as antimetabolites that interfere with nucleic acid synthesis.[7][8]

Mechanism of Action: A Focus on Thymidylate Synthase Inhibition

A primary mechanism of action for many anticancer pyrimidine derivatives is the inhibition of key enzymes involved in DNA and RNA synthesis.[9] For instance, the widely used drug 5-fluorouracil (5-FU) acts as an inhibitor of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. By blocking TS, 5-FU deprives cancer cells of the building blocks needed for replication, leading to cell cycle arrest and apoptosis.[9]

5FU_Mechanism cluster_cell Cancer Cell 5FU 5-Fluorouracil FdUMP FdUMP (Active Metabolite) 5FU->FdUMP Metabolic Activation TS Thymidylate Synthase (TS) FdUMP->TS Forms stable ternary complex dTMP dTMP TS->dTMP Catalyzes methylation dUMP dUMP dUMP->TS DNA_Synth DNA Synthesis & Repair dTMP->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis Inhibition leads to

Caption: Mechanism of 5-Fluorouracil (5-FU) action.

Comparative Efficacy of Anticancer Pyrimidine Derivatives

The efficacy of anticancer agents is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
5-Fluorouracil LoVo (Colon)3.8Thymidylate Synthase Inhibitor
Gemcitabine A549 (Lung)0.012DNA Polymerase Inhibitor
Capecitabine MCF-7 (Breast)25.7Prodrug of 5-FU

Note: IC50 values can vary depending on the specific cell line and experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative and a vehicle control. Include a positive control (e.g., a known cytotoxic drug) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and the desired endpoint.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Activity: A Broad Spectrum of Action

Pyrimidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[3][10]

Mechanism of Action: Targeting Essential Bacterial Enzymes

Many antimicrobial pyrimidines function by inhibiting dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and amino acids.[1] Trimethoprim , a well-known pyrimidine-based antibacterial, selectively inhibits bacterial DHFR over its mammalian counterpart.[1]

Comparative Efficacy of Antimicrobial Pyrimidine Derivatives

The antimicrobial activity of a compound is often assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundMicroorganismMIC (µg/mL)
Trimethoprim Escherichia coli0.5 - 2
Sulphadiazine Staphylococcus aureus8 - 64
Flucytosine Candida albicans0.12 - 1

Note: MIC values can vary depending on the bacterial or fungal strain and the testing method.

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: This method involves challenging the microorganism with a serial dilution of the antimicrobial agent in a liquid nutrient medium.

Step-by-Step Methodology:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the pyrimidine derivative in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity: Combating Viral Replication

Pyrimidine nucleoside analogues have been instrumental in the development of antiviral therapies, particularly against retroviruses like HIV and herpes viruses.[11][12]

Mechanism of Action: Chain Termination in Viral DNA Synthesis

Antiviral pyrimidine derivatives, such as Zidovudine (AZT) , are nucleoside reverse transcriptase inhibitors (NRTIs). They are phosphorylated in the host cell to their active triphosphate form, which then competes with the natural nucleoside triphosphate for incorporation into the growing viral DNA chain by the viral reverse transcriptase. The lack of a 3'-hydroxyl group on the incorporated analogue prevents the formation of the next phosphodiester bond, leading to chain termination and inhibition of viral replication.[12]

Antiviral_Workflow cluster_screening Antiviral Screening Workflow Start Start: Synthesized Pyrimidine Derivatives Cell_Culture Prepare Host Cell Culture Start->Cell_Culture Virus_Infection Infect Cells with Virus Cell_Culture->Virus_Infection Compound_Treatment Treat with Pyrimidine Derivatives at various concentrations Virus_Infection->Compound_Treatment Incubation Incubate for Viral Replication Cycle Compound_Treatment->Incubation Plaque_Assay Perform Plaque Reduction Assay Incubation->Plaque_Assay Data_Analysis Quantify Plaque Formation and Calculate EC50 Plaque_Assay->Data_Analysis End End: Identify Potent Antiviral Compounds Data_Analysis->End

Caption: General workflow for antiviral screening.

Comparative Efficacy of Antiviral Pyrimidine Derivatives

The antiviral efficacy is typically measured by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

CompoundVirusEC50 (µM)
Zidovudine (AZT) HIV-10.003 - 0.12
Lamivudine HIV-10.002 - 0.5
Idoxuridine Herpes Simplex Virus-10.5 - 10

Note: EC50 values can vary depending on the viral strain, host cell line, and assay conditions.

Experimental Protocol: Plaque Reduction Assay

Principle: This assay measures the ability of an antiviral compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.

Step-by-Step Methodology:

  • Cell Monolayer: Grow a confluent monolayer of host cells in a multi-well plate.

  • Virus Adsorption: Infect the cell monolayer with a known amount of virus for 1-2 hours.

  • Compound Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the pyrimidine derivative.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization: Stain the cells with a vital stain (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.

  • Data Analysis: Determine the EC50 value from a dose-response curve.

Anti-inflammatory Activity: Modulating the Immune Response

Recent research has highlighted the significant anti-inflammatory potential of pyrimidine derivatives.[13][14]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.[6] A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins.[6][14] Some derivatives also suppress the production of other inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[15]

Comparative Efficacy of Anti-inflammatory Pyrimidine Derivatives

The in vitro anti-inflammatory activity is often assessed by the IC50 for the inhibition of COX enzymes or the reduction of pro-inflammatory markers in cell-based assays.

CompoundTargetIC50 (µM)
Proquazone COX-20.25
Epirizole COX-1/COX-2>100 (weak inhibitor)
Tofacitinib JAK1/JAK30.0011 / 0.001

Note: IC50 values are highly dependent on the assay system.

Experimental Protocol: COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, often using a colorimetric or fluorometric method to detect the production of prostaglandins.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified COX-2 enzyme and its substrate, arachidonic acid.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the pyrimidine derivative.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Reaction Termination: Stop the reaction after a defined period.

  • Product Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit or other detection methods.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Conclusion

The pyrimidine scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse biological activities of its derivatives, spanning anticancer, antimicrobial, antiviral, and anti-inflammatory applications, underscore its therapeutic importance. The ability to systematically modify the pyrimidine core allows for the fine-tuning of its pharmacological properties, paving the way for the development of next-generation therapeutics with improved efficacy and selectivity. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working to unlock the full potential of this remarkable class of compounds.

References

Spectrophotometric studies of proton transfer complexes of 2-amino-4-methoxy-6-methyl-pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectrophotometric Analysis of Proton Transfer Complexes of 2-Amino-4-methoxy-6-methyl-pyrimidine

Authored by a Senior Application Scientist

This guide provides an in-depth comparison of the proton transfer (PT) complex formation of 2-amino-4-methoxy-6-methyl-pyrimidine (AMMP), a molecule of significant interest in medicinal chemistry, with a structurally similar analogue. We will explore the spectrophotometric techniques used to characterize these complexes, offering both the theoretical underpinnings and practical, field-proven protocols for their study.

Introduction: The Significance of Proton Transfer Complexes in Drug Development

Proton transfer and charge-transfer (CT) complexes are fundamental to various chemical and biological processes.[1] In the realm of pharmacology, the interaction between a drug molecule (as a proton donor or acceptor) and a biological receptor often involves these types of non-covalent interactions. Pyrimidine derivatives, such as AMMP, form a core scaffold in numerous therapeutic agents, including antivirals and anticancer drugs.[2]

The ability of a pyrimidine derivative to form a PT complex can significantly influence its bioavailability, mechanism of action, and pharmacokinetic profile. Therefore, studying the stability and stoichiometry of these complexes provides crucial insights for drug design and development professionals. UV-Visible spectrophotometry is a powerful, accessible, and non-destructive technique for quantifying these interactions.[3]

This guide will focus on the PT complex formed between the electron-donor AMMP and a suitable π-acceptor, comparing its properties to those of 2-amino-4,6-dimethyl-pyrimidine (ADMP). This comparison will illuminate how subtle structural modifications—specifically, the substitution of a methoxy group for a methyl group—can influence the stability and electronic properties of the resulting complex.

The Donor-Acceptor System: A Comparative Overview

The formation of a PT complex involves the transfer of a proton from an acidic electron acceptor to a basic electron donor. This process is often preceded by the formation of a hydrogen-bonded charge-transfer complex.[4]

The Donors: AMMP vs. ADMP
  • 2-Amino-4-methoxy-6-methyl-pyrimidine (AMMP): The subject of our primary investigation. The presence of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups enhances the basicity of the pyrimidine ring, making it an effective proton acceptor.

  • 2-Amino-4,6-dimethyl-pyrimidine (ADMP): A close structural analogue used for comparison. The methyl groups (-CH₃) are also electron-donating, but the electronic effect of a methoxy group is different, allowing us to study the impact of this functional group on complex formation.

The Acceptor: 2,6-dichloro-4-nitrophenol (DCNP)

For this comparative study, we select DCNP as the proton donor (acceptor). The choice of acceptor is critical. DCNP is a strong organic acid due to the electron-withdrawing effects of the two chlorine atoms and the nitro group. Crucially, its deprotonated form, the nitrophenolate ion, has a strong and distinct absorption band in the visible region (around 400-430 nm), whereas the neutral nitrophenol absorbs at a much shorter wavelength (~300 nm).[5] This clear spectral separation between the reactant and the product is the cornerstone of the spectrophotometric method, as it allows for the direct monitoring of complex formation.

G cluster_donors Electron Donors (Pyrimidines) cluster_acceptor Proton Donor (Acceptor) cluster_complex Proton Transfer Complex AMMP 2-Amino-4-methoxy-6-methyl-pyrimidine (AMMP) PT_Complex [Pyrimidine-H]⁺[DCNP]⁻ AMMP->PT_Complex Protonation ADMP 2-Amino-4,6-dimethyl-pyrimidine (ADMP) ADMP->PT_Complex Protonation DCNP 2,6-dichloro-4-nitrophenol (DCNP) DCNP->PT_Complex Deprotonation

Figure 1: Interaction diagram showing the formation of a proton transfer (PT) complex.

Comparative Performance: Spectrophotometric Data

The reaction between AMMP or ADMP with DCNP in a solvent like acetonitrile results in the formation of a yellow-colored PT complex, which can be quantified using UV-Vis spectroscopy.[5][6] The key parameters for comparison are the wavelength of maximum absorbance (λmax), the formation constant (KPT), and the molar extinction coefficient (ε).

  • λmax: Indicates the energy of the electronic transition in the complex.

  • Formation Constant (KPT): A measure of the stability of the complex. A higher KPT value signifies a more stable complex and a stronger interaction.

  • Molar Extinction Coefficient (ε): A measure of how strongly the complex absorbs light at a given wavelength.

Below is a summary of experimental data for the 1:1 complexes formed between the pyrimidine donors and the DCNP acceptor in acetonitrile.

Donor MoleculeAcceptor Moleculeλmax (nm)Formation Constant (KPT) (L mol⁻¹)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Reference
2-Amino-4-methoxy-6-methyl-pyrimidine (AMMP) 2,6-dichloro-4-nitrophenol (DCNP)~420 nm1.54 x 10⁴1.05 x 10⁴[5]
2-Amino-4,6-dimethyl-pyrimidine (ADMP) 2,6-dichloro-4-nitrophenol (DCNP)~420 nm1.15 x 10⁴0.98 x 10⁴[5]
Interpretation of Results

The data clearly shows that the AMMP-DCNP complex has a higher formation constant (KPT) than the ADMP-DCNP complex. This indicates that the AMMP complex is more stable. This enhanced stability can be attributed to the stronger electron-donating nature of the methoxy group (-OCH₃) compared to the methyl group (-CH₃), which increases the proton affinity of the nitrogen atoms in the pyrimidine ring of AMMP. The molar extinction coefficients are comparable, suggesting similar light-absorbing properties for both complexes once formed.

Experimental Protocol: Spectrophotometric Titration

This section provides a detailed, self-validating protocol for determining the formation constant and molar absorptivity of a PT complex using the Benesi-Hildebrand method.[7][8] This method is valid for 1:1 complexes and relies on using a large excess of one component (the donor, in this case) to simplify the equilibrium calculations.[8][9]

Reagents and Instrumentation
  • Electron Donor Stock Solution: 1 x 10⁻² M solution of AMMP (or ADMP) in acetonitrile.

  • Electron Acceptor Stock Solution: 5 x 10⁻⁴ M solution of DCNP in acetonitrile.

  • Solvent: Spectroscopic grade acetonitrile.

  • Instrumentation: A double-beam UV-Visible spectrophotometer with 1 cm path length quartz cuvettes.

Experimental Workflow

Figure 2: Workflow for spectrophotometric titration and data analysis.

Step-by-Step Procedure
  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.

  • Reference Blank: Fill a quartz cuvette with pure acetonitrile and use it to zero the instrument (baseline correction) across the desired wavelength range (e.g., 350-550 nm).

  • Preparation of the Titration Series:

    • Prepare a series of 10 mL volumetric flasks.

    • In each flask, pipette a constant amount of the DCNP stock solution (e.g., 1 mL to achieve a final concentration of 5 x 10⁻⁵ M).

    • Add varying amounts of the AMMP stock solution to these flasks. A typical range would be from 0.2 mL to 2.0 mL, creating a donor concentration range that is in large excess (e.g., 10 to 100 times) of the acceptor concentration.

    • Dilute each flask to the 10 mL mark with acetonitrile and mix thoroughly.

  • Spectral Acquisition:

    • For each solution in the series, record the UV-Vis absorption spectrum against a reference cuvette containing a DCNP solution of the same constant concentration (5 x 10⁻⁵ M). This is a critical step to ensure that the measured absorbance is due solely to the formation of the PT complex.

    • Identify the wavelength of maximum absorbance (λmax) from the recorded spectra.

  • Data Analysis (Benesi-Hildebrand Method):

    • The Benesi-Hildebrand equation for a 1:1 complex is:

      [A₀] / A = 1 / (Kε [D₀]) + 1 / ε

      Where:

      • [A₀] is the initial concentration of the acceptor (DCNP).

      • [D₀] is the initial concentration of the donor (AMMP), which is varied.

      • A is the absorbance of the complex at λmax.

      • K is the formation constant (KPT).

      • ε is the molar extinction coefficient.

    • Tabulate the values of [D₀] and the corresponding absorbance A at λmax.

    • Calculate 1/[D₀] and [A₀]/A for each data point.

    • Plot [A₀]/A (y-axis) versus 1/[D₀] (x-axis).

G cluster_0 Benesi-Hildebrand Equation & Plot cluster_1 Linear Relationship (y = mx + c) cluster_2 Derived Parameters eq [A₀]/A = 1/(Kε[D₀]) + 1/ε plot Plot [A₀]/A vs. 1/[D₀] eq->plot y y = [A₀]/A m Slope (m) = 1/(Kε) x x = 1/[D₀] c Intercept (c) = 1/ε K Formation Constant (K) = Intercept / Slope m->K c->K epsilon Molar Absorptivity (ε) = 1 / Intercept c->epsilon

Figure 3: Logical flow of the Benesi-Hildebrand data analysis method.

  • Calculation of Parameters:

    • Perform a linear regression on the plotted data. A straight line validates the assumption of a 1:1 complex.

    • The molar extinction coefficient (ε) is calculated from the y-intercept: ε = 1 / intercept .

    • The formation constant (K) is calculated from the slope and the intercept: K = intercept / slope .

Conclusion and Outlook

This guide demonstrates that spectrophotometry is a highly effective tool for characterizing and comparing proton transfer complexes of pyrimidine derivatives. Our comparative analysis reveals that 2-amino-4-methoxy-6-methyl-pyrimidine (AMMP) forms a more stable proton transfer complex with DCNP than its analogue, 2-amino-4,6-dimethyl-pyrimidine (ADMP). This finding underscores the significant influence of the methoxy substituent on the electronic properties and proton affinity of the pyrimidine core.

For researchers and professionals in drug development, these seemingly subtle differences are paramount. A more stable complex could imply a stronger interaction with a biological target, potentially leading to higher efficacy or altered pharmacology. The robust, step-by-step protocol provided herein offers a reliable framework for conducting such comparative studies, enabling data-driven decisions in the design and optimization of new therapeutic agents.

References

A Comparative Guide to Hydrogen Bonding in 2-Amino-4-methoxy-6-methylpyrimidine and Other Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, a deep understanding of intermolecular interactions is paramount. Among these, the hydrogen bond stands out as a critical determinant of molecular recognition, crystal packing, and ultimately, biological activity. This guide provides an in-depth technical comparison of the hydrogen bonding characteristics of 2-amino-4-methoxy-6-methylpyrimidine, juxtaposed with other key pyrimidine analogues. We will delve into the structural intricacies revealed by X-ray crystallography and explore how spectroscopic techniques like NMR and Raman can elucidate these interactions in solution and the solid state.

The Significance of Hydrogen Bonding in Pyrimidine Scaffolds

Pyrimidines are a cornerstone of medicinal chemistry, found in everything from antiviral medications to anticancer agents. Their nitrogen atoms act as excellent hydrogen bond acceptors, while substituents like amino and hydroxyl groups can serve as donors. This dual donor-acceptor capability allows them to form specific and directional interactions with biological targets such as enzymes and nucleic acids. The precise geometry and strength of these hydrogen bonds can dictate the binding affinity and selectivity of a drug molecule. Therefore, a comprehensive characterization of the hydrogen bonding potential of a novel pyrimidine derivative is a crucial step in its development.

Unraveling the Supramolecular Architecture: A Crystallographic Perspective

Single-crystal X-ray diffraction is the gold standard for unequivocally determining the three-dimensional structure of a molecule and its intermolecular interactions in the solid state.

This compound: A Case Study

A detailed crystallographic study of this compound reveals a fascinating supramolecular assembly driven by specific hydrogen bonds. In the crystalline state, molecules of this compound are linked by two N-H...N hydrogen bonds to form chains of edge-fused R2(2)(8) rings.[1][2][3] These chains are further organized into sheets through π-π stacking interactions.[2]

InteractionDonorAcceptorH...N Distance (Å)N...N Distance (Å)N-H...N Angle (°)
N-H...NAmino Group (N-H)Pyrimidine Ring (N)2.263.136175
N-H...NAmino Group (N-H)Pyrimidine Ring (N)2.343.212172

Table 1: Hydrogen Bond Parameters for this compound[1][3]

The near-linear angles of these hydrogen bonds indicate a strong and highly directional interaction. This specific arrangement is a direct consequence of the interplay between the hydrogen bond donating amino group and the accepting pyrimidine ring nitrogens.

Caption: Supramolecular assembly of this compound via N-H...N hydrogen bonds.

Comparative Analysis with Other Pyrimidines

To appreciate the unique hydrogen bonding pattern of this compound, it is instructive to compare it with simpler pyrimidine derivatives.

  • 2-Aminopyrimidine: In its crystalline form, 2-aminopyrimidine also forms hydrogen-bonded dimers through N-H...N interactions.[4] Each molecule utilizes its amino group as a donor and one of its ring nitrogens as an acceptor, creating a classic dimeric structure.[4] This fundamental interaction is preserved in the more substituted this compound.

  • Pyrimidinones: A study on a series of substituted 4-(trihalomethyl)-2(1H)-pyrimidinones revealed robust N-H...O hydrogen bonds, with average interaction energies of approximately -16.55 kcal/mol.[5][6] These strong interactions lead to the formation of dimers in the solid state.[5][6] This highlights how the presence of an oxo group dramatically shifts the primary hydrogen bonding motif from N-H...N to the stronger N-H...O interaction.

Compound FamilyPrimary Hydrogen Bond MotifAverage Interaction Energy (kcal/mol)
2-AminopyrimidinesN-H...NNot explicitly calculated in cited sources
PyrimidinonesN-H...O-16.55[5][6]

Table 2: Comparison of Primary Hydrogen Bonding Motifs and Energies in Pyrimidine Derivatives

Probing Hydrogen Bonds in Solution: Spectroscopic Approaches

While crystallography provides a static picture of the solid state, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Raman spectroscopy offer invaluable insights into hydrogen bonding dynamics in solution.

NMR Spectroscopy: A Sensitive Probe of the Local Electronic Environment

The chemical shift of a proton involved in a hydrogen bond is highly sensitive to the strength of that bond. A downfield shift of an N-H or O-H proton signal upon increasing concentration or changing to a more hydrogen-bond-accepting solvent is a hallmark of hydrogen bonding.

Experimental Protocol: NMR Titration for Quantifying Hydrogen Bond Strength

This protocol allows for the quantification of the association constant (Ka) for hydrogen bond formation between a donor and an acceptor.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the hydrogen bond donor (e.g., this compound) at a known concentration in a non-polar, aprotic solvent such as deuterated chloroform (CDCl3) or dichloromethane (CD2Cl2). The choice of a non-coordinating solvent is crucial to minimize competing interactions with the solvent itself.

    • Prepare a stock solution of a hydrogen bond acceptor (e.g., pyridine) in the same solvent at a significantly higher concentration.

  • NMR Sample Preparation:

    • Prepare a series of NMR tubes containing a fixed concentration of the donor and varying concentrations of the acceptor. It is essential to maintain a constant donor concentration to simplify the data analysis.

  • Data Acquisition:

    • Acquire 1H NMR spectra for each sample at a constant temperature. Temperature control is critical as hydrogen bond equilibria are temperature-dependent.

  • Data Analysis:

    • Monitor the chemical shift of the N-H proton of the donor as a function of the acceptor concentration.

    • The association constant (Ka) can be determined by fitting the titration data to a suitable binding model (e.g., a 1:1 binding isotherm) using non-linear regression analysis.[7]

Causality Behind Experimental Choices:

  • Solvent: A non-polar, aprotic solvent is chosen to ensure that the observed chemical shift changes are predominantly due to the specific hydrogen bonding interaction under investigation, rather than interactions with the solvent.

  • Concentration: Keeping the donor concentration low and constant while varying the acceptor concentration simplifies the mathematical model used to extract the binding constant.

  • Temperature: Maintaining a constant temperature is essential for thermodynamic consistency, as Ka is a temperature-dependent parameter.

Caption: Workflow for determining hydrogen bond association constants using NMR titration.

Raman Spectroscopy: Vibrational Signatures of Intermolecular Interactions

Raman spectroscopy probes the vibrational modes of a molecule. The formation of a hydrogen bond perturbs these vibrations, leading to characteristic shifts in the Raman spectrum. For instance, the stretching frequency of a donor group (e.g., N-H) typically shifts to a lower frequency (a "red shift") upon hydrogen bond formation, while ring breathing modes can shift to higher frequencies (a "blue shift").[2]

Experimental Protocol: Analysis of Hydrogen Bonding Using Raman Spectroscopy

  • Sample Preparation:

    • For solid-state analysis, the crystalline sample can be analyzed directly.

    • For solution-state studies, prepare solutions of the pyrimidine derivative in a solvent of interest at various concentrations.

  • Instrument Setup:

    • Choose an appropriate laser excitation wavelength. A longer wavelength (e.g., 785 nm) is often preferred for fluorescent samples to minimize fluorescence interference.

    • Calibrate the spectrometer using a known standard (e.g., silicon).

  • Data Acquisition:

    • Acquire Raman spectra for the pure compound (solid or neat liquid) and for the solutions.

    • If studying temperature effects, use a temperature-controlled stage.

  • Data Analysis:

    • Identify the Raman bands corresponding to the N-H stretching mode and the pyrimidine ring breathing modes.

    • Compare the peak positions and widths of these bands in the different samples. Shifts in peak positions are indicative of changes in the hydrogen bonding environment.

Causality Behind Experimental Choices:

  • Laser Wavelength: The choice of laser wavelength is a trade-off between scattering efficiency (higher for shorter wavelengths) and fluorescence avoidance (better with longer wavelengths). For many organic molecules, a near-infrared laser is optimal.

  • Concentration Series: By acquiring spectra at different concentrations, one can observe the evolution of hydrogen-bonded species and distinguish between intramolecular and intermolecular interactions.

Conclusion: A Multi-faceted Approach to Understanding Hydrogen Bonding

The hydrogen bonding characteristics of this compound are a product of the interplay between its amino donor group and the pyrimidine ring's acceptor nitrogens, leading to a well-defined supramolecular architecture in the solid state. A comprehensive understanding of these interactions, however, requires a multi-pronged approach. X-ray crystallography provides an unambiguous snapshot of the solid-state structure, while NMR and Raman spectroscopy offer dynamic insights into these interactions in solution. By combining these powerful analytical techniques, researchers can build a complete picture of the hydrogen bonding potential of pyrimidine derivatives, a critical step in the rational design of new therapeutic agents.

References

A Comparative Guide to the Anticancer and Antibacterial Activities of Novel 2-Amino-4-Aryl-6-Pyridopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of novel 2-amino-4-aryl-6-pyridopyrimidine derivatives. This class of compounds has garnered significant interest for its therapeutic potential, demonstrating a range of biological effects including anticancer and antibacterial activities.[1][2] This guide synthesizes available quantitative data, details experimental methodologies for key biological assays, and visualizes relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the structure-activity relationships within this chemical scaffold.

The pyridopyrimidine core is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[3][4][5] The fusion of a pyridine and a pyrimidine ring creates a versatile platform for developing new therapeutic agents.[3][5] Notably, modifications at various positions of the pyridopyrimidine ring system can lead to compounds with potent and selective biological activities.[2][3]

Comparative Analysis of Biological Activities

The therapeutic efficacy of novel 2-amino-4-aryl-6-pyridopyrimidines is benchmarked against established drugs to ascertain their potential in clinical applications. This section provides a comparative analysis of their anticancer and antibacterial potencies.

Anticancer Activity

The anticancer potential of 2-amino-4-aryl-6-pyridopyrimidine derivatives has been evaluated against various human cancer cell lines.[1][3][6] Their efficacy is often compared to standard chemotherapeutic agents like Doxorubicin and Cisplatin. The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Comparative Anticancer Activity (IC50 in µM) of 2-Amino-4-Aryl-6-Pyridopyrimidine Derivatives and Standard Drugs

Compound IDCancer Cell LineTest Compound IC50 (µM)Standard Drug (Doxorubicin) IC50 (µM)Citation
Derivative 1 MCF-7 (Breast)5.476.8[3]
Derivative 2 HepG-2 (Liver)0.30.6[3]
Derivative 3 PC-3 (Prostate)6.66.8[3]
Derivative 4 A549 (Lung)8.27.5[1]
Derivative 5 HeLa (Cervical)6.97.2[1]
Derivative 6 HT29 (Colon)7.58.1[1]

Note: The IC50 values are illustrative and compiled from various sources. Direct comparison should be made with caution as experimental conditions may vary.

The data suggests that certain 2-amino-4-aryl-6-pyridopyrimidine derivatives exhibit potent anticancer activity, with some compounds showing efficacy comparable to or even exceeding that of the standard drug, Doxorubicin, in specific cell lines.[3] The mechanism of action for many of these compounds involves the inhibition of key enzymes in cancer progression, such as tyrosine kinases and cyclin-dependent kinases (CDKs).[3][7][8]

Antibacterial Activity

In an era of increasing antibiotic resistance, the discovery of new antibacterial agents is crucial.[9][10] Pyridopyrimidine derivatives have emerged as a promising class of compounds with significant antibacterial properties.[9][10][11][12] Their activity is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15]

Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of 2-Amino-4-Aryl-6-Pyridopyrimidine Derivatives and Standard Antibiotics

Compound IDBacterial StrainTest Compound MIC (µg/mL)Standard Drug (Amoxicillin) MIC (µg/mL)Citation
Derivative A Staphylococcus aureus816[16]
Derivative B Escherichia coli48[16]
Derivative C Pseudomonas aeruginosa1632[17]
Derivative D Bacillus subtilis15.6331.25[17]

Note: The MIC values are illustrative and compiled from various sources. Direct comparison should be made with caution as experimental conditions may vary.

Several 2-amino-4-aryl-6-pyridopyrimidine derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting lower MIC values than the standard antibiotic, Amoxicillin.[16][17] The proposed mechanisms of antibacterial action include the inhibition of essential bacterial enzymes like biotin carboxylase and DNA gyrase.[9][17]

Experimental Protocols

To ensure the reproducibility and validity of the biological activity data, standardized and well-defined experimental protocols are essential. This section provides detailed methodologies for the key assays used to evaluate the anticancer and antibacterial activities of the novel compounds.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[18][19][20] It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19][21]

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Seed the cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[21]

    • Include wells for a "cell-free" blank (medium only) to determine background absorbance.[18]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[18]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the standard drug in the culture medium.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.[18]

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and an untreated control (cells in fresh medium only).[18]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19][21]

    • Incubate the plate for 2-4 hours at 37°C.[18][21] During this time, viable cells will convert MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[18]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[21][22]

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[19]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[19][21] A reference wavelength of 630 nm can be used to reduce background noise.[19]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Workflow for MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compounds B->C D Incubate (24-72h) C->D E Add MTT Solution D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Measure Absorbance at 570nm G->H I Calculate IC50 H->I

Caption: A streamlined workflow of the MTT assay for determining cytotoxicity.

Antibacterial Activity Assessment: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[13][14][15][23]

Step-by-Step Protocol for Broth Microdilution:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) bacterial culture on an agar plate, select 3-5 isolated colonies.[13]

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[13]

    • Dilute the standardized bacterial suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[15]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in an appropriate solvent.[13]

    • Perform serial twofold dilutions of the compound in MHB in a 96-well microtiter plate.[13][15]

    • The final volume in each well before adding the inoculum should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.[13]

    • Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).[13]

    • Incubate the plate at 35 ± 2°C for 16-20 hours.[13]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.[13]

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[13][15]

Workflow for MIC Determination

MIC_Workflow A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Compound B->C D Incubate at 35°C for 16-20h C->D E Visually Inspect for Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for MIC determination by broth microdilution.

Potential Mechanisms of Action

The biological activities of 2-amino-4-aryl-6-pyridopyrimidine derivatives are attributed to their interaction with various cellular targets. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Mechanism: Kinase Inhibition

Many pyridopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell growth, proliferation, and survival.[3][7][8] For instance, some derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often overactive in cancer cells.[3][7][16] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.

Signaling Pathway for Kinase Inhibition

Kinase_Inhibition cluster_0 Cancer Cell Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Binds Downstream Signaling Downstream Signaling EGFR->Downstream Signaling Activates Pyridopyrimidine Pyridopyrimidine Pyridopyrimidine->EGFR Inhibits Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival Promotes

Caption: Inhibition of EGFR signaling by pyridopyrimidine derivatives.

Conclusion

Novel 2-amino-4-aryl-6-pyridopyrimidine derivatives represent a promising class of compounds with significant potential as both anticancer and antibacterial agents. The comparative data presented in this guide highlight their efficacy against various cancer cell lines and bacterial strains, often comparable or superior to existing drugs. The detailed experimental protocols provide a framework for the consistent and reliable evaluation of these and similar compounds. Further research into the structure-activity relationships and mechanisms of action of this versatile scaffold is warranted to develop new and effective therapeutic agents to address the ongoing challenges in oncology and infectious diseases.

References

A Comparative Analysis of UVA Filtering Compounds from Pyrimidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of effective and photostable UVA filtering agents is a cornerstone of dermatological research and cosmetic science. While numerous UV filters exist, the quest for novel compounds with superior safety and efficacy profiles is perpetual. Among the promising candidates, pyrimidine derivatives have emerged as a versatile scaffold for the development of next-generation UVA absorbers. Their inherent aromaticity and tunable electronic properties offer a fertile ground for designing molecules with exceptional photoprotective capabilities.

This guide provides a comprehensive comparative analysis of UVA filtering compounds derived from pyrimidines, juxtaposing their performance with established commercial UVA filters. We will delve into the causality behind their photostability, present key performance data, and provide detailed experimental protocols for their evaluation, empowering researchers and drug development professionals to advance the frontier of sun protection.

The Imperative for Advanced UVA Protection

UVA radiation (320-400 nm) constitutes the majority of solar UV radiation reaching the Earth's surface. Its deep penetration into the dermis is a primary driver of photoaging, characterized by wrinkle formation and loss of skin elasticity. More critically, UVA-induced oxidative stress and DNA damage are implicated in the pathogenesis of various skin cancers.[1] Therefore, the development of robust and photostable UVA filters is not merely a cosmetic endeavor but a public health imperative.

A key challenge with many organic UVA filters, most notably avobenzone, is their propensity for photodegradation upon UV exposure.[2][3] This photoinstability not only diminishes their protective efficacy over time but can also lead to the formation of potentially sensitizing or toxic byproducts.[4] The "locked" enol form of certain molecules has been identified as a critical structural feature for enhancing photostability, a principle that has guided the design of novel pyrimidine-based filters.[5]

Comparative Performance of UVA Filtering Compounds

The efficacy of a UVA filter is determined by several key metrics, including its molar extinction coefficient (a measure of how strongly it absorbs light at a given wavelength), its absorption maximum (λmax), its photostability, and its performance in formulation, often quantified by the in vitro UVA Protection Factor (UVA-PF) and Critical Wavelength (λc).[6][7]

Here, we compare the performance of promising pyrimidine derivatives with established commercial UVA filters.

Compound ClassSpecific Compoundλmax (nm)Molar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹)Key Performance Characteristics
Pyrimidine Derivatives 2-Methyl Pyrimidine Derivative of Avobenzone (2-MPDA) ~320[2]Data not readily available in searched literature.Structurally mimics the "locked" enol form of avobenzone, leading to exceptional photostability under sunlight. The λmax is shifted to a shorter wavelength compared to avobenzone.[2][5]
2-Amino Pyrimidine Derivative of Avobenzone (2-APDA) ~332[2]Data not readily available in searched literature.Undergoes photodegradation, in contrast to 2-MPDA. Exhibits unique amino-to-imino tautomerization.[5]
Dibenzoylmethanes Avobenzone (Butyl Methoxydibenzoylmethane) ~357[3]HighThe global benchmark for UVA protection, but suffers from significant photoinstability, requiring photostabilizers in formulations.[2][3]
Triazines Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (Tinosorb S) ~310 and ~345[8]HighExcellent, photostable, broad-spectrum UVA and UVB filter. Oil-soluble, making it suitable for water-resistant formulations.[9]
Methylene Bis-Benzotriazolyl Tetramethylbutylphenol (Tinosorb M) BroadHighA hybrid UV filter acting as both a chemical absorber and a physical blocker. Provides broad-spectrum protection and is highly photostable.[8]
Tris-Biphenyl Triazine (Tinosorb A2B) ~310 (strong UVB/UVA2)[8]Very HighA highly efficient UVB and UVA2 filter, known for its high SPF performance at low concentrations.[8]
Benzophenones Benzophenone-3 (Oxybenzone) ~288 and ~325ModerateBroad-spectrum absorber, but with concerns regarding systemic absorption and potential endocrine-disrupting effects.[10]
Camphor Derivatives Terephthalylidene Dicamphor Sulfonic Acid (Mexoryl SX) ~345[8]HighA photostable, water-soluble UVA filter developed by L'Oréal.[8]
Drometrizole Trisiloxane (Mexoryl XL) BroadHighA photostable, oil-soluble filter providing broad-spectrum UVA and UVB protection.[11]

Causality of Performance: The Structural Advantage of Pyrimidine Derivatives

The superior photostability of 2-MPDA compared to both avobenzone and 2-APDA can be attributed to its rigid, "locked" enol-mimicking structure.[2][5] Avobenzone's photoinstability stems from its keto-enol tautomerization upon UV absorption, leading to subsequent degradation pathways.[2][3] By incorporating the enol form into a stable pyrimidine ring, the tautomerization process is effectively blocked, thus preventing photodegradation.

The photodegradation of 2-APDA, despite its pyrimidine core, is linked to a unique amino-to-imino tautomerization, highlighting the subtle yet critical influence of substituent groups on the photophysical behavior of the core scaffold.[5]

Experimental Protocols

Synthesis of Pyrimidine-Based UVA Filters

The synthesis of pyrimidine derivatives often involves a one-pot, three-component reaction, which is an efficient and atom-economical approach.[12][13]

Example: Synthesis of 2-Methyl Pyrimidine Derivative of Avobenzone (2-MPDA)

This protocol is based on the one-pot, three-component reaction described in the literature.[12]

Materials:

  • 4-tert-butylacetophenone

  • 4-methoxybenzaldehyde

  • Acetamidine hydrochloride

  • Sodium hydroxide

  • Ethanol (for recrystallization)

Procedure:

  • Grind sodium hydroxide and acetamidine hydrochloride using a mortar and pestle.

  • Add the ground mixture to a reaction flask.

  • Add 4-tert-butylacetophenone and 4-methoxybenzaldehyde to the flask.

  • Reflux the reaction mixture at 70-80°C for approximately 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Recrystallize the crude product from ethanol to yield purified 2-MPDA.

Diagram of Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification 4-tert-butylacetophenone 4-tert-butylacetophenone One-pot Reaction One-pot Reaction 4-tert-butylacetophenone->One-pot Reaction 4-methoxybenzaldehyde 4-methoxybenzaldehyde 4-methoxybenzaldehyde->One-pot Reaction Acetamidine HCl Acetamidine HCl Grinding Grinding Acetamidine HCl->Grinding NaOH NaOH NaOH->Grinding Grinding->One-pot Reaction Reflux (70-80°C) Reflux (70-80°C) One-pot Reaction->Reflux (70-80°C) TLC Monitoring TLC Monitoring Reflux (70-80°C)->TLC Monitoring Cooling Cooling TLC Monitoring->Cooling Recrystallization (Ethanol) Recrystallization (Ethanol) Cooling->Recrystallization (Ethanol) Product Product Recrystallization (Ethanol)->Product

Caption: One-pot synthesis of 2-MPDA.

In Vitro Determination of UVA Protection Factor (UVA-PF)

The following protocol is a summary of the COLIPA/ISO 24443:2012 method for the in vitro determination of UVA-PF.[6][14]

Materials and Equipment:

  • UV-Vis spectrophotometer with an integrating sphere

  • Solar simulator with a controlled UV output

  • Polymethylmethacrylate (PMMA) plates with a roughened surface

  • Positive and negative control sunscreen formulations

  • Glycerine for blank measurements

Procedure:

  • Substrate Preparation: Apply a thin, uniform film of the test sunscreen (2.0 mg/cm²) onto the roughened surface of a PMMA plate.

  • Initial Absorbance Measurement (Pre-irradiation): Measure the initial UV absorbance spectrum of the sunscreen film from 290 to 400 nm using the spectrophotometer.

  • UV Irradiation: Expose the sunscreen-coated plate to a controlled dose of UV radiation from the solar simulator. The irradiation dose is calculated based on the initial absorbance to simulate sun exposure.

  • Final Absorbance Measurement (Post-irradiation): After irradiation, re-measure the UV absorbance spectrum of the sunscreen film from 290 to 400 nm.

  • Calculation of UVA-PF: The UVA-PF is calculated from the post-irradiation absorbance spectrum using a specific formula that takes into account the Persistent Pigment Darkening (PPD) action spectrum.

  • Determination of Critical Wavelength (λc): The critical wavelength is the wavelength at which the integral of the absorbance spectrum from 290 nm reaches 90% of the total integral from 290 to 400 nm. A critical wavelength of ≥ 370 nm is required for a "broad-spectrum" claim in many jurisdictions.[6]

Diagram of UVA-PF Determination Workflow:

UVAPF_Workflow Sunscreen Application Sunscreen Application Pre-irradiation Absorbance Pre-irradiation Absorbance Sunscreen Application->Pre-irradiation Absorbance UV Irradiation UV Irradiation Pre-irradiation Absorbance->UV Irradiation Post-irradiation Absorbance Post-irradiation Absorbance UV Irradiation->Post-irradiation Absorbance Calculations Calculations Post-irradiation Absorbance->Calculations UVA-PF UVA-PF Calculations->UVA-PF Critical Wavelength Critical Wavelength Calculations->Critical Wavelength

Caption: In vitro UVA-PF and λc determination.

Conclusion and Future Perspectives

Pyrimidine derivatives represent a highly promising class of UVA filtering compounds, with the potential to overcome the photostability limitations of incumbent filters like avobenzone. The "locked" enol-mimicking structure of compounds such as 2-MPDA demonstrates a clear path towards intrinsically photostable UVA absorbers.

Further research should focus on expanding the library of pyrimidine-based UVA filters and conducting comprehensive in vitro and in vivo studies to fully characterize their performance and safety profiles. The exploration of different substitution patterns on the pyrimidine ring could lead to the fine-tuning of their absorption spectra, enabling the development of broad-spectrum filters with enhanced efficacy. As regulatory landscapes evolve and consumer demand for safer and more effective sun protection grows, pyrimidine derivatives are poised to play a pivotal role in the future of sunscreen technology.

References

Quantitative Analysis of 2-Amino-4,6-dichloropyrimidine-¹³C₂: A Comparative Guide to Precision and Accuracy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical and metabolic research, the precise and accurate quantification of stable isotope-labeled compounds is not merely a procedural step but the bedrock of reliable and reproducible data. 2-Amino-4,6-dichloropyrimidine-¹³C₂, a labeled derivative of a versatile chemical intermediate, serves as a critical tool in a multitude of applications, from elucidating metabolic pathways to acting as an internal standard in pharmacokinetic studies.[1][2] The choice of analytical methodology for its quantification is therefore a decision with significant implications for study outcomes.

This guide, prepared from the perspective of a Senior Application Scientist, eschews a one-size-fits-all template. Instead, it offers a comparative analysis of the principal analytical techniques for the quantification of 2-Amino-4,6-dichloropyrimidine-¹³C₂: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed, field-tested protocols, and provide a transparent comparison of their performance, empowering you to select the optimal method for your research needs.

The Foundational Role of the Internal Standard

The core advantage of utilizing 2-Amino-4,6-dichloropyrimidine-¹³C₂ lies in its application as a stable isotope-labeled internal standard (SIL-IS). In quantitative analysis, particularly within complex biological matrices, an external standard calibration can be fraught with inaccuracies due to variations in sample preparation, injection volume, and instrument response.[3][4] A SIL-IS, being chemically identical to the analyte, co-elutes and experiences similar ionization and matrix effects.[5][6] By normalizing the analyte's signal to that of the known concentration of the SIL-IS, we can significantly mitigate these sources of error, leading to superior accuracy and precision.[7][8] This principle, known as isotope dilution mass spectrometry, is the gold standard in quantitative bioanalysis.[6]

Comparative Performance of Analytical Methods

The selection of an analytical technique is a balance of sensitivity, selectivity, throughput, and the nature of the sample matrix. The following table provides a comparative overview of the expected performance of HPLC-MS/MS, GC-MS, and qNMR for the analysis of 2-Amino-4,6-dichloropyrimidine.

Parameter HPLC-MS/MS (with ¹³C₂-IS) HPLC-MS/MS (External Standard) GC-MS (with Derivatization & IS) Quantitative ¹³C NMR (qNMR)
Principle Separation by polarity, detection by mass-to-charge ratio.Separation by polarity, detection by mass-to-charge ratio.Separation by volatility, detection by mass-to-charge ratio.Detection of ¹³C nuclei in a magnetic field.
Selectivity Very High (MRM mode)HighHigh (SIM/MRM mode)High (Chemical Shift)
Sensitivity (LOD) pg/mL rangeng/mL rangepg/mL to ng/mL rangeµg/mL to mg/mL range
Precision (%RSD) < 5%10-20%< 10%< 2%
Accuracy (%Bias) ± 5%± 15-25%± 10%± 2%
Throughput HighHighMediumLow
Matrix Effect Mitigated by ISHigh susceptibilityMitigated by IS and sample cleanupLow susceptibility
Primary Application Bioanalysis, pharmacokinetic studies, trace-level quantification.Purity assessment of neat materials, simple matrices.Analysis of volatile impurities, alternative to HPLC.Purity assessment, quantification of reference standards.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is the workhorse for bioanalytical studies due to its high sensitivity and selectivity.

1. Materials and Reagents:

  • 2-Amino-4,6-dichloropyrimidine (Analyte)

  • 2-Amino-4,6-dichloropyrimidine-¹³C₂ (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

4. Mass Spectrometric Conditions:

  • Ionization Mode: ESI Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • 2-Amino-4,6-dichloropyrimidine: Q1: 164.0 -> Q3: 128.0 (loss of HCl)

    • 2-Amino-4,6-dichloropyrimidine-¹³C₂: Q1: 166.0 -> Q3: 130.0 (loss of HCl)

  • Source Temperature: 550 °C.

  • Ion Spray Voltage: 5500 V.

5. Sample Preparation (Protein Precipitation):

  • Prepare a stock solution of the analyte and internal standard in methanol (1 mg/mL).

  • Create a series of calibration standards by serially diluting the analyte stock solution.

  • To 50 µL of plasma sample, calibrator, or QC, add 150 µL of acetonitrile containing the internal standard (e.g., 50 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibrators.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Workflow for HPLC-MS/MS Quantification

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Spike Sample with IS s2 Protein Precipitation s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Transfer s3->s4 a1 Chromatographic Separation s4->a1 a2 ESI Ionization a1->a2 a3 MRM Detection a2->a3 d1 Peak Integration a3->d1 d2 Calculate Area Ratio d1->d2 d3 Quantification d2->d3

Caption: General workflow for LC-MS/MS quantification.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative, particularly for assessing purity or when dealing with less complex matrices. Derivatization is often necessary to improve the volatility and chromatographic behavior of polar analytes like 2-amino-4,6-dichloropyrimidine.

1. Materials and Reagents:

  • Analyte and Internal Standard (as above)

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Dichloromethane (GC grade)

2. Instrumentation:

  • GC system with a split/splitless injector and a capillary column.

  • Mass spectrometer with an Electron Ionization (EI) source.

3. GC Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Splitless mode, 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp 1: 15 °C/min to 200 °C.

    • Ramp 2: 25 °C/min to 300 °C, hold for 5 minutes.

4. MS Conditions:

  • Ionization Mode: EI at 70 eV.

  • Source Temperature: 230 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor (Hypothetical for bis-TMS derivative):

    • Analyte derivative: m/z [M]+, [M-15]+

    • IS derivative: m/z [M]+, [M-15]+

5. Sample Preparation (Derivatization):

  • Prepare stock solutions of the analyte and IS in a suitable solvent.

  • In a vial, evaporate an aliquot of the sample/standard containing the analyte and IS to dryness under a stream of nitrogen.

  • Add 50 µL of BSTFA + 1% TMCS and 50 µL of dichloromethane.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Logical Flow for GC-MS Analysis

start Start prep Sample Preparation (with IS) start->prep derivatize Derivatization (BSTFA) prep->derivatize inject GC Injection derivatize->inject separate Chromatographic Separation inject->separate ionize EI Ionization & Fragmentation separate->ionize detect MS Detection (SIM) ionize->detect quantify Quantification detect->quantify end End quantify->end cluster_nmr qNMR Analysis prep Accurate Weighing Analyte + IS Dissolution in Deuterated Solvent acq Data Acquisition Inverse-gated Decoupling Long Relaxation Delay prep->acq proc Data Processing Phasing & Baseline Correction Signal Integration acq->proc calc Purity Calculation Using Formula proc->calc

References

A Comparative Guide to the Antimicrobial Activity of 2-Methoxy/2-Amino Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, nicotinonitrile derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects.[1][2][3] This guide provides a comprehensive comparison of the antimicrobial activity of two key subclasses: 2-methoxy and 2-amino nicotinonitrile derivatives. By synthesizing experimental data and elucidating structure-activity relationships, this document aims to inform and guide future research and development in this critical area.

Synthesis of 2-Methoxy and 2-Amino Nicotinonitrile Derivatives

The synthesis of these derivatives typically involves a multicomponent reaction, often starting from chalcones. The distinction between the 2-amino and 2-methoxy analogs arises from the specific reagents used in the cyclization step with malononitrile.

  • 2-Amino Nicotinonitriles: These are commonly synthesized through the reaction of a suitable chalcone with malononitrile in the presence of ammonium acetate.[4][5][6] The ammonium acetate serves as the source of the amino group at the 2-position of the pyridine ring.

  • 2-Methoxy Nicotinonitriles: The synthesis of these derivatives is achieved by reacting a chalcone with malononitrile in the presence of sodium methoxide.[4][5][7] The methoxide ion acts as both a base to facilitate the reaction and the source of the methoxy group.

The general synthetic approach allows for significant structural diversity by varying the substituents on the starting chalcones, which in turn influences the antimicrobial profile of the final products.

Generalized Synthetic Pathway

Synthetic_Pathway cluster_amino 2-Amino Nicotinonitrile Synthesis cluster_methoxy 2-Methoxy Nicotinonitrile Synthesis Chalcone Chalcone (Ar1-CO-CH=CH-Ar2) Amino_Product 2-Amino Nicotinonitrile Derivative Chalcone->Amino_Product Methoxy_Product 2-Methoxy Nicotinonitrile Derivative Chalcone->Methoxy_Product Malononitrile Malononitrile (CH2(CN)2) Malononitrile->Amino_Product Malononitrile->Methoxy_Product Reagent Reagent Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Amino_Product Reflux Sodium_Methoxide Sodium Methoxide Sodium_Methoxide->Methoxy_Product Reflux

Caption: Generalized synthetic routes to 2-amino and 2-methoxy nicotinonitrile derivatives.

Comparative Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of 2-methoxy and 2-amino nicotinonitrile derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. The data, while variable depending on the specific substitutions on the nicotinonitrile core, allows for a general comparison.

Bacterial Activity

In general, many of the synthesized nicotinonitrile derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[4][5][7] However, the potency can vary significantly.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

Compound TypeDerivative ExampleS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)S. typhi (Gram -)Reference(s)
2-Amino2a-2j series----[4]
2-Methoxy3a-3j series----[4]
2-Amino4a-4l seriesActiveActiveActiveActive[7]
2-Methoxy3a-3l seriesActiveActiveActiveActive[7]
2-Amino4a-4i seriesActiveActiveActiveActive[5]
2-Methoxy5a-5i seriesActiveActiveActiveActive[5]

Note: Specific MIC values are often presented in ranges or as qualitative "active" vs. "inactive" in initial screenings. The provided references contain more detailed data for specific compounds.

Some studies suggest that certain 2-amino derivatives exhibit more potent activity against Gram-positive bacteria. For instance, one study found a 2-amino-5-substituted pyridine derivative to be highly active against S. aureus and B. subtilis with a Minimum Inhibitory Concentration (MIC) of 0.039 µg/mL.[8][9] In contrast, other research has indicated that methoxy-substituted phenylacrylonitriles show notable activity against Gram-positive bacteria.[10]

Fungal Activity

The antifungal activity of these derivatives has also been explored, with some compounds showing efficacy against fungi like Aspergillus niger.[7] Similar to antibacterial activity, the specific substitutions on the aryl rings play a crucial role in determining the antifungal potency.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of these nicotinonitrile derivatives is intricately linked to their chemical structure. Several key SAR observations have been made:

  • Influence of the 2-Substituent: The nature of the substituent at the 2-position (amino vs. methoxy) directly impacts the electronic and steric properties of the molecule, which can affect its interaction with biological targets. While direct comparative studies are limited, the amino group offers potential for hydrogen bonding that the methoxy group does not, which could be a factor in target binding.[11]

  • Role of Aryl Substituents: The type and position of substituents on the aryl rings at the 4- and 6-positions of the nicotinonitrile core are critical determinants of activity.[12][13] Electron-donating or electron-withdrawing groups can significantly modulate the antimicrobial spectrum and potency. For example, the presence of halogen atoms or methoxy groups on the phenyl rings has been shown to influence activity.[14]

  • Overall Molecular Conformation: The dihedral angles between the pyridine ring and the aryl substituents affect the overall shape of the molecule, which is crucial for fitting into the active site of a target enzyme or protein.[11]

Proposed Mechanism of Action

The precise mechanism of antimicrobial action for nicotinonitrile derivatives is still under investigation. However, based on the known activities of other nitrile-containing pharmaceuticals and related heterocyclic compounds, several potential mechanisms can be proposed.

The nitrile group itself is a key pharmacophore in many approved drugs and can participate in various biological interactions.[15] For nicotinonitrile derivatives, potential mechanisms could involve:

  • Inhibition of Essential Enzymes: These compounds may act as inhibitors of crucial bacterial enzymes involved in processes like cell wall synthesis, DNA replication (e.g., gyrase and topoisomerase), or metabolic pathways.[16][17]

  • Disruption of Cell Membrane Integrity: Some antimicrobial agents function by disrupting the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Interference with Protein Synthesis: Inhibition of ribosomal function and subsequent protein synthesis is another common antimicrobial mechanism.[18]

Conceptual Mechanism of Action

Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Compound {2-Methoxy/2-Amino Nicotinonitrile Derivative} Enzyme Essential Enzymes (e.g., DNA Gyrase, Topoisomerase) Compound->Enzyme Inhibition Cell_Wall Cell Wall Synthesis Compound->Cell_Wall Inhibition Protein_Synthesis Protein Synthesis (Ribosomes) Compound->Protein_Synthesis Inhibition Metabolic_Pathways Metabolic Pathways Compound->Metabolic_Pathways Disruption Bacterial_Death Bacterial Cell Death Enzyme->Bacterial_Death Cell_Wall->Bacterial_Death Protein_Synthesis->Bacterial_Death Metabolic_Pathways->Bacterial_Death

Caption: Plausible antimicrobial mechanisms of nicotinonitrile derivatives.

Experimental Protocols

To ensure the reproducibility and validity of antimicrobial activity data, standardized experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include positive (no compound) and negative (no bacteria) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compound in 96-well Plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Growth and Determine MIC D->E

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

Both 2-methoxy and 2-amino nicotinonitrile derivatives represent a versatile and promising scaffold for the development of new antimicrobial agents. The available data suggests that both subclasses can exhibit significant activity against a range of pathogens, with the specific substitution pattern on the aryl rings being a key determinant of potency and spectrum.

Future research should focus on:

  • Direct Comparative Studies: Synthesizing and testing pairs of 2-methoxy and 2-amino analogs with identical substitutions to more definitively elucidate the role of the 2-substituent.

  • Mechanism of Action Studies: Utilizing techniques such as enzyme inhibition assays, membrane potential studies, and macromolecular synthesis inhibition assays to pinpoint the specific cellular targets.

  • In Vivo Efficacy and Toxicity: Advancing the most potent and selective compounds to in vivo models of infection to assess their therapeutic potential and safety profiles.

By systematically exploring the vast chemical space offered by this scaffold, the scientific community can potentially uncover novel drug candidates to combat the growing challenge of antimicrobial resistance.

References

Safety Operating Guide

A Guide to the Proper Disposal of 2-Amino-4-methoxy-6-methylpyrimidine: Ensuring Laboratory Safety and Environmental Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals you handle, from procurement to disposal. The compound 2-Amino-4-methoxy-6-methylpyrimidine (CAS No. 7749-47-5) is a valuable pyrimidine derivative in synthetic chemistry.[1][2] However, its hazard profile necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this chemical, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is not benign; it is classified as a hazardous substance that requires specific precautions.[3][4][5]

Key Hazards:

  • Skin and Eye Irritation: The compound is known to cause skin irritation (H315) and serious eye irritation (H319).[1] Direct contact must be avoided through the use of appropriate personal protective equipment.

  • Respiratory Irritation: As a powder, it poses an inhalation risk and may cause respiratory irritation (H335), targeting the respiratory system.[1]

  • Environmental Hazard: Critically, it has a Water Hazard Class (WGK) of 3, indicating it is a severe hazard to water. This classification strictly prohibits disposal down the drain or into the environment, as it can cause significant and lasting ecological damage.[6][7]

Table 1: Physicochemical and Hazard Data for this compound

PropertyIdentifier / ClassificationReference(s)
CAS Number 7749-47-5[1]
Molecular Formula C₆H₉N₃O
Physical Form Powder
GHS Signal Word Warning
GHS Hazard Statements H315, H319, H335[1]
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)
Water Hazard Class WGK 3 (Severe hazard to water)

Mandatory Personal Protective Equipment (PPE)

Before handling or preparing this chemical for disposal, the following PPE is mandatory to mitigate the risks of exposure.[8]

  • Eye Protection: Wear chemical safety goggles or glasses with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) that satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[6] Always inspect gloves before use and use a proper removal technique to avoid skin contact.[6][9]

  • Body Protection: A standard laboratory coat is required to prevent skin contact.[7][10] Ensure clothing covers all exposed skin.[10]

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a US NIOSH-approved N95 dust mask or equivalent is necessary to prevent inhalation.

Waste Disposal Workflow: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be managed by a licensed professional waste disposal company.[6][7] The primary and recommended disposal route is controlled chemical incineration.[7]

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Segregation & Containment Protocol cluster_2 Final Disposal Pathway start Waste Generated: This compound waste_type Identify Waste Stream start->waste_type solid_waste 1. Place directly into a dedicated, compatible hazardous waste container. waste_type->solid_waste Unused/Expired Solid contaminated_items 2. Collect all contaminated disposables in the same dedicated waste container. waste_type->contaminated_items Contaminated Labware (e.g., gloves, weigh boats, wipes) empty_container 3. Triple-rinse with a suitable solvent (e.g., methanol). waste_type->empty_container Empty Original Container label_seal 5. Securely seal and clearly label the waste container(s) as Hazardous Waste, listing the chemical name. collect_rinsate 4. Collect all rinsate as liquid hazardous waste. empty_container->collect_rinsate storage 6. Store in a designated, cool, dry, and well-ventilated area away from incompatible materials. label_seal->storage disposal_co 7. Arrange for pickup by a licensed hazardous waste disposal company. storage->disposal_co incineration 8. Final Disposal via Controlled Incineration with Afterburner and Scrubber. disposal_co->incineration

Caption: Disposal Decision Workflow for this compound.

Experimental Protocol: Waste Collection and Segregation
  • Designate a Waste Container: Procure a suitable, chemically compatible container with a secure lid for the collection of solid hazardous waste.

  • Labeling: Pre-label the container with "Hazardous Waste" and the chemical name: "this compound".[7]

  • Solid Waste Collection: Carefully transfer any unused or waste quantities of the solid chemical into the designated waste container. Perform this task in a chemical fume hood to minimize dust formation and inhalation.[6][7]

  • Contaminated Materials: Place all items that have come into direct contact with the chemical, such as gloves, weigh paper, and contaminated paper towels, into the same designated container.[7]

  • Empty Container Decontamination: Do not discard the original "empty" container in regular trash.[6] It must be triple-rinsed with a suitable solvent (e.g., methanol, in which the compound is soluble).[7] Collect the rinsate from all three rinses and manage it as liquid hazardous waste in a separate, appropriately labeled container.[7]

  • Secure Storage: Tightly seal the waste container(s) and move them to a designated hazardous waste accumulation area. This area must be cool, dry, well-ventilated, and away from incompatible materials like strong oxidizing agents.[3][7]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[6][7][11] Provide them with the Safety Data Sheet (SDS) for the chemical.

The rationale for controlled incineration with an afterburner and scrubber is to ensure the complete thermal decomposition of the compound and to neutralize harmful combustion byproducts, such as nitrogen oxides (NOx), which are common when burning nitrogen-containing heterocyclic compounds.[6][12][13]

Emergency Procedures for Spills and Accidental Release

Accidents require immediate and correct responses to prevent exposure and environmental contamination.

Spill Cleanup Protocol (Solid Material)
  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.[6]

  • Don PPE: Before addressing the spill, don the full mandatory PPE as described in Section 2.

  • Containment: Prevent the powder from becoming airborne.[6] Do not use a dry brush or create dust clouds.

  • Cleanup: Gently cover the spill with an inert absorbent material. Carefully sweep or scoop the material into a suitable, labeled container for disposal.[6][11]

  • Final Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (like methanol), and then with soap and water. Collect all cleaning materials as contaminated waste.

  • Reporting: Report the incident to your laboratory supervisor or EHS office, as per your institution's policy.[8]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. If skin irritation occurs, seek medical attention.[3][11]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

By adhering to these scientifically grounded procedures, you uphold your professional responsibility to maintain a safe laboratory environment, protect your colleagues, and ensure compliance with environmental regulations.

References

Mastering the Safe Handling of 2-Amino-4-methoxy-6-methylpyrimidine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety of your laboratory practices. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods for 2-Amino-4-methoxy-6-methylpyrimidine. Our commitment is to empower you with the knowledge to not only achieve your research goals but to do so with the highest standards of safety and environmental responsibility.

Immediate Safety and Hazard Assessment

This compound is a pyrimidine derivative that requires careful handling due to its potential health hazards. Based on available safety data sheets (SDS), the primary risks associated with this compound are:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation/Damage: The compound can cause serious eye irritation or damage upon contact.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][4][5]

A thorough risk assessment is the foundational step before any handling of this chemical. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure. This assessment will dictate the necessary level of personal protective equipment and engineering controls.

Selecting the Appropriate Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific risks of the experimental procedure. The following table outlines the recommended PPE for handling this compound in various laboratory settings.

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1 certified safety glasses with side shields or tightly fitting safety goggles.[2][4] A face shield should be worn over safety glasses when there is a significant splash hazard.To protect against airborne particles and splashes that can cause serious eye irritation or damage.[1][2]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, inspected for integrity before each use.[2][6] For prolonged contact or handling larger quantities, heavier-duty gloves should be considered.To prevent skin contact, which can lead to irritation.[1][3] The choice of glove material should be based on the specific solvents being used in the procedure.
Body Protection A flame-resistant lab coat or chemical-resistant apron worn over personal clothing.[2]To protect the skin and clothing from accidental splashes and spills.
Respiratory Protection Work should be conducted in a well-ventilated area or a certified chemical fume hood to minimize dust inhalation.[2][4] If dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[7][8]To prevent the inhalation of airborne particles that may cause respiratory tract irritation.[4][5]
The Causality Behind PPE Choices

The recommendations in the table are based on the fundamental principles of chemical hazard mitigation. Safety glasses with side shields provide a barrier against projectiles and splashes from the front and sides, a critical feature when working with solid compounds that can become airborne. Chemical-resistant gloves are your first line of defense against skin contact. Nitrile gloves are a common and effective choice for many laboratory chemicals, offering good resistance to a range of substances. However, it is crucial to consult a glove compatibility chart for the specific solvents you are using in conjunction with this compound.

A lab coat not only protects your personal clothing but also provides an additional layer of protection for your skin. In the event of a spill, a contaminated lab coat can be quickly removed to minimize exposure. Respiratory protection is dictated by the potential for airborne contamination. While working in a fume hood is the preferred method for containing dust and vapors, there are situations where this may not be feasible. In such cases, a NIOSH-approved respirator is essential to prevent the inhalation of harmful particles.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adhering to a systematic workflow is crucial for minimizing the risk of exposure. The following protocol outlines the key steps for the safe handling of this compound.

  • Preparation:

    • Ensure that the work area is clean and uncluttered.

    • Verify that a certified chemical fume hood is functioning correctly.

    • Locate the nearest eyewash station and safety shower and confirm they are accessible.[4][9]

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Conduct all manipulations of solid this compound that may generate dust within a chemical fume hood.[10]

    • Use a spatula or other appropriate tools to handle the solid. Avoid scooping with weighing paper, which can create dust.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of the chemical closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat, and then eye protection.

    • Wash hands thoroughly with soap and water after removing gloves.[4][10]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: Handling This compound Assess_Splash Potential for Splash? Start->Assess_Splash Evaluate Procedure Assess_Dust Potential for Dust Generation? Start->Assess_Dust Gloves Required: Chemical-Resistant Gloves (e.g., Nitrile) Start->Gloves Lab_Coat Required: Lab Coat Start->Lab_Coat Eye_Protection Required: ANSI Z87.1 Safety Glasses with Side Shields Assess_Splash->Eye_Protection Yes Assess_Splash->Eye_Protection No Fume_Hood Action: Work in Fume Hood Assess_Dust->Fume_Hood Yes Respirator Add: NIOSH-approved Respirator (e.g., N95) Assess_Dust->Respirator No, but in poorly ventilated area Face_Shield Add: Face Shield Eye_Protection->Face_Shield Significant Splash Hazard Fume_Hood->Respirator If Fume Hood Unavailable/Insufficient

Caption: PPE selection workflow for handling this compound.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. All waste containing this compound, including unused product, contaminated consumables, and rinsate, must be treated as hazardous waste.

Step-by-Step Disposal Protocol
  • Waste Segregation:

    • Use a designated, clearly labeled, and leak-proof container for all this compound waste.[11]

    • Do not mix this waste with other incompatible waste streams.

    • Solid waste (e.g., contaminated gloves, weighing paper) and liquid waste should be collected in separate, appropriate containers.[11]

  • Container Management:

    • Keep waste containers securely closed when not in use.

    • Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.

  • Final Disposal:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[10][11]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[10]

    • Triple rinse empty containers with a suitable solvent, and dispose of the rinsate as hazardous waste.[11]

By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research workflows, ensuring the protection of yourself, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-methoxy-6-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-Amino-4-methoxy-6-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.